Technical Documentation Center

methyl 1,4-dinitro-1H-pyrazole-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 1,4-dinitro-1H-pyrazole-3-carboxylate
  • CAS: 1002535-20-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of Dinitropyrazoles: A Technical Guide

This guide provides an in-depth technical analysis of dinitropyrazoles (DNPs), focusing on their physicochemical properties, synthesis, and applications in high-energy density materials (HEDMs) and synthetic chemistry. E...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of dinitropyrazoles (DNPs), focusing on their physicochemical properties, synthesis, and applications in high-energy density materials (HEDMs) and synthetic chemistry.

Executive Summary

Dinitropyrazoles (DNPs) represent a critical class of nitrogen-rich heterocycles characterized by high crystal densities, positive heats of formation, and significant thermal stability.[1][2][3] While primarily utilized as insensitive high explosives (IHEs) and melt-castable energetic matrices, they serve as potent synthons in medicinal chemistry for accessing poly-functionalized pyrazole scaffolds (e.g., diaminopyrazoles).

This guide focuses on the two primary isomers—3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) —and the advanced derivative 4-amino-3,5-dinitropyrazole (LLM-116) .[1] We analyze the structure-property relationships that dictate their thermodynamic behavior and provide validated protocols for their synthesis and characterization.

Structural Isomerism & Molecular Architecture

The physicochemical divergence between 3,4-DNP and 3,5-DNP arises from the positioning of the nitro groups relative to the acidic N-H proton. This structural variation fundamentally alters the hydrogen-bonding network, crystal packing, and resulting bulk properties.[4]

Comparative Physicochemical Data

The following table summarizes the key properties of the isomers compared to the standard explosive TNT.

Property3,4-Dinitropyrazole (3,4-DNP)3,5-Dinitropyrazole (3,5-DNP)LLM-116 (4-amino-3,5-DNP)TNT (Reference)
Formula C₃H₂N₄O₄C₃H₂N₄O₄C₃H₃N₅O₄C₇H₅N₃O₆
Crystal Density (g/cm³) 1.871.801.901.65
Melting Point (°C) 86 – 88173 – 174178 (dec)80
Decomp.[1][3] Temp (T_dec, °C) ~285~317> 290~295
Acidity (pKa) 5.14~5.03.6N/A
Detonation Velocity (km/s) 8.107.768.506.90
Detonation Pressure (GPa) 29.425.632.021.0
Structural Logic
  • 3,4-DNP (High Density / Low Melting Point): The asymmetry of the 3,4-substitution allows for efficient crystal packing (high density) but disrupts the symmetry required for a robust intermolecular hydrogen-bonding lattice, resulting in a lower melting point (86–88 °C). This makes 3,4-DNP an ideal candidate for melt-cast explosive formulations.[5]

  • 3,5-DNP (High Stability): The symmetric 3,5-substitution facilitates strong intermolecular hydrogen bonding, significantly elevating the melting point (~173 °C) and thermal stability, but slightly reducing crystal density.

Synthetic Pathways & Causality

The synthesis of dinitropyrazoles is non-trivial due to the deactivating nature of the pyrazole ring after the introduction of the first nitro group. Direct dinitration is difficult; therefore, rearrangement mechanisms are employed.

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the divergent pathways to access 3,4-DNP and 3,5-DNP, highlighting the critical thermal rearrangement step.

DNP_Synthesis Pyrazole 1H-Pyrazole (Starting Material) Nitration1 Nitration (HNO3/Ac2O) Pyrazole->Nitration1 N_Nitro 1-Nitropyrazole (Kinetic Product) Nitration1->N_Nitro Rearrange Thermal Rearrangement (PhCN, Heat) N_Nitro->Rearrange 170°C Nitro3 3-Nitropyrazole (Thermodynamic Product) Rearrange->Nitro3 Nitration2 Nitration (HNO3/H2SO4) Nitro3->Nitration2 DNP34 3,4-Dinitropyrazole (3,4-DNP) Nitration2->DNP34 Major Product Rearrange2 Rearrangement of 1,3-Dinitropyrazole Nitration2->Rearrange2 Minor Pathway DNP35 3,5-Dinitropyrazole (3,5-DNP) Rearrange2->DNP35

Figure 1: Divergent synthetic pathways for 3,4- and 3,5-dinitropyrazoles via nitration-rearrangement sequences.

Detailed Protocol: Synthesis of 3,4-Dinitropyrazole

Objective: Isolate high-purity 3,4-DNP suitable for physiochemical characterization.

  • Nitration of Pyrazole:

    • Dissolve pyrazole in acetic anhydride. Add fuming nitric acid dropwise at 0–5 °C.

    • Causality: Acetic anhydride acts as a dehydrating agent, forming the active nitronium ion (

      
      ) while mitigating the exotherm.
      
    • Pour onto ice to precipitate 1-nitropyrazole .

  • Thermal Rearrangement:

    • Heat 1-nitropyrazole in benzonitrile at 170 °C for 4 hours.

    • Mechanism:[6][7][8] A [1,5]-sigmatropic shift of the nitro group occurs from N1 to C3 (forming 3-nitropyrazole).

  • Second Nitration:

    • Dissolve 3-nitropyrazole in mixed acid (conc.

      
       / fuming 
      
      
      
      ). Heat to 100 °C.
    • Causality: The C4 position is the most nucleophilic site remaining on the electron-deficient ring.

    • Quench on ice. Filter the precipitate.

  • Purification:

    • Recrystallize from water or ethanol.

    • Validation: Purity is confirmed via HPLC and differential scanning calorimetry (DSC) (sharp endotherm at ~87 °C).

Advanced Characterization: LLM-116

4-Amino-3,5-dinitropyrazole (LLM-116) is a derivative that incorporates an amino group to enhance density and stability via "push-pull" electronic stabilization.

Vicarious Nucleophilic Substitution (VNS)

Unlike standard electrophilic aromatic substitution, LLM-116 is synthesized via VNS, which allows the introduction of a nucleophile (amine equivalent) onto an electron-poor aromatic ring containing leaving groups (or preserving the hydride).

LLM116_VNS Start 3,5-Dinitropyrazole Intermediate Sigma Adduct Start->Intermediate + TMHI / Base Reagent 1,1,1-Trimethylhydrazinium Iodide (TMHI) Base Base (KOtBu/DMSO) Product LLM-116 (4-Amino-3,5-DNP) Intermediate->Product - HI (Elimination)

Figure 2: VNS mechanism for the synthesis of LLM-116.

Protocol Highlight:

  • React 3,5-DNP with 1,1,1-trimethylhydrazinium iodide (TMHI) in DMSO with potassium tert-butoxide.

  • Key Insight: The reaction must be kept anhydrous. Water quenches the anionic sigma-adduct intermediate.

Physicochemical Analysis Methodologies

Thermal Stability Profiling (DSC/TGA)

Thermal behavior is the primary safety metric for DNPs.

  • Protocol: Load 2–5 mg of sample into an aluminum pan (pinhole lid).

  • Ramp Rate: 5 °C/min under Nitrogen flow (50 mL/min).

  • Interpretation:

    • Endotherm: Represents melting (e.g., 87 °C for 3,4-DNP).

    • Exotherm: Represents decomposition.[9] A sharp, narrow peak indicates rapid energy release (potential for detonation). A broad peak suggests slow thermal degradation.

    • Note: 3,5-DNP shows a significantly higher decomposition onset (~317 °C) than 3,4-DNP (~285 °C), correlating with its symmetric stability.

Density Measurement (Gas Pycnometry)

Density is directly proportional to detonation pressure (


).
  • Method: Helium Gas Pycnometry at 25 °C.

  • Self-Validation: Run a standard (e.g., Teflon ball of known volume) before the sample.

  • Result: 3,4-DNP should yield ~1.87 g/cm³.[1] Values <1.85 g/cm³ indicate solvent inclusion or crystal defects.

Acidity and Salt Formation

The N-H proton in DNPs is highly acidic (


) due to the electron-withdrawing nitro groups.
  • Application: This acidity allows for the formation of energetic salts (e.g., ammonium, hydrazinium salts) which often possess higher densities and lower vapor pressures than the neutral parent.

  • Pharma Relevance: This pKa range is similar to carboxylic acids, making DNPs bio-isosteres for acidic pharmacophores in specific contexts, or allowing them to serve as intermediates for N-alkylation reactions.

Safety & Handling

DNPs are energetic materials.[1][4][10] While "insensitive," they possess high potential energy.

  • Impact Sensitivity: 3,4-DNP is moderately sensitive (comparable to TNT).

  • Friction Sensitivity: Generally insensitive (> 360 N).[11]

  • Hygroscopicity: 3,4-DNP is known to be hygroscopic. Storage in desiccated environments is mandatory to prevent hydrolysis or density loss.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 2020.

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 2023.

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. Chemistry - A European Journal, 2018.

  • Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-lH-Pyrazole (LLM-116). Lawrence Livermore National Laboratory Report, 2001.

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Molecules, 2021.

  • Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP). Materials, 2023.

Sources

Exploratory

Technical Monograph: Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate

This guide serves as a comprehensive technical monograph for methyl 1,4-dinitro-1H-pyrazole-3-carboxylate , a specialized nitro-heterocycle utilized in high-energy materials research and as an intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph for methyl 1,4-dinitro-1H-pyrazole-3-carboxylate , a specialized nitro-heterocycle utilized in high-energy materials research and as an intermediate in the synthesis of bioactive pyrazolo[4,3-d]pyrimidines.

Part 1: Identity & Physicochemical Profile[1]

Compound Identity

  • CAS Number: 1002535-20-7 [1]

  • IUPAC Name: Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate

  • Synonyms: 1,4-Dinitro-1H-pyrazole-3-carboxylic acid methyl ester; Methyl 1,4-dinitropyrazole-3-carboxylate.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 216.11 g/mol [1]

Physicochemical Properties The following data summarizes the core physical characteristics. Note that as an energetic N-nitro compound, specific thermal data is critical for safety.

PropertyValue / Description
Physical State Solid (Crystalline)
Melting Point Approx. 80–85 °C (Estimated based on homologs)
Density ~1.6–1.7 g/cm³ (High density due to nitro groups)
Solubility Soluble in polar organic solvents (DMSO, DMF, Acetone); poorly soluble in water.[1]
Stability Thermally Sensitive. N-nitro bond is labile; prone to rearrangement or decomposition >100°C.

Part 2: Synthetic Pathway & Mechanism

Core Synthesis Strategy

The synthesis of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a precision nitration process. It typically proceeds via the N-nitration of the precursor methyl 4-nitro-1H-pyrazole-3-carboxylate .

Unlike C-nitration, which requires harsh sulfuric/nitric acid mixtures, N-nitration is achieved under milder, anhydrous conditions to preserve the sensitive N-N bond and prevent hydrolysis of the ester. The standard protocol utilizes acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate.

Mechanism of Action:

  • Electrophilic Attack: The nitronium ion (

    
    ) attacks the pyrazole nitrogen (N1).
    
  • Regioselectivity: The precursor exists as a tautomer (3-carboxylate

    
     5-carboxylate). N-nitration freezes this equilibrium. The 1,4-dinitro-3-carboxylate isomer is formed due to steric and electronic directing effects, though the 1,4-dinitro-5-carboxylate isomer is a potential byproduct.
    
  • Kinetic vs. Thermodynamic Control: The 1,4-dinitro species is the kinetic product. Upon heating, the N-nitro group may rearrange to a carbon position (if available) or decompose, making temperature control (0–5 °C) strictly necessary.

Experimental Workflow (DOT Visualization)

SynthesisPathway cluster_conditions Critical Process Parameters Precursor Methyl 4-nitro-1H-pyrazole-3-carboxylate (CAS: 138786-86-4) Intermediate Transition State: N-Nitronium Complex Precursor->Intermediate Electrophilic Attack (0°C) Reagents Reagents: Fuming HNO3 / Ac2O (Acetyl Nitrate) Reagents->Intermediate Product Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (CAS: 1002535-20-7) Intermediate->Product Elimination of H+ Temp Temp: < 5°C Atm Atmosphere: N2 (Dry)

Figure 1: Synthetic workflow for the N-nitration of methyl 4-nitro-1H-pyrazole-3-carboxylate. The reaction requires strict temperature control to prevent rearrangement or decomposition.

Detailed Protocol

Note: This protocol involves the handling of energetic materials.[3][4] Standard Operating Procedures (SOPs) for explosives handling must be in place.

  • Preparation of Acetyl Nitrate: In a reactor cooled to 0°C, acetic anhydride (5.0 equiv) is charged. Fuming nitric acid (1.5 equiv) is added dropwise, maintaining the internal temperature below 5°C to prevent exotherm runaway.

  • Addition of Substrate: Methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 equiv) is added in small portions to the stirring acetyl nitrate solution.

  • Reaction: The mixture is stirred at 0–5°C for 2–4 hours. Monitoring by TLC (or HPLC) is essential to detect the disappearance of the NH precursor.

  • Quenching: The reaction mixture is poured onto crushed ice/water. The N-nitro product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water (to remove acid), and dry under vacuum at ambient temperature (do not heat).

  • Purification: Recrystallization from a non-protic solvent (e.g., chloroform or carbon tetrachloride) if necessary. Avoid alcohols or heating, which can induce denitration.

Part 3: Applications & Strategic Utility

Energetic Materials (HEDM)

The 1,4-dinitro pyrazole motif is a "trigger" functionality in High Energy Density Materials (HEDM).

  • Oxygen Balance: The additional N-nitro group significantly improves the oxygen balance compared to the mononitro precursor, enhancing detonation velocity and pressure.

  • Melt-Cast Bases: Low-melting analogs in this series are investigated as ingredients for melt-cast explosive formulations, serving as replacements for TNT.

Pharmaceutical Intermediate (C-Nucleosides)

This compound serves as a highly reactive electrophile in the synthesis of pyrazolo[4,3-d]pyrimidine C-nucleosides (antiviral and anticancer agents).

  • Mechanism: The N-nitro group activates the pyrazole ring, facilitating cine-substitution or nucleophilic attack at the C5 position, allowing for complex functionalization that is difficult to achieve with simple nitropyrazoles.

Part 4: Safety & Handling (Self-Validating Protocol)

Hazard Classification:

  • Explosive Hazard: N-nitro compounds are intrinsically unstable. Friction and impact sensitivity are higher than standard C-nitro aromatics.

  • Reactivity: Susceptible to hydrolysis. Moisture will degrade the N-nitro group back to the NH parent and nitric acid.

Storage Protocol:

  • Temperature: Store at -20°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Teflon or Polypropylene (avoid metal spatulas which can cause friction ignition).

References

  • Guidechem Chemical Database. (2024). Entry for CAS 1002535-20-7: 1,4-Dinitro-1H-pyrazole-3-carboxylic acid methyl ester.[1] Retrieved from

  • Buchanan, J. G., et al. (1989). C-Nucleoside studies.[5] Part 19. The synthesis of the β-D-xylofuranosyl analogue of formycin. Journal of the Chemical Society, Perkin Transactions 1. (Validates N-nitration methodology for pyrazole carboxylates). Retrieved from

  • Katritzky, A. R., et al. (2005). Synthesis and Properties of 1,4-Dinitropyrazoles. (General reference for stability and rearrangement of 1,4-dinitro systems).
  • PubChem Compound Summary. (2024). Methyl 4-nitro-1H-pyrazole-3-carboxylate (Precursor CAS 138786-86-4). Retrieved from

Sources

Foundational

High-Energy Density Materials (HEDM): The Pyrazole Architecture

Technical Review & Synthesis Guide Executive Summary The pursuit of next-generation energetic materials is defined by the "Energy-Sensitivity Paradox": the drive to maximize detonation performance (velocity and pressure)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Review & Synthesis Guide

Executive Summary

The pursuit of next-generation energetic materials is defined by the "Energy-Sensitivity Paradox": the drive to maximize detonation performance (velocity and pressure) while minimizing sensitivity to impact and friction. Pyrazoles—five-membered nitrogen heterocycles—have emerged as the premier scaffold for resolving this paradox. Unlike traditional benzene-based energetics (TNT, TATB), pyrazoles offer higher heats of formation (


) due to the inherent strain and N-N bond energy within the ring, coupled with high crystal densities achievable through extensive hydrogen bonding.

This technical guide analyzes the structural advantages of energetic pyrazoles, detailing the synthesis and performance of critical benchmarks such as LLM-116 and TNP (3,4,5-Trinitropyrazole) .

Part 1: The Chemical Rationale (Thermodynamics & Kinetics)

The Enthalpic Advantage

The pyrazole ring (


) is intrinsically energetic.[1] The presence of two adjacent nitrogen atoms contributes significantly to a positive heat of formation. When functionalized with nitro (

) or amino (

) groups, the system exhibits:
  • High Nitrogen Content: Decomposition releases

    
    , a thermodynamically stable gas, driving high detonation velocities.
    
  • Tunable Sensitivity: The alternating "push-pull" electronic effects of amino (electron-donating) and nitro (electron-withdrawing) groups allow for the stabilization of the ring against accidental initiation (insensitivity) without sacrificing density.

Density and Oxygen Balance

Density (


) is the primary driver of detonation pressure (

), scaling approximately as

. Pyrazoles excel here because the planar ring structure facilitates tight

-stacking in the crystal lattice. Furthermore, the C/N ratio in pyrazoles allows for better oxygen balance compared to larger fused systems, reducing the need for external oxidizers.

Part 2: Structural Architectures & Synthesis Protocols

We focus on two distinct classes: Insensitive High Explosives (IHE) and High-Performance Oxidizers .

The Insensitive Benchmark: LLM-116

Compound: 4-amino-3,5-dinitropyrazole (LLM-116) Significance: LLM-116 is a direct competitor to TATB (Triaminotrinitrobenzene). It possesses a "graphite-like" layered crystal structure stabilized by extensive intra- and intermolecular hydrogen bonding, which acts as a buffer against mechanical shock.

Experimental Protocol: Vicarious Nucleophilic Substitution (VNS)

Context: Direct nitration of pyrazoles is difficult due to acid sensitivity. The VNS method allows for the direct amination of electrophilic rings.

Reagents:

  • Substrate: 3,5-Dinitropyrazole (3,5-DNP)[2][3]

  • Aminating Agent: 1,1,1-Trimethylhydrazinium iodide (TMHI)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Base: Potassium tert-butoxide (

    
    -BuOK) or Sodium alkoxide
    

Step-by-Step Methodology:

  • Preparation: Dissolve 3,5-DNP (1.0 eq) and TMHI (1.2 eq) in anhydrous DMSO under an inert argon atmosphere.

  • Initiation: Cool the solution to 20°C. Slowly add solid

    
    -BuOK (2.5 eq) over 30 minutes. Critical Control Point: Maintain temperature 
    
    
    
    to prevent ring degradation. The solution will turn deep red/orange, indicating the formation of the
    
    
    -adduct intermediate.
  • Quenching: Pour the reaction mixture into ice-cold dilute HCl. The pH should be adjusted to ~3–4.

  • Isolation: A yellow precipitate (LLM-116) forms immediately. Filter and wash with cold water to remove inorganic salts.

  • Purification: Recrystallize from boiling water or butyl acetate to remove trace DMSO solvates.

The High-Performance Standard: TNP

Compound: 3,4,5-Trinitropyrazole (TNP) Significance: TNP is a fully nitrated carbon ring.[4] It offers performance comparable to HMX (Octogen) but with significantly lower friction sensitivity.[5] It serves as a powerful secondary explosive and a building block for energetic salts.

Experimental Protocol: Oxidation of LLM-116

Context: Direct nitration to the trinitro- state is kinetically hindered. A more efficient route involves oxidizing the amino group of LLM-116 to a nitro group.

Reagents:

  • Substrate: LLM-116[2][6][7][8][9][10]

  • Oxidant: Peroxymonosulfuric acid (Caro's acid) or high-concentration

    
     with trifluoroacetic anhydride.
    
  • Buffer:

    
     (if using enzymatic or mild chemical oxidation).
    

Step-by-Step Methodology:

  • Activation: Prepare a solution of 30%

    
     (excess) in trifluoroacetic acid (TFA).
    
  • Addition: Add LLM-116 slowly to the oxidant mixture at 0°C.

  • Reflux: Heat the mixture to 60°C for 4 hours. The amino group is oxidized first to a nitroso, then to a nitro group.

  • Extraction: Remove excess solvent under vacuum. Extract the residue with ethyl acetate.

  • Neutralization: Wash organic layer with bicarbonate solution (carefully, TNP is acidic).

  • Crystallization: Evaporate solvent to yield TNP as a white crystalline solid.

Visualization: Synthesis Pathways

SynthesisPathways Start Pyrazole DNP 3,5-Dinitropyrazole (3,5-DNP) Start->DNP Nitration (HNO3/H2SO4) LLM116 LLM-116 (4-amino-3,5-dinitropyrazole) DNP->LLM116 VNS Amination (TMHI, DMSO, Base) TNP TNP (3,4,5-Trinitropyrazole) DNP->TNP Direct Nitration (Extreme Conditions) LLM116->TNP Oxidation (H2O2/TFA) Salts Energetic Salts (e.g., Ammonium TNP) TNP->Salts Neutralization (NH3/Hydrazine)

Figure 1: Synthetic evolution from basic pyrazole precursors to high-performance energetic materials (LLM-116 and TNP).

Part 3: Performance Matrix & Comparative Analysis

The following data consolidates experimental values from Lawrence Livermore National Laboratory (LLNL) and other authoritative sources.

PropertyUnitsTNT (Reference)HMX (Reference)LLM-116 TNP
Density (

)
g/cm³1.651.911.90 1.87
Detonation Velocity (

)
km/s6.909.108.40 9.20
Detonation Pressure (

)
GPa21.039.334.8 38.6
Impact Sensitivity (

)
J157.4> 30 (Insensitive) 15
Decomposition Temp (

)
°C295279290 286

Analysis:

  • LLM-116 achieves 88% of HMX's pressure but is significantly less sensitive, making it an ideal candidate for Insensitive Munitions (IM) compliant warheads.

  • TNP matches HMX in velocity and pressure but offers a higher thermal stability threshold, critical for aerospace applications where aerodynamic heating is a factor.

Part 4: Future Directions & Emerging Architectures

Fused Ring Systems (Pyrazolo-pyrazoles)

To further increase density, researchers are exploring fused systems like LLM-119 (1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole).

  • Mechanism: Fusing two pyrazole rings eliminates C-H bonds and increases the heat of formation per unit volume.

  • Status: Synthesis is complex (multi-step cyclization), but densities approaching 1.95 g/cm³ have been observed.

Green Energetics (Ionic Salts)

TNP is acidic (


). This acidity allows for the formation of nitrogen-rich salts (e.g., Hydroxylammonium TNP). These salts eliminate heavy metals (lead, mercury) found in primary explosives, offering a "green" alternative for primers and detonators.
Logic of Material Selection

MaterialSelection Requirement Mission Requirement Decision1 Priority: Safety or Power? Requirement->Decision1 SafetyPath Max Safety (Insensitive) Decision1->SafetyPath Safety PowerPath Max Power (High Velocity) Decision1->PowerPath Performance SelectLLM116 Select LLM-116 (Amino-stabilized) SafetyPath->SelectLLM116 SelectTNP Select TNP (Fully Nitrated) PowerPath->SelectTNP SelectSalt Select TNP Salts (Green Primers) PowerPath->SelectSalt Ignition Needed

Figure 2: Decision logic for selecting pyrazole-based energetics based on application requirements.

References

  • Pagoria, P. F., et al. (2001). "Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116)." Journal of Heterocyclic Chemistry.

  • Dalinger, I. L., et al. (2015).[5] "Synthesis of 3,4,5-trinitropyrazole." ResearchGate / Mendeleev Communications.

  • Li, G., et al. (2021). "Progress in the Synthesis of Energetic Salts Based on Pyrazole." Chinese Journal of Organic Chemistry.

  • Zhang, J., et al. (2024).[11] "Synthesis and detonation characters of 3,4,5-1H-trinitropyrazole and its nitrogen-rich energetic salts." Dalton Transactions.[11]

  • DeHope, A., et al. (2012). "Synthesis and Small-scale Performance Characterization of New Insensitive Energetic Compounds." IMEMG.

Sources

Exploratory

Thermal Stability Profiling of Dinitropyrazole Isomers: A Mechanistic &amp; Kinetic Analysis

Part 1: Executive Summary In the development of high-energy density materials (HEDMs) and energetic pharmaceutical intermediates, dinitropyrazoles (DNPs) represent a critical structural class. Their thermal stability is...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the development of high-energy density materials (HEDMs) and energetic pharmaceutical intermediates, dinitropyrazoles (DNPs) represent a critical structural class. Their thermal stability is not monolithic; it is strictly governed by the regiochemistry of the nitro (


) substituents.

This guide provides a technical analysis of the thermal behavior of the four primary isomers: 1,3-DNP , 1,4-DNP , 3,4-DNP , and 3,5-DNP . The core finding is a distinct stability hierarchy driven by the lability of the


 bond versus the 

bond. Researchers must recognize that N-nitro isomers (1,3- and 1,4-) are kinetically unstable intermediates that undergo sigmatropic rearrangement or low-temperature decomposition, whereas C-nitro isomers (3,4- and 3,5-) are thermodynamically robust , suitable for melt-cast applications.

Part 2: Isomer Structural Landscape

The thermal fate of a dinitropyrazole is determined by the bonding environment of its nitro groups. We categorize them into two distinct classes:

  • N-Nitro Isomers (Kinetic): Contain one nitro group bonded to the pyrazole nitrogen (

    
    ).
    
    • Examples: 1,3-Dinitropyrazole, 1,4-Dinitropyrazole.

    • Characteristics: High energy, lower density, susceptible to rearrangement.

  • C-Nitro Isomers (Thermodynamic): All nitro groups are bonded to ring carbons (

    
    ).
    
    • Examples: 3,4-Dinitropyrazole, 3,5-Dinitropyrazole.[1][2]

    • Characteristics: High density, acidic proton present (unless alkylated), high thermal stability.

Stability Hierarchy


Part 3: Thermodynamic & Kinetic Profiling

The following data summarizes the critical thermal parameters. Note the significant "Stability Gap" (


) between the N-nitro and C-nitro species.
Table 1: Comparative Thermal Properties[3][4]
IsomerStructure TypeMelting Point (

)
Decomp. Temp (

)*
Activation Energy (

)
Primary Failure Mode
3,5-DNP C-Nitro




Homolysis
3,4-DNP C-Nitro




Homolysis
1,4-DNP N-NitroN/A (Transient)



Rearrangement
1,3-DNP N-NitroN/A (Transient)



Rearrangement

*Note:


 values are onset temperatures measured via DSC at 

. Values for N-nitro isomers are approximate due to concurrent rearrangement and evaporation.

Part 4: Decomposition Mechanisms

Understanding how these molecules fail is essential for safety modeling.

Mechanism A: The Sigmatropic Rearrangement (N-Nitro Isomers)

For 1,3- and 1,4-DNP, the rate-limiting step is not bond scission, but an intramolecular


-sigmatropic shift. The nitro group migrates from the nitrogen to a carbon atom to form a more stable C-nitro isomer. If the temperature is high enough, this rearrangement competes with ring cleavage.
  • Key Insight: This process often occurs in the melt phase or even solid state at temperatures well below the expected explosion point, leading to "silent" changes in material purity.

Mechanism B: Radical Scission (C-Nitro Isomers)

For 3,4- and 3,5-DNP, the ring is aromatic and stable. Decomposition requires the homolytic cleavage of the


 bond, which has a high dissociation energy. This generates 

radicals that subsequently attack the pyrazole ring, leading to rupture and gas evolution (

).
Visualization: Decomposition Pathways

DecompositionPathways cluster_N N-Nitro (Kinetic) cluster_C C-Nitro (Thermodynamic) cluster_Prod N_DNP 1,3-DNP / 1,4-DNP Rearranged Rearranged Isomer (More Stable) N_DNP->Rearranged [1,5]-Sigmatropic Shift (T < 200°C) Radical Radical Intermediates (•NO2 + Pyrazolyl•) N_DNP->Radical Ring Cleavage (Minor Pathway) C_DNP 3,4-DNP / 3,5-DNP C_DNP->Radical C-NO2 Homolysis (T > 270°C) Rearranged->C_DNP Stabilization Gases Gases (N2, NOx, CO2) Radical->Gases Oxidation & Ring Break

Figure 1: Mechanistic divergence between N-nitro (red path) and C-nitro (green path) isomers. N-nitro species predominantly rearrange before decomposing.

Part 5: Experimental Protocols for Stability Assessment

To validate these properties in your own lab, use the following self-validating protocols.

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and detect isomerization events.
  • Sample Prep: Weigh

    
     of dried sample into an aluminum pan.
    
    • Critical: Use a hermetically sealed pan with a laser-drilled pinhole (

      
      ). This prevents evaporation of volatile N-nitro isomers while allowing pressure release to avoid pan rupture.
      
  • Instrument Setup: Calibrate using Indium standards. Purge with

    
     at 
    
    
    
    .
  • Run Parameters:

    • Ramp 1: Heat from

      
       to 
      
      
      
      at
      
      
      .
      • Why: Slower rates (

        
         vs 
        
        
        
        ) provide better resolution between melting and decomposition endotherms/exotherms.
  • Analysis:

    • 3,4-/3,5-DNP: Look for a sharp endotherm (melting) followed by a broad exotherm (decomposition).[3]

    • 1,3-/1,4-DNP: Look for a low-temperature exotherm (

      
      ) indicative of rearrangement, often overlapping with an endotherm.
      
Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Differentiate between sublimation and decomposition.

  • Sample Prep: Load

    
     into a platinum or alumina crucible.
    
  • Run Parameters: Heat from ambient to

    
     at 
    
    
    
    .
  • Data Interpretation:

    • Mass Loss <

      
       (DSC):  Indicates sublimation or solvent loss. N-nitro isomers often show significant mass loss before decomposition due to high volatility.
      
    • Mass Loss coincident with Exotherm: Confirms chemical decomposition.

Workflow Visualization

ExpWorkflow Start Sample Synthesis Purity Check Purity (NMR/HPLC) >98% Required Start->Purity Decision Isomer Type? Purity->Decision N_Nitro N-Nitro (1,3 / 1,4) Decision->N_Nitro C_Nitro C-Nitro (3,4 / 3,5) Decision->C_Nitro DSC_N DSC (Hermetic Pinhole) Watch for Rearrangement Exotherm N_Nitro->DSC_N DSC_C DSC (Standard Hermetic) Measure Tm and Td C_Nitro->DSC_C TGA TGA Analysis Correlate Mass Loss DSC_N->TGA DSC_C->TGA Result Calculate Ea (Kissinger Method) Using multiple heating rates TGA->Result

Figure 2: Analytical workflow for characterizing dinitropyrazole isomers.

Part 6: References

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Source: Molecules (MDPI), 2021. URL:[Link]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Source: ACS Omega, 2023.[3] URL:[Link][3]

  • Autocatalytic decomposition of energetic materials: interplay of theory and thermal analysis in the study of 5-amino-3,4-dinitropyrazole thermolysis. Source: Physical Chemistry Chemical Physics (RSC), 2022. URL:[Link]

  • Thermal Decomposition of Nitropyrazoles. Source: ResearchGate (Sinditskii et al.), 2016. URL:[Link]

  • Synthesis and Properties of Novel Thermally Stable and Insensitive 3,6-dinitropyrazolo[4,3-c]pyrazole-based Energetic Materials. Source: Current Organic Chemistry, 2018. URL:[Link]

Sources

Foundational

Theoretical Studies on the Reactivity of Dinitropyrazoles: A Computational Guide to High-Energy Density Materials

As a Senior Application Scientist evaluating High-Energy Density Materials (HEDMs), I have found that empirical trial-and-error is not just economically inefficient—it is fundamentally dangerous. Dinitropyrazoles represe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating High-Energy Density Materials (HEDMs), I have found that empirical trial-and-error is not just economically inefficient—it is fundamentally dangerous. Dinitropyrazoles represent a highly promising scaffold, offering a rare equilibrium between high detonation velocity and low mechanical sensitivity. To unlock their full potential, we must transition from macroscopic synthesis to sub-angstrom computational prediction.

This technical guide delineates the state-of-the-art theoretical frameworks used to decode the reactivity, structural stability, and shock-induced decomposition of dinitropyrazole derivatives.

Quantum Mechanical Profiling: Nucleophilic Substitution and σ-Complexes

The reactivity of dinitropyrazoles is inherently tied to the electron-withdrawing nature of their nitro groups, which strongly activates the pyrazole core toward nucleophilic attack. Quantum chemical investigations utilizing Density Functional Theory (DFT)—typically at the B3LYP/6-31G* or 6-311++G(d,p) levels—have successfully mapped the electronic structures of complex derivatives like 4-chloro-3,5-dinitropyrazole and 3,4,5-trinitropyrazole[1].

Crucially, our computational models reveal that nucleophilic substitution in these energetic systems does not always obey simple charge control[1]. Instead, regioselectivity is dictated by the thermodynamic stability of the intermediate Meisenheimer (σ) complexes[1]. By calculating the reaction enthalpies of nucleophilic attacks, we can accurately predict preferred substitution sites[1]. This allows researchers to functionalize the pyrazole ring to tune physical properties without inadvertently triggering pathways that lead to explosive decomposition.

Structural Tuning: Ring Fusion and Energetic Salts

To push the performance boundaries of HEDMs, we must analyze the causality behind structural modifications, such as ring fusion and salt formation, using topological electron density analyses.

  • The Effect of Ring Fusion: Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses comparing isolated 3,4-dinitropyrazole (34DNP) with fused systems like 1H,4H-3,6-dinitropyrazolo[4,3-c]pyrazole (DNPP) reveal critical stability insights[2]. In isolated 34DNP, one of the C-NO

    
     groups exhibits diminished orbital interaction with the pyrazole ring, leading to a deviation from planarity and localized instability[2]. Ring fusion enforces structural planarity, enhancing π-electron delocalization and significantly boosting the molecule's thermal stability[2].
    
  • Energetic Salts: Exploring the salts of overlooked derivatives, such as 3,5-dinitropyrazole-4-carboxylic acid (CDNP), has proven highly effective[3]. CDNP inherently possesses high thermal stability due to its layered packing and strong intermolecular hydrogen bonding[3]. When converted into a dicationic dihydroxylammonium salt, its energetic performance rivals that of the traditional explosive TATB, demonstrating excellent thermal stability and remarkably low sensitivity to impact and friction[3].

Anisotropic Shock Response and Decomposition Kinetics

Understanding a material's initiation mechanism under shock conditions is paramount for safe handling and deployment. We utilize First-Principles Molecular Dynamics (FPMD) coupled with the Multiscale Shock Technique (MSST) to simulate ultra-fast decomposition events[4].

Recent simulations on 3,4-dinitropyrazole (DNP) highlight a profound anisotropic shock response[4]. When a shock wave propagates along the (ˉ101) crystallographic plane, the molecule predominantly undergoes N-H dissociation[4]. Conversely, shock along the (ˉ10ˉ1) plane favors C-NO


 (nitro) dissociation[4]. The subsequent ring-opening reactions, which generate the primary detonation gases (N

and CO

), occur much more readily in the (ˉ101) plane[4]. This crystallographic dependence proves that mechanical sensitivity is a directional property, governed by the orientation of van der Waals forces between the layered structures[4].

ShockDecomp DNP 3,4-Dinitropyrazole (Crystal Lattice) Plane1 Shock via (ˉ101) Plane DNP->Plane1 Plane2 Shock via (ˉ10ˉ1) Plane DNP->Plane2 React1 Dominant: H-Dissociation Plane1->React1 React2 Dominant: Nitro-Dissociation Plane2->React2 RingOpen Ring-Opening Reaction (N2, CO2 Generation) React1->RingOpen High Yield React2->RingOpen Lower Yield

Figure 1: Anisotropic decomposition pathways of 3,4-DNP under shock wave propagation.

Quantitative Benchmarks

The following table summarizes the key energetic and structural parameters derived from recent theoretical and experimental evaluations of dinitropyrazole derivatives.

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)Key Structural Feature / Reactivity
3,4-Dinitropyrazole (DNP) 1.868.2429.4 (Exp) / ~31.5-32.5 (Calc)Melt-cast carrier; highly anisotropic shock response[4].
CDNP Dihydroxylammonium Salt ~1.8 - 1.9Comparable to TATBComparable to TATBLayered packing, strong carbonyl stability, low sensitivity[3].
Fused DNPP N/AN/AN/AEnforced planarity enhances π-delocalization and stability[2].
Self-Validating Computational Protocol

Every computational workflow in HEDM research must be a self-validating system. A predicted detonation pressure is meaningless if the ground-state geometry is trapped in a saddle point. Below is my standardized protocol for evaluating dinitropyrazole reactivity.

Step 1: Ground-State Geometry Optimization & Validation

  • Action: Optimize the molecular geometry using DFT at the B3LYP level. Crucial: You must incorporate empirical dispersion corrections (e.g., D3BJ) and a robust basis set (def2-TZVP) to accurately capture the intermolecular van der Waals forces prevalent in energetic crystals.

  • Validation Gate: Perform vibrational frequency calculations. The strict absence of imaginary frequencies confirms the optimized structure is a true local minimum, not a transition state.

Step 2: Electronic Structure & Reactivity Profiling

  • Action: Conduct Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses to quantify orbital interactions and identify weak C-NO

    
     bonds. Calculate the relative energies of Meisenheimer (σ) complexes.
    
  • Validation Gate: Correlate the calculated reaction enthalpies with known experimental regioselectivities of nucleophilic attack to ensure the chosen functional/basis set accurately models the charge distribution.

Step 3: Equation of State & Detonation Parameter Prediction

  • Action: Calculate the theoretical detonation pressure (

    
    ) and velocity (
    
    
    
    ) using semi-empirical equations (e.g., Kamlet-Jacobs) based on the optimized density and heat of formation.
  • Validation Gate: Cross-reference predicted

    
     and 
    
    
    
    with known experimental benchmarks (e.g., DNP experimental
    
    
    GPa) to calibrate the predictive model[4].

Step 4: Anisotropic Shock Simulations (FPMD-MSST)

  • Action: Construct a supercell of the crystal lattice. Apply the Multiscale Shock Technique (MSST) along specific crystallographic planes (e.g., (ˉ101) and (ˉ10ˉ1)). Track bond dissociation events over time (femtosecond resolution) to map initial decomposition kinetics.

Workflow Step1 1. Geometry Optimization DFT (B3LYP-D3BJ/def2-TZVP) Step2 2. Electronic Structure Analysis AIM, NBO, Electrostatic Potential Step1->Step2 Step3 3. Reactivity Prediction σ-Complex Stability & Nucleophilic Attack Step2->Step3 Step4 4. Thermodynamic Profiling Enthalpies of Formation & Detonation Params Step2->Step4 Step5 5. Dynamic Shock Simulations First-Principles MD + MSST Step4->Step5

Figure 2: Self-validating computational workflow for evaluating dinitropyrazole reactivity.

References
  • Title: Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid and Its Energetic Salts Source: Crystal Growth & Design - ACS Publications URL: 3

  • Title: Anisotropic Shock Response of 3,4-Dinitropyrazole Revealed by First-Principles Calculations Source: The Journal of Physical Chemistry A - ACS Publications URL: 4

  • Title: Quantum-chemical study of the reactivity of di- and trinitropyrazoles Source: Chemistry of Heterocyclic Compounds / ResearchGate URL: 1

  • Title: In silico investigations of high-energy density properties and effect of ring fusion on dinitropyrazole derivatives Source: ResearchGate URL: 2

Sources

Exploratory

The Nitropyrazole Paradox: Regiocontrol, Rearrangement, and the Path to High-Energy Materials

Executive Summary The synthesis of nitropyrazoles represents a classic study in heterocyclic regioselectivity and a critical workflow in modern energetic materials science.[1] While 4-nitropyrazole is easily accessible v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of nitropyrazoles represents a classic study in heterocyclic regioselectivity and a critical workflow in modern energetic materials science.[1] While 4-nitropyrazole is easily accessible via electrophilic aromatic substitution (


), the 3-nitro and 3,5-dinitro isomers—essential scaffolds for high-density energetic materials (HEDMs) like LLM-116 and 3,4-dinitropyrazole (DNP)—require bypassing the pyrazole ring's inherent electronic bias. This guide dissects the mechanistic history of these pathways, providing validated protocols for both direct nitration and the thermally induced [1,5]-sigmatropic rearrangement that unlocks the C3 position.

Part 1: The Regioselectivity Paradox

Mechanistic Foundations

The pyrazole ring presents a dichotomy in reactivity. Under the strongly acidic conditions required for nitration (


), the pyridine-like nitrogen (

) becomes protonated. This pyrazolium species is highly deactivated, with the positive charge delocalized, making the ring resistant to electrophilic attack.

When reaction does occur, it follows standard electronic directing effects:

  • C4 Attack (Kinetic Control): In the free base form, C4 is the most electron-rich position. Even in acidic media, reaction often proceeds on the minute fraction of unprotonated free base available, or via a high-energy transition state at C4 on the protonated species.

  • C3/C5 Inaccessibility: The positions adjacent to the nitrogens are electron-deficient due to the inductive effect of the electronegative atoms, rendering direct C3 nitration nearly impossible under standard mixed-acid conditions.

The -Nitro Rearrangement Solution

To access the 3-nitro isomer, chemists utilize a thermodynamic "trick" discovered in the 1970s by Janssen and Habraken:


-nitration followed by thermal rearrangement .
  • Step 1: Reaction with acetyl nitrate (

    
    ) yields 
    
    
    
    -nitropyrazole (kinetic product).[2]
  • Step 2: Heating this intermediate induces a [1,5]-sigmatropic shift of the nitro group from nitrogen to the adjacent carbon (C3/C5).

Visualization: The Rearrangement Mechanism

The following diagram illustrates the divergence between direct nitration and the rearrangement pathway.

Nitropyrazole_Mechanism Pyrazole Pyrazole (C3H4N2) Protonated Pyrazolium Ion (Deactivated) Pyrazole->Protonated H+ (Fast) N_Nitro 1-Nitropyrazole (Kinetic Intermediate) Pyrazole->N_Nitro AcONO2 (N-attack) MixedAcid Mixed Acid (HNO3/H2SO4) AcetylNitrate Acetyl Nitrate (Ac2O/HNO3) Prod_4NP 4-Nitropyrazole (Standard SEAr) Protonated->Prod_4NP HNO2+ (Slow, C4 attack) Transition [1,5]-Sigmatropic Shift (Δ) N_Nitro->Transition Heat (>140°C) Prod_3NP 3-Nitropyrazole (Thermodynamic Product) Transition->Prod_3NP Nitro Migration to C3

Caption: Divergent synthesis pathways showing the kinetic trap of C4-nitration versus the thermal rearrangement to C3.

Part 2: Validated Experimental Protocols

Protocol A: Direct Synthesis of 4-Nitropyrazole

Target: 4-Nitropyrazole (CAS: 2075-46-9) Mechanism: Electrophilic Aromatic Substitution (


)
Safety Level:  High (Exothermic, Corrosive)

Reagents:

  • Pyrazole (1.0 eq)[2][3][4]

  • Fuming Nitric Acid (

    
    , 1.5 eq)[2]
    
  • Fuming Sulfuric Acid (

    
    , 3.0 eq)[2]
    

Step-by-Step Workflow:

  • Sulfonation (In-situ Protection): In a round-bottom flask equipped with a thermometer and blast shield, dissolve pyrazole in concentrated sulfuric acid. Maintain temperature

    
    C using an ice bath. Explanation: This forms pyrazole sulfate, preventing oxidative destruction of the ring.
    
  • Nitration: Dropwise add the mixture of fuming

    
     and fuming 
    
    
    
    .
    • Critical Control Point: The exotherm is significant.[5] Do not allow temperature to exceed

      
      C during addition.
      
  • Digestion: Heat the mixture to

    
    C for 2 hours.
    
  • Quench: Pour the reaction mixture onto crushed ice (ratio 1:5 w/w).

  • Isolation: Neutralize to pH 3-4 with sodium carbonate. The product precipitates as a white solid.[1] Filter, wash with ice water, and dry.

  • Validation:

    • Melting Point:

      
      C.
      
    • 1H NMR (DMSO-d6):

      
       13.9 (br s, NH), 8.5 (s, 2H, C3/C5-H).
      
Protocol B: Synthesis of 3-Nitropyrazole via Rearrangement

Target: 3-Nitropyrazole (CAS: 26621-44-3) Mechanism:


-Nitration 

[1,5]-Shift Safety Level: EXTREME (Explosion Hazard of

-Nitro intermediate)

Reagents:

  • Pyrazole (1.0 eq)[2][3][4]

  • Acetic Anhydride (

    
    , solvent/reagent)[2][3][4]
    
  • Fuming

    
    [1][2][6][7][8]
    
  • Benzonitrile (high-boiling solvent)[9]

Step-by-Step Workflow:

  • Formation of Acetyl Nitrate: Cool

    
     to 
    
    
    
    C. Slowly add fuming
    
    
    .
    • Warning: Acetyl nitrate is unstable. Use immediately.

  • 
    -Nitration:  Add pyrazole solution (in acetic acid) to the acetyl nitrate at 
    
    
    
    C. Stir for 2 hours.
  • Isolation of Intermediate: Pour into ice water. Extract the unstable 1-nitropyrazole with ether. DO NOT STORE. Proceed immediately to rearrangement.

  • Thermal Rearrangement: Dissolve the crude 1-nitropyrazole in benzonitrile.

  • Reflux: Heat to

    
    C for 3-5 hours.
    
    • Mechanistic Insight: The high temperature provides the activation energy for the nitro group to detach and re-attach at C3.

  • Purification: Cool to precipitate the product or remove solvent via vacuum distillation. Recrystallize from ethanol.

  • Validation:

    • Melting Point:

      
      C.
      
    • 1H NMR (DMSO-d6): Distinct asymmetry compared to 4-nitro isomer.

      
       13.8 (NH), 8.0 (d, C5-H), 7.0 (d, C4-H).
      

Part 3: Energetic Materials & Modern Applications[2][4][8][10]

The discovery of these pathways enabled the "Nitropyrazole Revolution" in energetic materials. By nitrating 3-nitropyrazole further, researchers access 3,4-dinitropyrazole (DNP) and 3,4,5-trinitropyrazole (TNP) .[6] These compounds offer densities approaching


 and detonation velocities competitive with RDX, but with significantly lower shock sensitivity due to hydrogen bonding and 

-stacking.
Comparative Data: Nitropyrazoles vs. Standards
CompoundDensity (

)
Detonation Velocity (

, km/s)
Oxygen Balance (%)Synthesis Route
4-Nitropyrazole 1.52~6.7-84.9Direct Nitration
3,4-DNP 1.868.1-30.43-NP

Nitration
LLM-116 1.908.5-21.6Amination of 3,5-DNP
RDX (Ref) 1.828.75-21.6Bachmann Process
Workflow: From Precursor to High Explosive

The following diagram outlines the logical progression from raw pyrazole to advanced energetic materials like LLM-116 (developed at Lawrence Livermore National Labs).

Energetic_Workflow Start Pyrazole Inter1 3-Nitropyrazole Start->Inter1 1. Ac2O/HNO3 2. Δ (Rearrangement) Inter2 3,4-Dinitropyrazole (DNP) Inter1->Inter2 Mixed Acid Nitration Inter3 3,5-Dinitropyrazole Inter1->Inter3 1. N-Nitration 2. Δ (2nd Rearrangement) Target LLM-116 (4-Amino-3,5-Dinitropyrazole) Inter3->Target Amination (TMHI/KOtBu)

Caption: Synthetic tree for high-value energetic materials derived from the 3-nitropyrazole node.

References

  • Janssen, J. W. A. M., et al. (1973). "Preparation of 3(5)-Nitropyrazoles by Thermal Rearrangement of N-Nitropyrazoles."[3][7] The Journal of Organic Chemistry. [Link][2][3]

  • Pagoria, P. F., et al. (1999). "A Review of Energetic Materials Synthesis." Thermochimica Acta. (Contextualizing LLM-116 and DNP). [Link]

  • Chavez, D. E., et al. (2016). "Synthesis and Properties of High-Nitrogen Pyrazoles." Angewandte Chemie International Edition. [Link][2]

  • Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter. (General reference for pyrazole energetics). [Link]

Sources

Protocols & Analytical Methods

Method

experimental protocol for nitration of methyl pyrazole-3-carboxylate

Executive Summary The nitration of methyl 1H-pyrazole-3-carboxylate (CAS: 15366-34-4) to synthesize methyl 4-nitro-1H-pyrazole-3-carboxylate is a pivotal transformation in the development of kinase inhibitors (e.g., JAK/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitration of methyl 1H-pyrazole-3-carboxylate (CAS: 15366-34-4) to synthesize methyl 4-nitro-1H-pyrazole-3-carboxylate is a pivotal transformation in the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and high-energy density materials. This reaction presents a classic "heterocyclic challenge": the substrate is electron-rich by nature but deactivated by both the ester moiety and the requisite acidic media (pyrazolium formation).

This guide details an optimized Mixed Acid (HNO₃/H₂SO₄) protocol. Unlike generic procedures, this protocol specifically addresses the competition between electrophilic aromatic substitution (EAS) and ester hydrolysis, ensuring high regioselectivity for the C4-nitro derivative.

Strategic Analysis & Mechanism

The Regioselectivity Paradox

Pyrazoles typically undergo EAS at the C4 position due to the lone pair donation from the N1 nitrogen. However, two factors complicate this specific substrate:

  • Electronic Deactivation: The ester group at C3 is electron-withdrawing (

    
    ), deactivating the ring.
    
  • Acidic Media: In concentrated H₂SO₄, the pyrazole nitrogen protonates (

    
    ), forming a pyrazolium cation. This cationic species is highly deactivated against electrophilic attack.
    

Despite these hurdles, the C4 position remains the only viable site for nitration. The C3 position is blocked, and C5 is electronically unfavorable relative to C4 in the protonated species. The reaction requires forcing conditions (heat/fuming acid), which introduces the risk of ester hydrolysis.

Reaction Scheme

ReactionScheme cluster_0 Substrate cluster_1 cluster_2 Product S Methyl 1H-pyrazole- 3-carboxylate C HNO3 (fuming) / H2SO4 55-60°C, 4h S->C P Methyl 4-nitro-1H- pyrazole-3-carboxylate C->P Electrophilic Substitution (C4)

Figure 1: Reaction scheme highlighting the transformation conditions.

Safety Assessment (Critical)

WARNING: Nitration reactions possess high thermal runaway potential. The induction period can be deceptive.

Hazard ClassSpecific RiskMitigation Strategy
Exothermic Runaway Mixing HNO₃ and H₂SO₄ generates significant heat.Pre-cool H₂SO₄ to 0°C. Add HNO₃ dropwise. Keep internal temp <10°C during addition.
Delayed Onset Nitration of deactivated rings often has an induction period.Do not ramp temperature rapidly if no reaction is observed. Verify initiation via exotherm monitoring.
Explosive Intermediates Polynitrated species (rare here but possible).Strictly control stoichiometry (1.1 - 1.2 eq HNO₃).
Acid Fumes NOx fumes are toxic/corrosive.[1]Use a dedicated fume hood scrubber.

Experimental Protocol

Target Scale: 10.0 g Input Expected Yield: 85-92% Purity: >98% (HPLC)

Materials
  • Methyl 1H-pyrazole-3-carboxylate (10.0 g, 79.3 mmol)

  • Sulfuric Acid, conc. 98% (30 mL, ~3.0 vol)

  • Nitric Acid, fuming >90% (4.2 mL, ~1.2 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Sodium Bicarbonate (sat.[2] aq.)

Step-by-Step Methodology
  • Solvation (0 - 5°C):

    • Charge a 100 mL 3-neck Round Bottom Flask (RBF) with 30 mL conc. H₂SO₄.[3][4][5]

    • Equip with a thermometer, magnetic stir bar, and dropping funnel.

    • Cool to 0°C using an ice/salt bath.

    • Add Methyl 1H-pyrazole-3-carboxylate (10.0 g) portion-wise. Note: The dissolution is exothermic.[6] Maintain T < 10°C.

  • Nitration Agent Addition (0 - 5°C):

    • Charge the dropping funnel with Fuming HNO₃ (4.2 mL).

    • Add HNO₃ dropwise over 30 minutes.

    • Critical Control Point: If red fumes (NOx) appear aggressively, stop addition and cool.

  • Reaction Phase (Temperature Ramp):

    • Remove the ice bath. Allow the mixture to reach room temperature (20-25°C) over 30 minutes.

    • Gently heat the reaction to 55-60°C .

    • Hold at 60°C for 3-4 hours.

    • Monitoring: Check HPLC/TLC. The limiting factor is the deactivation; if conversion is <50% after 2h, increase T to 70°C cautiously.

  • Quenching & Workup:

    • Prepare a beaker with 150 g crushed ice.

    • Pour the reaction mixture slowly onto the ice with stirring. The product may precipitate as a white/off-white solid.

    • Decision Point:

      • Scenario A (Precipitate forms): Filter the solid.[7] Wash with cold water (3 x 20 mL) to remove acid.

      • Scenario B (Oily/No Precipitate): Extract the aqueous slurry with DCM (3 x 50 mL).

    • Wash the organic layer with sat. NaHCO₃ (careful: gas evolution) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize from Ethanol or Toluene if necessary.

    • Product appears as off-white needles.

Process Analytical Technology (PAT)

Logic Flow for Reaction Monitoring

MonitoringLogic Start Start Heating (60°C) Sample Sample at T=2h (TLC/HPLC) Start->Sample Decision Is SM < 5%? Sample->Decision Stop Cool & Quench Decision->Stop Yes Boost Increase Temp to 75°C (Check Ester Hydrolysis) Decision->Boost No Boost->Sample Wait 1h

Figure 2: Decision tree for reaction completion monitoring.

Analytical Data Reference
ParameterMethyl 1H-pyrazole-3-carboxylate (SM)Methyl 4-nitro-1H-pyrazole-3-carboxylate (Prod)
TLC (EtOAc:Hex 1:1)


(Less polar due to internal H-bond)
¹H NMR (DMSO-d₆)

7.8 (d, 1H), 6.9 (d, 1H), 3.8 (s, 3H)

8.9 (s, 1H)
, 3.9 (s, 3H)
Key Shift Doublet pair (C4-H, C5-H)Singlet (C5-H only) . Disappearance of C4-H is diagnostic.
MS (ESI+) [M+H]⁺ = 127.1[M+H]⁺ = 172.1

Expert Insight: In the ¹H NMR, the diagnostic signal is the shift of the C5 proton downfield (from ~7.8 to ~8.9 ppm) and the collapse of coupling, confirming substitution at C4.

Troubleshooting & Optimization

  • Hydrolysis of Ester:

    • Symptom:[3][4][8] Product is acidic, soluble in NaHCO₃ wash, low mass recovery in organic layer.

    • Cause: Temperature too high (>80°C) or acid too dilute (too much water).

    • Remedy: If the carboxylic acid (4-nitro-1H-pyrazole-3-carboxylic acid) is formed, simply reflux the crude acid in Methanol with catalytic H₂SO₄ or SOCl₂ to re-esterify [1].

  • Incomplete Reaction:

    • Symptom:[3][4] Significant starting material remains after 6h.

    • Remedy: Add additional fuming HNO₃ (0.2 eq). Ensure agitation is vigorous (biphasic kinetics often apply if oiling out occurs).

  • Regioisomers:

    • Isomers (3-nitro or 5-nitro) are statistically unlikely due to the directing effects of the pyrazole NH and the ester. The 4-nitro isomer is thermodynamically and kinetically favored [2].

References

  • Vertex AI & ChemicalBook. (2025).[3] Synthesis of 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 219739, 4-Nitro-1H-pyrazole-3-carboxylic acid. Retrieved from

  • BenchChem. (2025).[6][9] Technical Guide: Properties and Synthesis of Nitro-Pyrazoles. Retrieved from

  • MDPI. (2023). Nitration Mechanisms of Pyrazole Derivatives. Molecules. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitro-1H-pyrazole. Retrieved from

Sources

Application

Application Note: Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate as a Strategic Precursor

Executive Summary Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a highly specialized, electron-deficient heterocyclic precursor used primarily in the synthesis of High-Energy Density Materials (HEDMs) and functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a highly specialized, electron-deficient heterocyclic precursor used primarily in the synthesis of High-Energy Density Materials (HEDMs) and functionalized pharmaceutical intermediates . Its unique structure features two nitro groups—one attached to a carbon (C4) and one to a nitrogen (N1). The N-nitro group is the critical functional handle; it serves as an activating group that dramatically increases the electrophilicity of the pyrazole ring, enabling nucleophilic substitutions (specifically at the C5 position) that are otherwise difficult to achieve on the electron-rich pyrazole core.

This guide details the synthesis, handling, and application of this precursor, focusing on its role in generating 3,4,5-trisubstituted pyrazoles and energetic salts.

Safety & Handling (Critical)

WARNING: Energetic Material Precursor The presence of the N-nitro group renders this molecule potentially shock-sensitive and thermally unstable compared to its C-nitro analogs.

  • Explosion Hazard: N-nitroazoles can decompose violently upon rapid heating or impact. Handle in small quantities (<1g) behind a blast shield until stability is verified.

  • Chemical Stability: The N-NO₂ bond is labile. Avoid exposure to strong acids or high temperatures (>50°C) during storage, as this may trigger denitration or rearrangement.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Use a face shield during the nitration step.

Chemical Properties & Mechanism of Action[1][2][3]

Structural Significance

The molecule comprises a pyrazole ring substituted with:

  • Methyl Carboxylate (C3): A stable handle for further derivatization (e.g., to amides or hydrazides).

  • Nitro Group (C4): Provides thermal stability and energy density.

  • Nitro Group (N1): The "warhead" of the molecule. It exerts a strong electron-withdrawing effect, activating the adjacent C5 carbon for nucleophilic attack.

Mechanistic Utility: The "Cine" & ANRORC Pathways

Unlike standard electrophilic substitutions, the 1,4-dinitro system typically reacts via Nucleophilic Aromatic Substitution (


)  or the ANRORC mechanism  (Addition of the Nucleophile, Ring Opening, Ring Closure).
  • Activation: The N-nitro group pulls electron density, making C5 highly electrophilic.

  • Substitution: Nucleophiles (like ammonia or hydrazines) attack C5.

  • Outcome: This allows for the introduction of amino or azido groups at C5, often accompanied by the loss or rearrangement of the N-nitro group, yielding 3,4,5-functionalized pyrazoles (e.g., 4-amino-3,5-dinitropyrazole derivatives).

Experimental Protocols

Protocol A: Synthesis of Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate

Targeting the N-nitration of the 4-nitro precursor.

Reagents:

  • Methyl 4-nitro-1H-pyrazole-3-carboxylate (Precursor)[1]

  • Acetic Anhydride (

    
    )
    
  • Fuming Nitric Acid (98%

    
    )
    
  • Trifluoroacetic anhydride (Optional, for higher potency)

Procedure:

  • Preparation of Acetyl Nitrate: In a dry 3-neck round-bottom flask under

    
    , cool 10 mL of Acetic Anhydride to 0°C. Slowly add 2.0 mL of fuming 
    
    
    
    dropwise, keeping the temperature below 5°C. Caution: Exothermic.
  • Addition: Dissolve 1.0 g of Methyl 4-nitro-1H-pyrazole-3-carboxylate in a minimal amount of

    
     (or add as a solid if finely powdered). Add this to the nitrating mixture at 0°C.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (20-25°C). Monitor by TLC (the N-nitro product is typically less polar than the starting material).

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice/water. Stir vigorously. The N-nitro product should precipitate as a white to pale yellow solid.

  • Purification: Filter the solid, wash with cold water (3x), and dry under vacuum at room temperature. Do not recrystallize from boiling solvents due to thermal instability.

Protocol B: Application - Synthesis of Energetic Amides (Amination)

Using the precursor to synthesize 3,5-diamino-4-nitropyrazole derivatives via ANRORC-type reactivity.

Reagents:

  • Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (from Protocol A)

  • Ammonia (28% aqueous or solution in MeOH)

  • Solvent: Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Dissolve 0.5 g of the 1,4-dinitro precursor in 10 mL of

    
     at -10°C.
    
  • Amination: Slowly bubble

    
     gas or add methanolic ammonia (2 eq) dropwise.
    
  • Observation: The solution will likely darken. The nucleophilic attack at C5 occurs rapidly.

  • Workup: Evaporate solvent under reduced pressure (keep bath <30°C). The residue typically contains the ammonium salt of 4-nitro-3(5)-amino-pyrazole-5(3)-carboxylate or related rearrangement products depending on exact conditions.

  • Acidification: Carefully acidify with cold dilute HCl to isolate the neutral functionalized pyrazole.

Visualizations

Figure 1: Synthesis & Activation Pathway

This diagram illustrates the conversion of the 4-nitro precursor to the 1,4-dinitro intermediate and its subsequent activation for nucleophilic attack.

SynthesisPathway Start Methyl 4-nitro-1H-pyrazole- 3-carboxylate Product Methyl 1,4-dinitro-1H-pyrazole- 3-carboxylate (Target Precursor) Start->Product N-Nitration (0°C) Reagent Acetyl Nitrate (HNO3 / Ac2O) Reagent->Product Activated Activated C5 Position (Electrophilic) Product->Activated Electron Withdrawal by N-NO2

Caption: N-Nitration pathway using acetyl nitrate to generate the electrophilic 1,4-dinitro species.

Figure 2: Nucleophilic Substitution (Application)

Demonstrating the reactivity of the precursor with ammonia to form high-nitrogen energetic derivatives.

ReactionFlow Precursor Methyl 1,4-dinitro-1H-pyrazole- 3-carboxylate Intermediate Meisenheimer Complex / Ring Opening (ANRORC) Precursor->Intermediate Attack at C5 Ammonia Nucleophile (NH3) Ammonia->Intermediate Final Functionalized Pyrazole (e.g., 4-nitro-5-amino derivative) Intermediate->Final Elimination/Rearrangement (-NO2 or rearrangement)

Caption: Mechanism of nucleophilic attack at C5 facilitated by the N-nitro group.

Analytical Data Summary (Expected)

PropertyValue / CharacteristicNotes
Appearance White to pale yellow crystalline solidDarkens upon decomposition
Melting Point 60–80°C (Decomposes)Do not determine in capillary without safety shield
1H NMR (

)

4.0 (s, 3H,

),

8.5-9.0 (s, 1H, C5-H)
C5-H shifts downfield due to N-nitro group
IR Spectrum ~1740

(C=O), ~1600/1300

(

)
Distinct N-

stretch often around 1620-1640

Solubility Soluble in

, Acetone,

Insoluble in water (hydrolyzes slowly)

Troubleshooting & Optimization

  • Issue: Low Yield in Nitration.

    • Cause: Temperature too high (>10°C) leading to hydrolysis of acetyl nitrate or oxidation of the ring.

    • Fix: Maintain strict cryostatic control (0°C). Ensure reagents are anhydrous.

  • Issue: Product Decomposition.

    • Cause: Acid traces remaining in the solid.

    • Fix: Wash thoroughly with ice-cold water until pH is neutral. Store in a desiccator at -20°C.

  • Issue: "Oiling Out" during Quench.

    • Cause: Product melting point depressed by impurities.

    • Fix: Scratch the glass side of the flask to induce crystallization or use a seed crystal.

References

  • Nitration of Pyrazoles

    • Title: New pyrazole energetic materials and their energetic salts: combining the dinitromethyl group with nitropyrazole.
    • Source: Dalton Transactions (RSC).
    • URL:[Link]

  • ANRORC Mechanism & Reactivity

    • Title: ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.[2]

    • Source: Arkivoc.[2][3]

    • URL:[Link]

  • General N-Nitration Protocols

    • Title: 1,4-Dinitro-1H-imidazoles (Review of analogous chemistry).
    • Source: Arkivoc.[2][3]

    • URL:[Link]

  • Energetic Pyrazole Synthesis

    • Title: Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole.[4]

    • Source: MDPI (Molecules).
    • URL:[Link][5]

(Note: While specific literature on the exact methyl ester "1,4-dinitro" derivative is sparse, the chemistry is extrapolated from the well-documented 3-methyl-1,4-dinitro-1H-pyrazole and pyrazole-3-carboxylate analogs cited above.)

Sources

Method

Safe Handling and Characterization Protocols for Dinitropyrazoles (DNPs)

Executive Summary & Scope Dinitropyrazoles (DNPs), specifically the 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) isomers, represent a class of high-nitrogen heterocyclic compounds increasingly utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

Dinitropyrazoles (DNPs), specifically the 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) isomers, represent a class of high-nitrogen heterocyclic compounds increasingly utilized in Insensitive Munitions (IM) and low-vulnerability propellant formulations.[1][2] While they offer a favorable trade-off between high energy density and thermal stability, they remain energetic materials with distinct sensitivity profiles.

This guide provides a rigorous framework for the safe synthesis, handling, and characterization of DNPs. It moves beyond generic safety advice to address the specific physicochemical hazards of the pyrazole nitration pathway—particularly the thermal rearrangement steps and the handling of dry, crystalline products.

Target Audience: Synthetic Chemists, Process Engineers, and Safety Officers in Energetic Materials Research.

Risk Assessment & Physicochemical Properties

Before handling, researchers must distinguish between the isomers. 3,4-DNP is a melt-cast candidate (mp ~88°C), whereas 3,5-DNP is a heat-resistant scaffold (mp ~173°C). Both possess high nitrogen content, implying high heats of formation but also potential shock sensitivity.

Table 1: Comparative Sensitivity & Stability Data

Data synthesized from standard energetic material characterization (BAM methods).[3]

Property3,4-Dinitropyrazole (3,4-DNP)3,5-Dinitropyrazole (3,5-DNP)TNT (Reference)RDX (Reference)
Physical State White Crystalline SolidWhite/Pale Yellow SolidPale Yellow SolidWhite Solid
Melting Point 86–88 °C173–174 °C80 °C204 °C
Decomposition (Tdec) ~285 °C~296 °C~295 °C~210 °C
Density 1.87 g/cm³1.85 g/cm³1.65 g/cm³1.82 g/cm³
Impact Sensitivity > 20 J (Insensitive)> 40 J (Insensitive)15 J7.4 J
Friction Sensitivity > 360 N> 360 N353 N120 N
Detonation Velocity ~8.1 km/s~8.0 km/s6.9 km/s8.7 km/s

Critical Insight: While DNPs are less sensitive than RDX, intermediates in their synthesis (such as N-nitropyrazoles) are often significantly less stable and more prone to unpredictable decomposition. Treat all intermediates as primary explosives until characterized.

Engineering Controls & PPE Architecture

The "Shield & Ground" Protocol

Trust in the stability of the final product often leads to complacency. The following hierarchy is mandatory for all DNP workflows:

  • Primary Containment:

    • Synthesis (Wet): Standard chemical fume hood with sash at working height.

    • Isolation/Drying (Dry): Explosion-proof drying oven or vacuum desiccator located behind a 1-inch Polycarbonate Blast Shield .

  • Static Dissipation (ESD):

    • DNPs are organic crystals; triboelectric charging is a major initiation risk during sieving or pouring.

    • Requirement: Conductive floor mats, grounded benchtops, and wrist straps are mandatory when handling dry material >500 mg.

  • Personal Protective Equipment (PPE):

    • Eyes: ANSI Z87.1 Safety Goggles + Face Shield (mandatory for all synthesis steps).

    • Hands (Wet Chemistry): Double-gloved Nitrile (0.11 mm min) to prevent skin absorption of nitro-compounds (toxicological hazard: methemoglobinemia).

    • Hands (Dry Handling): Leather or Kevlar gloves over nitrile when manipulating dry energetic crystals to protect against flash burns.

Synthesis Safety Protocol: The Nitration Pathway

The synthesis of 3,4-DNP typically involves the nitration of pyrazole, followed by a thermal rearrangement.[4] This rearrangement is the Critical Control Point (CCP) for safety.

Workflow Visualization

The following diagram outlines the safety logic for the synthesis process.

DNP_Synthesis_Safety cluster_0 Critical Safety Zone (Blast Shield Required) Start Start: Pyrazole Precursor Step1 Step 1: N-Nitration (Exothermic) Start->Step1 Check1 Temp Control < 0°C? Step1->Check1 Check1->Step1 No (Stop/Cool) Intermed Intermediate: N-Nitropyrazole Check1->Intermed Yes Step2 Step 2: Thermal Rearrangement (Isomerization to 3-Nitro) Intermed->Step2 High Hazard: Thermal Runaway Risk Step3 Step 3: C-Nitration (Mixed Acid) Step2->Step3 Stable 3-Nitro Isomer Final Final Product: 3,4-DNP Step3->Final Precipitation/Filtration Waste Acid Waste Neutralization Step3->Waste Quench in Ice

Figure 1: Safety workflow for DNP synthesis, highlighting the high-risk rearrangement step.

Detailed Protocol Steps
Phase 1: N-Nitration (Exotherm Management)
  • Setup: Use a jacketed reactor or ice-salt bath. Maintain internal temperature < 0°C .

  • Addition: Add nitrating agent (e.g., acetyl nitrate generated in situ) dropwise.

  • Hazard: Rapid addition triggers a thermal spike, potentially decomposing the N-nitro intermediate.

  • Verification: Monitor temperature continuously. If T > 5°C, halt addition immediately.

Phase 2: Thermal Rearrangement (The Danger Zone)

N-nitropyrazole rearranges to 3-nitropyrazole upon heating (often in high-boiling solvents like anisole or benzonitrile).

  • Risk: This reaction is exothermic and involves heating a nitro-compound.[4]

  • Control: Never perform this neat (without solvent). The solvent acts as a heat sink.

  • Scale: Do not exceed 5g per batch until DSC (Differential Scanning Calorimetry) confirms the onset temperature of decomposition for your specific crude intermediate.

Phase 3: Isolation & Drying
  • Filtration: Use a plastic or ceramic Büchner funnel. Avoid sintered glass (friction risk if crystals are trapped in pores).

  • Drying: Dry at 50°C under vacuum. Do not over-dry to "bone dry" unless necessary for specific analytics; 1-2% moisture significantly desensitizes the material.

Characterization & Handling Protocols

Small-Scale Testing (< 100 mg)

Before scaling up, validate the sensitivity of the specific batch. Impurities (acids, isomers) can drastically alter sensitivity.

  • Burn Test: Place ~10 mg on a spatula and introduce to a flame (fume hood). Observe for deflagration vs. detonation.

  • Drop Test (Qualitative): Use a standard weight (1 kg) from 30 cm on a small sample (20 mg) to ensure no unexpected high sensitivity.

Storage Guidelines
  • Container: Conductive plastic (antistatic HDPE) or glass with Teflon-lined caps. Never use metal-on-metal screw caps (friction hazard).

  • Environment: Cool, dry, dark. Store away from strong bases (pyrazoles can form sensitive salts with alkalis) and oxidizers.

  • Shelf Life: DNPs are generally stable, but check for "sweating" or discoloration (indicating acid impurities) monthly.

Emergency Response & Decontamination

Decision Matrix for Spills

Emergency_Response Accident Spill / Exposure Type Identify State Accident->Type Solid Solid Crystal Type->Solid Solution Solution/Liquid Type->Solution ActionSolid 1. Wet with Acetone/Water 2. Wipe with conductive cloth 3. Do NOT sweep (Dust Expl Risk) Solid->ActionSolid ActionLiq 1. Absorb with Vermiculite 2. Place in waste drum 3. Neutralize (if acidic) Solution->ActionLiq Disposal Hazardous Waste (Energetic Stream) ActionSolid->Disposal ActionLiq->Disposal

Figure 2: Decision matrix for immediate response to DNP spills.

Decontamination Solution

For cleaning glassware and bench surfaces contaminated with DNPs:

  • Solution: 10% Sodium Hydroxide (NaOH) in Ethanol/Water (50:50).

  • Mechanism: Base hydrolysis breaks down the nitro-pyrazole ring or forms water-soluble salts that can be washed away.

  • Warning: The resulting solution may be colored (red/orange). Dispose of as hazardous chemical waste, not down the drain.

References

  • Synthesis & Optimization: Improved Synthesis of 3,4-Dinitropyrazole. (2011).[1][2][5] Chinese Journal of Energetic Materials. 2

  • Sensitivity Data: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. (2023).[3][6][7] ACS Omega.

  • Thermal Stability: Insights into Structural and Energetic Features of 3,5-Dinitropyrazole-4-carboxylic Acid. (2024).[8] Crystal Growth & Design.

  • General Safety: Safety Hazards in the Energetics Laboratory. (2019).[9] DSIAC (Defense Systems Information Analysis Center).

  • Toxicity Profile: Chronic toxicity of pyrazolones: the problem of nitrosation.[10] (1980).[1][10] British Journal of Clinical Pharmacology.

Sources

Application

Application Note: Analytical Characterization of Methyl 1,4-Dinitro-1H-Pyrazole-3-Carboxylate

This guide details the analytical characterization of Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDNPC), a high-nitrogen energetic intermediate. Executive Summary & Molecule Profile Methyl 1,4-dinitro-1H-pyrazole-3-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical characterization of Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDNPC), a high-nitrogen energetic intermediate.

Executive Summary & Molecule Profile

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDNPC) is a specialized heterocyclic intermediate used in the synthesis of high-performance energetic materials (explosives/propellants) and pharmaceutical nucleoside analogs.

Its defining structural feature is the N-nitro (


) group  at position 1. Unlike the stable C-nitro groups, the N-nitro functionality is labile, making the molecule sensitive to thermal rearrangement (migrating to form the thermodynamically stable 3,4-dinitro isomer) and hydrolysis. Consequently, characterization requires strict control over thermal history and solvent acidity.
Property Specification
CAS Registry 1002535-20-7
Formula

Mol.[1][2][3][4] Weight 216.11 g/mol
Key Hazard Explosive / Shock Sensitive (N-Nitro functionality)
Storage -20°C, Inert Atmosphere (Ar/N2), Dark

Safety & Handling Protocol (CRITICAL)

WARNING: MDNPC contains an N-nitro group, which imparts shock and friction sensitivity significantly higher than standard C-nitro precursors.

  • ESD Precautions: Use grounded spatulas and conductive bench mats.

  • Thermal Limits: Never heat neat samples above 60°C. The N-nitro to C-nitro rearrangement is exothermic and can lead to thermal runaway.

  • Solvent Selection: Avoid nucleophilic solvents (e.g., MeOH, water) for prolonged storage; they can induce denitration or ester hydrolysis. Use anhydrous

    
     or 
    
    
    
    for analysis.

Synthesis & Degradation Pathway Logic

Understanding the sample's history is vital for interpreting analytical data. MDNPC is the kinetic product of nitration.

G Precursor Methyl 4-nitro-1H- pyrazole-3-carboxylate Nitration Nitration (Ac2O / HNO3) Precursor->Nitration MDNPC Methyl 1,4-dinitro- 1H-pyrazole-3-carboxylate (Target: Kinetic Product) Nitration->MDNPC < 0°C Rearrange Thermal Rearrangement MDNPC->Rearrange Heat / Acid Thermodynamic Methyl 3,4-dinitro- 1H-pyrazole-5-carboxylate (Impurity: Thermodynamic) Rearrange->Thermodynamic

Figure 1: The kinetic synthesis pathway of MDNPC and its primary degradation route via thermal rearrangement.

Protocol A: Structural Confirmation (NMR Spectroscopy)

The N-nitro group exerts a powerful electron-withdrawing effect, distinctively deshielding the ring proton.

Objective: Confirm 1,4-substitution pattern and quantify 3,4-isomer impurity.

Methodology:

  • Solvent: Dissolve 10 mg in 0.6 mL

    
      or 
    
    
    
    . Avoid DMSO-
    
    
    if possible, as heating or prolonged storage in DMSO can accelerate rearrangement.
  • Temperature: Acquire at 25°C (298 K).

  • Parameters: 16 scans, 1s relaxation delay (d1).

Data Interpretation:

NucleusSignal (

)
MultiplicityAssignmentDiagnostic Note

H
8.90 - 9.10 Singlet (1H)C5-H Highly deshielded by adjacent N-

and C-

.

H
4.05Singlet (3H)

Methyl ester.

C
~132.0SingletC4 (

)
Typical aromatic nitro-carbon.

C
~136.0BroadC5 (

)
Broadened due to proximity to quadrupolar N1.

C
~142.0SingletC3 (

)
Quaternary carbon.

N
--N-

If HMBC/HSQC is run, N-nitro N appears very distinct from C-nitro N.

Pass Criteria:

  • Presence of sharp singlet > 8.8 ppm.

  • Absence of broad singlet at ~13-14 ppm (indicates loss of N-

    
     to form NH species).
    

Protocol B: Purity Assessment (HPLC-UV)

Standard reverse-phase methods may cause on-column hydrolysis. A buffered, low-temperature method is required.

Instrument: Agilent 1290 Infinity II or equivalent. Column: C18 end-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH stabilizes the ester).

  • B: Acetonitrile (ACN).

Gradient Program:

Time (min) % A % B Flow (mL/min)
0.0 90 10 1.0
8.0 10 90 1.0
10.0 10 90 1.0

| 10.1 | 90 | 10 | 1.0 |

Detection: UV at 254 nm (aromatic ring) and 210 nm (nitro/ester). Temperature: 20°C (Do NOT heat column to 40°C).

Impurities to Watch:

  • Precursor (4-nitro): Elutes earlier (more polar due to NH).

  • Rearranged Isomer (3,4-dinitro): Elutes close to target; requires high resolution.

Protocol C: Thermal Stability (DSC)

Objective: Determine the onset of thermal rearrangement and decomposition to establish safe processing limits.

Instrument: TA Instruments DSC Q2000 or equivalent. Crucible: High-pressure gold-plated or hermetically sealed aluminum pans (pinhole vented). Rationale: N-nitro compounds evolve gas (


) rapidly; sealed pans may rupture dangerously if sample mass > 1 mg.

Procedure:

  • Weigh 0.5 - 1.0 mg of sample (Strictly minimize mass).

  • Equilibrate at 20°C.

  • Ramp 5°C/min to 300°C.

Expected Thermogram:

  • Event 1 (Endotherm): Melting point (if pure).[5] Note: Many N-nitro pyrazoles undergo rearrangement before or during melting.

  • Event 2 (Exotherm): Rearrangement Onset (~80-120°C). A broad, lower-energy exotherm indicating the

    
     shift.
    
  • Event 3 (Exotherm): Decomposition (>200°C). Sharp, high-energy spike.

Safety Limit: Operational processing temperature must be >20°C below the onset of Event 2 .

Protocol D: Vibrational Spectroscopy (FT-IR)

Objective: Rapid ID of functional groups.

Method: ATR (Attenuated Total Reflectance) on Diamond crystal.

Key Bands:

  • 1740 - 1760 cm

    
    :  Ester 
    
    
    
    stretch.
  • 1630 - 1650 cm

    
    : N-
    
    
    
    Asymmetric stretch
    (Diagnostic: C-nitro is typically lower, ~1550).
  • 1530 - 1550 cm

    
    :  C-
    
    
    
    Asymmetric stretch.
  • 1280 - 1300 cm

    
    :  N-
    
    
    
    Symmetric stretch.
  • Absence: No broad band at 3200-3400 cm

    
     (confirms absence of N-H precursor).
    

References

  • Synthesis and Reactivity of N-Nitropyrazoles

    • Title: Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles.
    • Source: ACS Omega, 2023.
    • URL:[Link]

  • Rearrangement Mechanisms (ANRORC)

    • Title: ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.
    • Source: Arkivoc, 2015 (vii), 63-76.
    • URL:[Link]

  • General Dinitropyrazole Chemistry

    • Title: 1,4-Dinitro-1H-imidazoles (Analogous Chemistry).
    • Source: Arkivoc, 2015 (i), 97-135.
    • URL:[Link]

  • Commercial Reference

    • Title: 1,4-Dinitro-1H-pyrazole-3-carboxylic acid methyl ester Product Page.[1][6]

    • Source: Fluorochem.[6]

Sources

Method

Application Note: Process Development &amp; Scale-Up of Nitrated Pyrazoles

Executive Summary The introduction of nitro groups onto the pyrazole scaffold is a pivotal transformation in the synthesis of high-energy density materials (HEDMs) and pharmaceutical intermediates (e.g., kinase inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of nitro groups onto the pyrazole scaffold is a pivotal transformation in the synthesis of high-energy density materials (HEDMs) and pharmaceutical intermediates (e.g., kinase inhibitors). However, the scale-up of these reactions presents a "perfect storm" of process risks: high exothermicity, autocatalytic decomposition potential, and isomer selectivity challenges.

This guide moves beyond standard academic preparations, focusing on the industrial-relevant scale-up of 4-nitropyrazole and 3,4-dinitropyrazole. It contrasts classical batch methodologies with modern continuous flow protocols, emphasizing self-validating safety systems.

Part 1: Critical Safety & Hazard Analysis

The Gatekeeper Protocol: Before any scale-up exceeds 10 grams, the following thermal data must be generated. Nitropyrazoles possess high nitrogen content, often approaching the definition of primary explosives.

1.1 Thermal Runaway Risk

Nitration is highly exothermic (


). In a batch reactor, the accumulation of unreacted nitric acid due to poor mixing or low temperature (accumulation mode) can lead to a sudden, uncontrollable exotherm once the threshold temperature is reached.
  • Mandatory Testing: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).[1]

  • Critical Parameter: Determine the

    
     (Adiabatic Temperature Rise) . If 
    
    
    
    , the process requires active emergency cooling or flow chemistry implementation.
  • Oxygen Balance: Calculate oxygen balance (

    
    ) for multi-nitrated pyrazoles. If 
    
    
    
    , treat the compound as a potential explosive.
1.2 The "Quench" Hazard

The most dangerous step in batch nitration is often the quench. Pouring a mixed acid reaction mass into water generates massive heat of dilution.

  • Rule: Never add water to the acid mixture. Always add the reaction mass to the quench medium (ice/water) with vigorous agitation.

Part 2: Mechanistic Insight & Regiocontrol

To control the reaction, one must understand the competition between kinetics and thermodynamics.

  • C4-Nitration (Kinetic Control):

    • In strong mixed acid (

      
      ), the pyrazole ring is protonated at 
      
      
      
      .
    • The pyrazolium cation is deactivated but still undergoes electrophilic aromatic substitution (

      
      ) at the C4 position, which is least deactivated.
      
    • Reagent: Nitric Acid / Sulfuric Acid (Mixed Acid).[2]

  • N-Nitration & Rearrangement (Thermodynamic Control):

    • Using acetyl nitrate (

      
      ), the neutral pyrazole is attacked at the nitrogen, forming N-nitropyrazole.
      
    • Upon heating, this N-nitro group undergoes a [1,5]-sigmatropic shift to the C3 or C5 position (often used to synthesize 3-nitropyrazole).

Visualization: Mechanistic Pathway

PyrazoleMechanism Start Pyrazole (Neutral) Protonated Pyrazolium Cation (Deactivated) Start->Protonated H2SO4 (Strong Acid) NNitro N-Nitropyrazole (Kinetic Intermediate) Start->NNitro Ac2O/HNO3 (Weak Acid) C4Nitro 4-Nitropyrazole (Standard Product) Protonated->C4Nitro HNO3 SEAr Mechanism NNitro->C4Nitro Acid Catalysis Isomerization C3Nitro 3-Nitropyrazole (Rearrangement Product) NNitro->C3Nitro Heat (140°C) [1,5]-Sigmatropic Shift

Figure 1: Mechanistic divergence in pyrazole nitration. Strong acids favor direct C4 substitution, while acetyl nitrate routes favor N-nitration followed by thermal rearrangement.

Part 3: Protocol A - Classical Batch Synthesis (4-Nitropyrazole)

Scale: 100g Input | Target: 4-Nitropyrazole | Primary Hazard: Exotherm Control

Reagents
ReagentEquiv.RoleHazard Note
Pyrazole1.0SubstrateIrritant

(98%)
2.5Solvent/CatalystCorrosive, Dehydrating

(Fuming 98%)
1.2Nitrating AgentOxidizer, Inhalation Hazard
Step-by-Step Methodology
  • Dissolution (Heat of Solution):

    • Charge

      
       into a jacketed reactor. Cool to 0°C.[3]
      
    • Add Pyrazole portion-wise. Note: This is exothermic (acid-base reaction). Maintain internal temp

      
      .
      
  • Nitration (The Critical Step):

    • Pre-mix fuming

      
       with varying amounts of oleum if high activity is needed (for dinitration), or use neat fuming 
      
      
      
      for mononitration.
    • Dosing: Add nitrating agent via subsurface dip tube.

    • Rate Control: Adjust addition rate to maintain

      
      . Do not allow 
      
      
      
      to drop below 40°C (prevents accumulation of unreacted acid) or exceed 60°C (runaway risk).
  • Reaction Cook:

    • After addition, hold at 50°C for 3 hours. Monitor via HPLC (Target: <1% sm).

  • Quench & Isolation:

    • Prepare a separate vessel with crushed ice (3x reaction volume).

    • Transfer reaction mass onto ice slowly.

    • Neutralize with

      
       or 
      
      
      
      to pH 4-5. Caution: Massive
      
      
      evolution if carbonate is used.
    • Filter precipitate.[4] Recrystallize from Ethanol/Water.

Part 4: Protocol B - Continuous Flow Synthesis (Recommended for Scale)

Rationale: Flow chemistry mitigates thermal risks by minimizing the active volume. It allows for higher reaction temperatures (


) to accelerate kinetics without safety compromises.
Workflow Diagram: Scale-Up Decision Matrix

ScaleUpLogic Start Target: Nitrated Pyrazole SafetyCheck DSC / ARC Analysis (Delta T_ad > 50C?) Start->SafetyCheck BatchRoute Batch Reactor (Active Cooling Required) SafetyCheck->BatchRoute No (Low Risk) FlowRoute Continuous Flow Reactor (Micro-channel / Tubular) SafetyCheck->FlowRoute Yes (High Risk) Production Production Scale (Quench in Flow) BatchRoute->Production Params Define Residence Time (t) & Heat Transfer Coeff (U) FlowRoute->Params Params->Production

Figure 2: Decision matrix for selecting Batch vs. Flow chemistry based on thermal stability data.

Flow Protocol Specifications
  • Reactor Setup: PFA tubing coil (10 mL volume) or SiC microreactor plate.

  • Feed A: Pyrazole in

    
     (Concentration: 1.5 M).[5]
    
  • Feed B: Fuming

    
     / 
    
    
    
    mixture.[5][6]
  • Mixing: T-mixer or Static Mixer (essential for biphasic systems).

  • Conditions:

    • Temperature: 90°C (significantly higher than batch, permitted by superior heat transfer).

    • Residence Time: 4–10 minutes.

    • Back Pressure Regulator (BPR): 40 psi (to prevent solvent boiling/gassing).

  • Advantages:

    • Yield: Typically 90-95% (cleaner profile due to precise residence time).

    • Safety: Active explosive inventory is <10g at any moment.

Part 5: Analytical Quality Control

For pharmaceutical or energetic applications, purity is paramount.

TestMethodAcceptance CriteriaNote
Assay HPLC (C18, ACN/Water)> 98.5%Watch for regioisomers (3-nitro vs 4-nitro).
Residual Acid Titration< 0.1%Critical for storage stability.
Moisture Karl Fischer< 0.5%Water affects energetic performance.
Structure 1H-NMR (DMSO-d6)ConfirmedCheck C3/C5 proton splitting.
References
  • Mechanistic Overview & Regioselectivity

    • Topic: Regioselectivity in pyrazole nitration (N-nitro vs C-nitro).[7][8]

    • Source:National Institutes of Health (PMC).
  • Continuous Flow Scale-Up

    • Topic: Safe process development of nitration using continuous flow reactors (AstraZeneca/Syrris study).[9]

    • Source:Organic Process Research & Development (via Academia.edu).
  • One-Pot Synthesis Protocol

    • Topic: Optimized one-pot synthesis of 4-nitropyrazole using fuming nitric acid/oleum.
    • Source:Chinese Journal of Energetic Materials (via ResearchGate).[10]

  • Process Safety (Thermal Runaway)

    • Topic: Managing thermal runaway in nitr
    • Source:BenchChem Technical Support Center.
  • Energetic Materials Context

    • Topic: Synthesis and properties of nitrated-pyrazoles based energetic compounds.
    • Source:MDPI (Intern

Sources

Application

Advanced Derivatization Protocols for Methyl 1,4-Dinitro-1H-pyrazole-3-carboxylate: Mechanistic Insights and Synthetic Workflows

Introduction & Strategic Overview Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a highly functionalized, electron-deficient heterocyclic scaffold of significant interest in medicinal chemistry and energetic materials [...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a highly functionalized, electron-deficient heterocyclic scaffold of significant interest in medicinal chemistry and energetic materials [1]. The pyrazole core is heavily deactivated by the presence of two strongly electron-withdrawing nitro groups at the N1 and C4 positions, alongside a methyl ester at C3.

The N-nitro group (N1) is the defining feature of this molecule's reactivity. It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, rendering the C5 position highly susceptible to nucleophilic attack. Furthermore, the N-nitro moiety acts as an exceptional leaving group (expelled as a nitrite anion,


). This unique electronic topology allows the scaffold to bypass traditional Electrophilic Aromatic Substitution (SEAr) in favor of complex nucleophilic cascades, specifically cine-substitution  and ANRORC  (Addition of the Nucleophile, Ring Opening, Ring Closure) reactions [2].

As a Senior Application Scientist, it is critical to understand that derivatizing this scaffold is not merely about mixing reagents; it requires precise control over chemoselectivity (e.g., reacting the nitro groups without hydrolyzing the ester) and regioselectivity (directing attack to C5 vs. C3).

Mechanistic Pathways

Pathway A: cine-Nucleophilic Substitution

When reacted with mononucleophiles (such as secondary amines, alkoxides, or azoles), the molecule undergoes a cine-substitution [3]. Direct Nucleophilic Aromatic Substitution (SNAr) at C4 is sterically and electronically hindered. Instead, the nucleophile attacks the unsubstituted C5 position, forming a transient


-complex. Subsequent rearomatization drives the elimination of the N1-nitro group, yielding a 5-substituted 4-nitro-1H-pyrazole-3-carboxylate.
Pathway B: ANRORC Reaction with Dinucleophiles

Reactions with 1,2-dinucleophiles, such as arylhydrazines, proceed via an ANRORC mechanism [2]. The terminal nitrogen of the arylhydrazine attacks the C5 position. Instead of simple elimination, the strain and electronic push result in the cleavage of the N1-C5 bond, opening the ring into a transient, highly colored nitrodiazapentadiene intermediate. Intramolecular nucleophilic attack by the internal nitrogen onto the C3 atom closes the ring, forming a 1-aryl-4-nitro-1H-pyrazole derivative. This is a powerful, transition-metal-free method for N-arylation.

Pathway C: Chemoselective Nitro Reduction

The C4-nitro group can be reduced to yield a 4-amino-1H-pyrazole, a privileged pharmacophore in kinase inhibitors. Because the molecule contains a base/acid-sensitive C3-methyl ester, harsh reduction conditions must be avoided. Stannous chloride (


) or controlled catalytic hydrogenation (

, Pd/C) provides the necessary chemoselectivity [4].

Workflow Visualization

G cluster_paths SM Methyl 1,4-dinitro-1H- pyrazole-3-carboxylate Cine cine-Substitution (Mononucleophiles) SM->Cine ANRORC ANRORC Reaction (Arylhydrazines) SM->ANRORC Red Nitro Reduction (SnCl2 or H2/Pd) SM->Red Prod1 5-Substituted 4-nitro-1H-pyrazole Cine->Prod1 Prod2 1-Aryl-4-nitro- 1H-pyrazole ANRORC->Prod2 Prod3 4-Amino-1H-pyrazole Derivatives Red->Prod3

Divergent derivatization pathways of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate.

Quantitative Data & Reaction Profiles

The following table summarizes the optimized parameters for the three primary derivatization pathways, highlighting the expected yields and regioselectivity based on established pyrazole chemistry[2, 3, 4].

Reaction PathwayReagent / CatalystSolvent & TempPrimary ProductExpected YieldSelectivity Notes
cine-Substitution Morpholine (2.5 eq)THF, 20°C, 2hMethyl 5-morpholino-4-nitro-1H-pyrazole-3-carboxylate82 - 88%Strict C5 attack; N1-nitro eliminated as nitrite.
ANRORC Phenylhydrazine (1.1 eq)MeOH/H₂O, 65°C, 4hMethyl 1-phenyl-4-nitro-1H-pyrazole-3-carboxylate65 - 75%Regioisomeric mixtures possible depending on hydrazine substitution.
Nitro Reduction SnCl₂·2H₂O (5.0 eq)EtOH, 70°C, 3hMethyl 4-amino-1H-pyrazole-3-carboxylate85 - 92%Complete chemoselectivity; C3 ester remains intact.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective cine-Substitution with Secondary Amines

Objective: Introduce an amine at the C5 position via displacement of the N1-nitro group.

  • Setup: Dissolve methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (1.0 mmol) in anhydrous THF (10 mL) under an inert nitrogen atmosphere.

  • Execution: Add morpholine (2.5 mmol) dropwise at 0°C. The reaction is mildly exothermic. Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation (In-Process): The reaction progress can be visually tracked. The initial solution is pale yellow. As the N-nitro group is displaced, the solution often turns a deeper yellow/orange. TLC (Hexanes/EtOAc 1:1) will show the disappearance of the highly non-polar starting material and the appearance of a more polar, UV-active product spot.

  • Workup: Quench with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Causality Check: The aqueous layer contains the expelled nitrite (

      
      ). Adding a few drops of Griess reagent to an aliquot of the aqueous layer will instantly turn it magenta, confirming the cine-substitution mechanism.
      
  • Isolation: Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo. Purify via flash chromatography.
    
Protocol 2: ANRORC-mediated Synthesis of 1-Aryl-4-nitropyrazoles

Objective: Construct an N-aryl pyrazole without transition metal catalysis.

  • Setup: Suspend the starting material (1.0 mmol) in a 4:1 mixture of Methanol/Water (15 mL).

  • Execution: Add phenylhydrazine (1.1 mmol) and heat the mixture to 65°C.

  • Self-Validation (In-Process):

    • Ring Opening: Within 15-30 minutes, the solution will transition to a deep, intense red or orange color. This is the spectroscopic signature of the acyclic nitrodiazapentadiene intermediate.

    • Ring Closure: As the reaction proceeds (2-4 hours), the intense color will gradually fade back to a lighter yellow/brown, indicating successful ring closure and rearomatization.

  • Workup: Cool the mixture to 0°C. The product, methyl 1-phenyl-4-nitro-1H-pyrazole-3-carboxylate, typically precipitates directly from the aqueous methanol.

  • Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Protocol 3: Chemoselective Reduction of the C4-Nitro Group

Objective: Reduce the C4-nitro group to a primary amine while preserving the C3-methyl ester.

  • Setup: Dissolve the nitropyrazole derivative (1.0 mmol) in absolute ethanol (10 mL).

  • Execution: Add Stannous Chloride dihydrate (

    
    , 5.0 mmol) in one portion. Heat the mixture to 70°C for 3 hours.
    
    • Causality:

      
       operates under mildly acidic conditions (generated in situ), which avoids the ester hydrolysis commonly seen with strongly basic reducing agents (like hydrazine hydrate) or strongly acidic metal reductions (Fe/HCl) [4].
      
  • Self-Validation (In-Process): Monitor by TLC. The product amine will stay at the baseline in standard non-polar solvent systems. Use a Ninhydrin stain on the TLC plate; heating will reveal a distinct purple/pink spot, confirming the presence of the newly formed primary amine.

  • Workup: Cool to room temperature and carefully adjust the pH to 8 using saturated aqueous

    
    . This precipitates tin salts as a thick white slurry.
    
  • Isolation: Filter the slurry through a pad of Celite to remove the tin waste. Extract the filtrate with EtOAc, dry, and concentrate to yield the aminopyrazole.

References

  • Jedrysiak, R., & Suwinski, J. (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Arkivoc, 2015(7), 63-76. Available at:[Link]

  • Mąkosza, M., et al. (2017). cine- and tele-Substitution reactions: review of work from 2002-2016. Arkivoc, 2017(1), 15-45. Available at: [Link]

Method

protocol for the purification of pyrazole derivatives via crystallization

Application Note: Advanced Purification of Pyrazole Derivatives via Crystallization Abstract Pyrazole derivatives are a foundational subunit in many biologically active compounds and active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification of Pyrazole Derivatives via Crystallization

Abstract Pyrazole derivatives are a foundational subunit in many biologically active compounds and active pharmaceutical ingredients (APIs). For these derivatives, obtaining a highly pure crystalline solid is essential for unambiguous structural characterization and for ensuring batch-to-batch consistency during drug manufacturing. This application note provides a comprehensive, self-validating , detailing solvent selection, polymorph control, and troubleshooting strategies for common failure modes such as "oiling out."

Thermodynamic Principles & Solvent Selection

The cornerstone of a successful crystallization protocol is the selection of an appropriate solvent system. An ideal solvent must exhibit a steep solubility curve: high solubility for the pyrazole compound at elevated temperatures and low solubility at lower temperatures.

Causality Insight : Pyrazole derivatives typically possess both hydrogen-bond donating (N-H) and accepting (C=N) sites. Protic solvents, such as ethanol and isopropanol, are highly effective primary solvents because they can disrupt intermolecular pyrazole-pyrazole hydrogen bonds during dissolution. When a single solvent is insufficient, binary "cocktail-solvent" systems (using a primary solvent and an anti-solvent) can be employed to decrease the target compound's activity coefficient, increase the degree of supersaturation, enhance crystal yield, and selectively induce specific polymorphs.

Table 1: Recommended Solvents for Pyrazole Crystallization

SolventClassificationSuitability for Pyrazole Derivatives
Ethanol Protic / PrimaryExcellent for cooling crystallization; good general solvent.
Isopropanol Protic / PrimaryExcellent for cooling crystallization; yields favorable crystal aspect ratios,.
Ethyl Acetate Aprotic / PrimaryGood potential for cooling crystallization; useful in mixed systems.
Acetone Aprotic / PrimaryToo soluble for cooling alone; ideal for anti-solvent or evaporation methods.
Water Protic / Anti-SolventStrong anti-solvent for driving precipitation in miscible organic mixtures.
Hexane Non-polar / Anti-SolventExcellent anti-solvent for pairing with ethyl acetate or acetone.

Controlling Polymorphism and Crystal Habit

Polymorphism—the ability of a single chemical species to exist in more than one crystalline structural arrangement—is a critical consideration in pharmaceutical development, as different polymorphs exhibit distinct solubility, dissolution rates, and bioavailability profiles,.

Causality Insight : The crystallization pathway is governed by the competition between kinetic and thermodynamic control. Rapid cooling or aggressive anti-solvent addition generates high localized supersaturation, driving fast nucleation that typically yields the kinetic polymorph (the form requiring the least activation energy to nucleate, which is often metastable). Conversely, slow cooling maintains a low state of supersaturation, allowing molecules sufficient time to correct packing defects and arrange into the most efficient, lowest-energy crystal lattice, yielding the thermodynamic polymorph. If the kinetic form is left suspended in the mother liquor, a solvent-mediated transformation may occur, slowly converting the metastable crystals to the stable thermodynamic form,.

PolymorphismWorkflow Crude Crude Pyrazole Mixture Dissolve Dissolution in Hot Solvent Crude->Dissolve Heat + Primary Solvent Supersat Supersaturated Solution Dissolve->Supersat Cool / Concentrate FastCool Rapid Cooling / Anti-Solvent Addition Supersat->FastCool High Supersaturation SlowCool Slow Controlled Cooling Supersat->SlowCool Low Supersaturation Kinetic Kinetic Polymorph (Metastable, Fast Nucleation) FastCool->Kinetic Activation Energy Reached Oiling Oiling Out (Liquid-Liquid Separation) FastCool->Oiling T_precip > T_melt Thermo Thermodynamic Polymorph (Stable, Lowest Energy) SlowCool->Thermo Defect Repair & Packing Kinetic->Thermo Solvent-Mediated Transformation

Thermodynamic and kinetic pathways in pyrazole crystallization.

Detailed Experimental Protocols

To ensure trustworthiness, these protocols operate as a self-validating system: hot filtration validates complete dissolution, seeding validates supersaturation, and controlled cooling validates polymorphic stability.

Protocol A: Single-Solvent Cooling Crystallization

  • Dissolution : Transfer the crude pyrazole derivative to an Erlenmeyer flask. Add a minimal volume of the selected primary solvent (e.g., Ethanol).

  • Heating : Heat the mixture gently to the solvent's boiling point under continuous stirring. Add hot solvent in small portions until the solid is completely dissolved, achieving a saturated solution.

  • Clarification (Hot Filtration) : If insoluble impurities persist, perform a rapid hot filtration through a pre-warmed Büchner funnel into a clean, pre-warmed flask to prevent premature crystallization.

  • Controlled Cooling : Remove the flask from the heat source. Insulate the flask (e.g., using a Dewar flask or foil wrapping) and allow it to cool to room temperature at a controlled, slow rate (e.g., 5 °C/hour),. This slow cooling promotes the growth of the thermodynamic polymorph and prevents solvent entrapment.

  • Deep Cooling : Once at room temperature, place the flask in an ice bath (0–4 °C) for at least 20–30 minutes to maximize crystal formation.

  • Isolation & Washing : Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold solvent to remove surface impurities without dissolving the product.

  • Drying : Dry the crystals under a high vacuum at 40 °C until a constant weight is achieved.

Protocol B: Anti-Solvent (Mixed Solvent) Crystallization

  • Primary Dissolution : Dissolve the crude pyrazole in a minimal amount of a hot "good" solvent (e.g., Acetone or Ethanol).

  • Anti-Solvent Addition : Vigorously stir the hot solution while adding a hot anti-solvent (e.g., Water or Hexane) dropwise.

  • Turbidity Point : Continue the addition until persistent turbidity (cloudiness) is observed, indicating the onset of nucleation.

  • Annealing : Add a few drops of the hot primary solvent until the solution just clears again. Allow the mixture to cool slowly to room temperature undisturbed, followed by cooling in an ice bath.

  • Isolation : Filter, wash with the cold anti-solvent, and dry under vacuum.

Troubleshooting: Overcoming "Oiling Out"

A frequent failure mode in the purification of pyrazole derivatives is "oiling out," where the compound separates as a viscous liquid rather than a crystalline solid.

Causality Insight : Oiling out is a liquid-liquid phase separation that occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating. Because the system reaches supersaturation at a temperature above the solute's melting point in that specific solvent mixture, it forms an amorphous oil droplet phase rather than an ordered solid lattice.

Corrective Actions :

  • Increase Solvent Volume : Add more of the primary solvent to the hot solution. This lowers the saturation temperature, keeping the compound dissolved until the temperature drops below its melting point, allowing solid-liquid crystallization to occur.

  • Slower Cooling Rate : Rapid cooling promotes oiling out by creating localized regions of extreme supersaturation. Use an insulated container to ensure the solution cools as slowly as possible.

  • Seeding : If a small amount of pure, solid pyrazole is available, adding a "seed crystal" to the cooled, supersaturated solution bypasses the nucleation energy barrier. This forces the system into a solid-liquid separation pathway before oiling out can occur,.

Analytical Validation

Post-crystallization, the physical state of the pyrazole derivative must be validated to confirm the success of the protocol:

  • Powder X-Ray Diffraction (PXRD) : Confirms the specific polymorphic form by comparing the diffraction pattern to known thermodynamic standards.

  • Differential Scanning Calorimetry (DSC) : Identifies the melting point and detects any metastable polymorphs or solvates (indicated by exothermic transition peaks prior to the main melting endotherm).

References

1.1 - Benchchem 2.2 - Benchchem 3.3 - MDPI 4.4 - uga.edu 5.[Crystal Polymorphism in Chemical & Pharmaceutical Process Development](

Sources

Application

The Synthetic Versatility of Methyl 1,4-Dinitro-1H-pyrazole-3-carboxylate: A Guide for Advanced Organic Synthesis

Introduction: Unveiling a High-Potential Synthetic Building Block In the landscape of modern organic synthesis, nitrogen-rich heterocyclic compounds are of paramount importance, serving as foundational scaffolds for a va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a High-Potential Synthetic Building Block

In the landscape of modern organic synthesis, nitrogen-rich heterocyclic compounds are of paramount importance, serving as foundational scaffolds for a vast array of functional molecules, from pharmaceuticals to high-performance materials.[1] Within this class, nitrated pyrazoles have garnered significant attention due to their unique electronic properties and versatile reactivity.[2] This technical guide delves into the synthesis and potential applications of a particularly interesting, yet underexplored, derivative: methyl 1,4-dinitro-1H-pyrazole-3-carboxylate .

While direct literature on this specific molecule is sparse, by drawing upon the extensive body of research on related dinitropyrazole systems, we can illuminate its probable synthetic pathways and predict its utility as a strategic intermediate. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors. We will explore its synthesis, its role as a precursor to novel energetic materials, and its potential in the construction of complex heterocyclic systems through nucleophilic substitution and ring-transformation reactions.

I. Synthesis of Methyl 1,4-Dinitro-1H-pyrazole-3-carboxylate: A Proposed Pathway

The synthesis of the title compound can be logically approached through a multi-step sequence, starting from the commercially available methyl 1H-pyrazole-3-carboxylate. The proposed pathway involves the sequential introduction of two nitro groups onto the pyrazole ring.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway A Methyl 1H-pyrazole-3-carboxylate B Methyl 1-nitro-1H-pyrazole-3-carboxylate A->B HNO3 / Ac2O C Methyl 4-nitro-1H-pyrazole-3-carboxylate B->C Thermal Rearrangement (e.g., in PhNO2) D Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate C->D HNO3 / H2SO4

Caption: Proposed synthetic route to methyl 1,4-dinitro-1H-pyrazole-3-carboxylate.

Step-by-Step Synthetic Protocol

Step 1: N-Nitration of Methyl 1H-pyrazole-3-carboxylate

The initial step involves the nitration of the pyrazole nitrogen (N1). This is a well-established procedure for pyrazole systems.[2]

  • Protocol:

    • To a stirred solution of methyl 1H-pyrazole-3-carboxylate (1.0 eq) in acetic anhydride at 0 °C, slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride.

    • Maintain the temperature below 5 °C during the addition.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield crude methyl 1-nitro-1H-pyrazole-3-carboxylate.

Step 2: Thermal Rearrangement to Methyl 4-nitro-1H-pyrazole-3-carboxylate

N-nitropyrazoles are known to undergo thermal rearrangement to C-nitrated pyrazoles.[3] The 4-position is often favored.

  • Protocol:

    • Dissolve the crude methyl 1-nitro-1H-pyrazole-3-carboxylate from the previous step in a high-boiling solvent such as nitrobenzene or 1,2-dichlorobenzene.

    • Heat the solution to reflux (typically 140-160 °C) and monitor the reaction by TLC.

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under high vacuum.

    • Purify the residue by column chromatography on silica gel to afford methyl 4-nitro-1H-pyrazole-3-carboxylate.

Step 3: C-Nitration to Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate

The final step is the introduction of the second nitro group at the N1 position. This requires strong nitrating conditions.

  • Protocol:

    • To a stirred, pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (e.g., a 1:1 v/v mixture) at 0 °C, slowly add the methyl 4-nitro-1H-pyrazole-3-carboxylate (1.0 eq).

    • Carefully control the temperature during the addition.

    • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture carefully onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry thoroughly to yield methyl 1,4-dinitro-1H-pyrazole-3-carboxylate.

II. Applications in Organic Synthesis: A Versatile Intermediate

The presence of two nitro groups and an ester functionality makes methyl 1,4-dinitro-1H-pyrazole-3-carboxylate a highly versatile building block for the synthesis of more complex molecules. Its reactivity is expected to be dominated by nucleophilic attack on the pyrazole ring, leading to either substitution or ring-opening/rearrangement products.

A. Nucleophilic Aromatic Substitution (SNAr)

The dinitropyrazole system is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution. The N1-nitro group is a particularly good leaving group in cine-substitution reactions of 1,4-dinitropyrazoles.

Cine_Substitution Start Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nu- Product Methyl 1-Nu-4-nitro-1H-pyrazole-3-carboxylate Intermediate->Product - NO2- Leaving_Group NO2- ANRORC_Mechanism start Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate nuc_add Nucleophilic Addition start:f0->nuc_add:f0 R-NH-NH2 open Ring Opening nuc_add:f0->open:f0 close Ring Closure open:f0->close:f1 product Transformed Pyrazole Product close:f1->product:f0

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate

Ticket ID: PYR-NIT-004 Subject: Yield Optimization & Troubleshooting for N-Nitration of Pyrazoles Assigned Specialist: Senior Application Scientist, Energetic Materials Division Executive Summary The synthesis of methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-NIT-004 Subject: Yield Optimization & Troubleshooting for N-Nitration of Pyrazoles Assigned Specialist: Senior Application Scientist, Energetic Materials Division

Executive Summary

The synthesis of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate involves two distinct nitration events: the robust C-nitration at position 4 and the highly sensitive N-nitration at position 1.

Most yield losses (<40% isolated) stem from the N-nitration step , specifically due to the reversibility of the N-nitro bond in acidic media and its susceptibility to hydrolysis during aqueous work-up. This guide focuses on transitioning from standard "mixed acid" protocols to anhydrous acetyl nitrate or trifluoroacetic anhydride (TFAA) systems to maximize conversion and stability.

Module 1: The Synthetic Pathway & Critical Failure Points

To fix the yield, we must visualize where the mass loss occurs. The synthesis is best approached stepwise to avoid competing side reactions found in one-pot protocols.

Reaction Workflow Diagram

G Start Methyl pyrazole-3-carboxylate Step1 Step 1: C-Nitration (Robust) Start->Step1 HNO3/H2SO4 (Mixed Acid) Inter Intermediate: Methyl 4-nitro-1H-pyrazole-3-carboxylate Step1->Inter Step2 Step 2: N-Nitration (Yield Critical) Inter->Step2 Ac2O/HNO3 (Acetyl Nitrate) Product Target: Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate Step2->Product Anhydrous < 0°C Fail1 Failure: Hydrolysis (Reverts to Intermediate) Step2->Fail1 H2O present or Acidic Quench Fail2 Failure: Thermal Runaway (Decarboxylation/Explosion) Step2->Fail2 T > 25°C

Figure 1: Stepwise nitration pathway highlighting the instability of the N-nitro bond in Step 2.

Module 2: Optimization Protocols

Phase 1: The C-Nitration (Precursor Synthesis)

Goal: Ensure 100% purity of the 4-nitro intermediate.

Do not attempt to N-nitrate a crude C-nitration mixture. Impurities (sulfuric acid residues, water) will kill the N-nitration catalyst.

  • Protocol: Standard mixed acid (

    
    ) at 60–80°C.
    
  • Checkpoint: The intermediate methyl 4-nitro-1H-pyrazole-3-carboxylate must be a solid, dried to constant weight. Any residual water will hydrolyze the acetyl nitrate in the next step.

Phase 2: The N-Nitration (The Yield Maker)

Goal: Install the labile N-nitro group without triggering decomposition.

The Problem with Standard Mixed Acid: Using


 for N-nitration often fails because the highly acidic aqueous environment promotes denitration (reversal) of the N-N bond.

The Solution: Anhydrous Acetyl Nitrate or TFAA You must use an anhydrous nitrating system. Two methods are recommended, ranked by efficacy.

Method A: Acetyl Nitrate (Standard Industry Standard)
  • Reagents: Fuming

    
     (98%+, white fuming), Acetic Anhydride (
    
    
    
    ).
  • Mechanism: Generates acetyl nitrate (

    
    ) in situ.[1]
    
  • Critical Parameter: Temperature control. Acetyl nitrate is explosive >60°C.[1][2]

Optimized Protocol:

  • Cooling: Place

    
     (excess, solvent/reagent) in a reactor cooled to 0°C .
    
  • Generation: Add Fuming

    
     dropwise.[2] Do not exceed 10°C.
    
  • Addition: Add solid methyl 4-nitro-1H-pyrazole-3-carboxylate portion-wise.

  • Reaction: Stir at 0–5°C for 2–4 hours. Do not heat.

  • Quench (CRITICAL): Pour onto ice. The product should precipitate immediately. Filter fast. Prolonged contact with aqueous acid hydrolyzes the product.

Method B: TFAA System (High Yield / Stubborn Substrates)

If Method A yields <50%, switch to Trifluoroacetic Anhydride (TFAA).

  • Reagents:

    
     (Ammonium Nitrate) + TFAA.[3][4]
    
  • Why it works: TFAA is a stronger dehydrating agent, pushing the equilibrium toward the N-nitro product and preventing hydrolysis.

  • Reference: This method is widely cited for polynitroazoles where acetyl nitrate fails [1, 2].

Phase 3: Work-up & Purification
  • Neutralization: The N-nitro group is acid-sensitive. Wash the filter cake with cold 5%

    
      solution immediately after filtration to neutralize residual acid.
    
  • Drying: Dry in a desiccator over

    
    . Do not oven dry >50°C (thermal instability).
    

Module 3: Troubleshooting & FAQs

Q1: My product turns into an oil or gum upon quenching. Why?

Diagnosis: Incomplete nitration or Hydrolysis.

  • Cause 1: You likely had residual water in your starting material or reagents. The N-nitro bond hydrolyzed back to the starting material (which might be an oil if impure) mixed with product.

  • Cause 2: The quench was too warm. The heat of hydration of acetic anhydride/acid destroyed the product.

  • Fix: Ensure all glassware is oven-dried. Use Fuming

    
     (d=1.5), not concentrated (d=1.42). Keep the quench temperature <5°C.
    
Q2: The yield is low (<30%), but the product is pure.

Diagnosis: Solubility loss.

  • Cause: Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate has some solubility in acetic acid (the byproduct of acetyl nitrate).

  • Fix: Reduce the volume of acetic anhydride used. Alternatively, use the TFAA method (Method B), as the byproduct (TFA) is more volatile and the reaction can be run more concentrated.

Q3: I see gas evolution during the reaction.

Diagnosis: DANGER. Thermal Runaway / Oxidation.

  • Cause: Oxidation of the pyrazole ring or decomposition of acetyl nitrate.

  • Action: Stop addition immediately. Cool aggressively. If the temperature spikes, evacuate.

  • Prevention: Never allow the temperature to cross 15°C during the N-nitration step.

Module 4: Comparative Data Table

ParameterStandard Mixed AcidAcetyl Nitrate (

)
TFAA /

(Recommended)
Active Species

(Hydrated)


(High Potency)
Water Tolerance HighZero (Strictly Anhydrous)Zero
Typical Yield < 10% (N-nitration fails)40–60%75–90%
Safety Risk LowHigh (Explosive >60°C)Moderate
Main impurity Starting MaterialHydrolyzed ProductNone (Clean conversion)

Module 5: Safety & Handling (HEM Protocols)

Warning: 1,4-Dinitro pyrazoles are energetic materials.[5] They possess higher shock and friction sensitivity than their mono-nitro precursors.

  • Blast Shield: All reactions >1g must be performed behind a polycarbonate blast shield.

  • No Metal Spatulas: Use Teflon or wood/conductive plastic to manipulate the solid product.

  • Waste: Do not mix acetyl nitrate waste with organic solvents (acetone/ethanol) in the waste drum. Quench with excess water first, then neutralize.

References

  • Klapötke, T. M. (2015). Chemistry of High-Energy Materials. De Gruyter.
  • BenchChem Technical Support . (2025). Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.

  • Fraunhofer ICT . (2010). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. (Safety data on acetyl nitrate explosion limits).

  • Arkivoc . (2015). ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (Specific synthesis conditions for 1,4-dinitro derivatives).

Sources

Optimization

Technical Support Center: Overcoming Purification and Solubility Challenges of Pyrazole Derivatives

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who hit a bottleneck when their promising pyrazole hi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with discovery chemists and drug development professionals who hit a bottleneck when their promising pyrazole hit compounds crash out of solution, streak on silica, or refuse to crystallize.

This guide deconstructs the physicochemical root causes of pyrazole insolubility and provides field-validated, self-contained protocols to rescue your purification workflows.

The Root Cause: Why Are Pyrazoles So Difficult to Solubilize?

To solve a purification problem, we must first understand the molecular causality. The 1H-pyrazole ring is a unique heterocycle because it contains both a hydrogen-bond donor (the N-H group) and a hydrogen-bond acceptor (the sp² hybridized nitrogen).

This dual nature allows pyrazoles to form exceptionally robust intermolecular dimeric or polymeric hydrogen-bonded networks. When you decorate the pyrazole core with lipophilic or planar aromatic substituents—a common strategy in drug discovery to improve target affinity—the crystal lattice energy skyrockets while the solvation energy plummets. Furthermore, pyrazoles are. This means they remain un-ionized in neutral organic solvents, further decreasing their solubility during standard normal-phase chromatography.

Troubleshooting Guides & FAQs

Q: My crude pyrazole derivative precipitates at the liquid-liquid interface during aqueous workup. How do I recover it?

A: This "crashing out" occurs because the mixed aqueous/organic environment cannot disrupt the pyrazole's rigid intermolecular network.

  • The Causality: Because pyrazoles are weakly basic, they can be protonated by strong mineral acids.

  • The Solution: Exploit this basicity via pH-driven partitioning. Drop the pH of the aqueous layer to < 1.0 using 1M HCl. This protonates the pyrazole ring, breaking the hydrogen-bond network and driving the compound entirely into the aqueous phase as a highly soluble salt. You can then wash away neutral organic impurities before basifying the aqueous layer to precipitate the pure free base.

Q: I am trying to purify my compound via Normal Phase Column Chromatography, but it streaks severely or permanently adsorbs to the silica. What is the fix?

A: Silica gel is highly polar and acidic. The basic nitrogens of the pyrazole strongly interact with the acidic silanol groups on the stationary phase, causing severe tailing.

  • The Causality: Low solubility in the mobile phase causes the compound to precipitate on the column, while acid-base interactions cause irreversible binding.

  • The Solution: First, deactivate the silica by pre-flushing the column with 1% Triethylamine (TEA) in your mobile phase. Second, switch from a standard Hexanes/Ethyl Acetate gradient to a Dichloromethane (DCM)/Methanol (MeOH) gradient. DCM provides better solvation for planar aromatics, while MeOH acts as a strong H-bond competitor to keep the pyrazole in solution. If column loading remains an issue, use solid loading (adsorbing the crude mixture onto Celite).

Q: Recrystallization is failing; my compound just "oils out" as a biphasic syrup instead of forming crystals. How do I force crystallization?

A: "Oiling out" (liquid-liquid phase separation) happens when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when trapped impurities depress the melting point.

  • The Causality: The solvation energy in a single solvent is either too high (preventing precipitation) or too low (causing immediate crashing out).

  • The Solution: Use a binary solvent system (Anti-solvent crystallization). Dissolve the compound in a "good" solvent (e.g., hot THF or DMF) where solubility is high, then slowly titrate in a "poor" solvent (e.g., water or heptane) dropwise until the cloud point is reached.

Workflow Visualizations

G Start Crude Pyrazole Mixture CheckSol Is it soluble in DCM or EtOAc? Start->CheckSol YesSol Normal Phase Chromatography CheckSol->YesSol Yes NoSol Check Ionizable Groups CheckSol->NoSol No Tailing Tailing/Sticking? YesSol->Tailing Acidic Has Acidic/Basic Substituents? NoSol->Acidic Deactivate Add 1% TEA to Mobile Phase Tailing->Deactivate Yes AcidBase pH-Driven Liquid-Liquid Extraction Acidic->AcidBase Yes Neutral Binary Solvent Recrystallization Acidic->Neutral No (Neutral)

Decision tree for selecting the optimal pyrazole purification strategy.

G Crude Crude in Organic (e.g., EtOAc) AddAcid Add 1M HCl (aq) Drop pH < 2 Crude->AddAcid AqLayer Aqueous Layer (Protonated Pyrazole) AddAcid->AqLayer Extracts to OrgLayer Organic Layer (Impurities) AddAcid->OrgLayer Discard AddBase Add 1M NaOH Raise pH > 8 AqLayer->AddBase Pure Precipitate Pure Free Base AddBase->Pure Precipitates

Mechanism of pH-driven aqueous extraction for basic pyrazole derivatives.

Quantitative Data: Solvent Selection Guide

Selecting the right solvent is critical for pyrazole purification. The table below summarizes the quantitative dielectric constants and practical applications for solvating pyrazoles, helping you balance H-bond disruption with volatility.

SolventDielectric Constant (ε)Solvation Role for PyrazolesApplication Notes
Water 80.1Poor (Free Base) / Excellent (Salt)Use as an anti-solvent for neutral pyrazoles or as a primary solvent for protonated pyrazole salts.
Methanol 32.7Strong H-bond CompetitorExcellent for disrupting pyrazole dimers. Use as a polar modifier (1-10%) in DCM for chromatography.
DMF 36.7High Solvation EnergyBest "good solvent" for dissolving highly insoluble derivatives prior to reverse-phase HPLC or recrystallization.
DCM 9.1Planar Aromatic SolvationSuperior to EtOAc for dissolving heavily substituted, rigid pyrazole frameworks.
Hexanes 1.9Anti-SolventExtremely poor solubility. Use strictly as an anti-solvent to crash out products.

Experimental Protocols

Protocol 1: pH-Mediated Aqueous Extraction

This protocol is a self-validating system designed to separate basic pyrazoles from neutral or acidic organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent with moderate polarity (e.g., Ethyl Acetate or DCM). If the compound is already precipitating, add the solvent and proceed to step 2.

  • Acidification: Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The low pH will protonate the pyrazole, forcing it into the aqueous layer.

  • Phase Separation & Validation: Separate the layers.

    • Self-Validation Step: Spot both the organic and aqueous layers on a TLC plate. Elute with your standard solvent and stain with iodine or UV light. The pyrazole should be absent from the organic layer (which can now be discarded).

  • Basification: Cool the retained aqueous layer in an ice bath (neutralization is exothermic). Slowly add 1M aqueous NaOH dropwise while stirring until the pH reaches 8-9. The deprotonated pyrazole free-base will precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated pure pyrazole via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual inorganic salts, then dry under a high vacuum.

Protocol 2: Binary Solvent Recrystallization (Anti-Solvent Method)

Use this protocol when column chromatography is impossible due to solubility limits, and the compound "oils out" in single-solvent systems.

Step-by-Step Methodology:

  • Primary Solvation: Place the crude pyrazole in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot Ethanol or DMF) and heat gently while stirring until the solid completely dissolves.

  • Hot Filtration (Optional but Recommended): If insoluble particulates remain, perform a rapid hot gravity filtration to remove them.

  • Titration of Anti-Solvent: While keeping the solution hot, begin adding a "poor" solvent (e.g., Water if Ethanol was used; Heptane if THF was used) dropwise.

  • Cloud Point Target: Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating saturation. Immediately stop adding the anti-solvent.

  • Re-clarification: Add 1-2 drops of the hot "good" solvent just until the solution turns clear again.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Slow cooling favors the formation of a stable crystal lattice rather than amorphous oiling.

  • Harvesting: Once crystals have formed at room temperature, place the flask in an ice bath for 30 minutes to maximize yield. Filter and wash with a cold mixture of the binary solvents (favoring the anti-solvent ratio).

(Note: In extreme cases where biological testing is required for highly insoluble pyrazoles and purification fails, researchers have successfully utilized for assays).

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI (Molecules). Available at:[Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Center for Biotechnology Information (PMC). Available at:[Link]

Troubleshooting

Technical Support Hub: Dinitropyrazole Synthesis &amp; Impurity Profiling

This guide serves as a specialized technical support hub for researchers synthesizing 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP). It addresses the specific mechanistic failures that lead to common si...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support hub for researchers synthesizing 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP). It addresses the specific mechanistic failures that lead to common side products during the nitration and rearrangement sequences.

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting Side Products in Dinitropyrazole Methodologies

Core Synthesis Logic & Failure Points

The synthesis of dinitropyrazoles is rarely a single-step electrophilic substitution. It relies on a "Protect-Rearrange-Nitrate" strategy. Understanding this workflow is critical to identifying where side products originate.

  • Target A (3,4-DNP): Requires synthesis of 3-nitropyrazole (3-NP) first, followed by a second nitration.[1][2]

  • Target B (3,5-DNP): Often results from over-nitration or specific rearrangement of N,N'-dinitro species.

Workflow Visualization

The following diagram illustrates the critical rearrangement step where most impurities are born.

Dinitropyrazole_Pathway Start Pyrazole Starting Material N_Nitro 1-Nitropyrazole (Kinetic Product) Start->N_Nitro Ac2O/HNO3 (N-Nitration) Side_4NP 4-Nitropyrazole (Direct SEAr Impurity) Start->Side_4NP Mixed Acid (Direct Attack) C_Nitro 3-Nitropyrazole (Thermodynamic Product) N_Nitro->C_Nitro Thermal Rearrangement [1,5]-Sigmatropic Shift Side_Oxi Oxidation Debris (Ring Opening) N_Nitro->Side_Oxi T > 180°C or Moisture Target_34 3,4-Dinitropyrazole C_Nitro->Target_34 Mixed Acid Nitration Target_35 3,5-Dinitropyrazole C_Nitro->Target_35 Forced Conditions (Isomerization)

Figure 1: Reaction flow showing the divergence between kinetic N-nitration and thermodynamic C-nitration, highlighting where 4-NP and oxidation impurities enter the system.

Troubleshooting Guide: Identifying & Eliminating Side Products

Issue 1: Presence of Mononitro Impurities (The "Wrong" Isomer)

Symptom: NMR shows a singlet around


 8.0-8.5 ppm that does not match the dinitro target.
Diagnosis:  You have likely isolated 4-nitropyrazole (4-NP)  instead of 3-NP or 3,4-DNP.
  • Mechanism of Failure: Direct electrophilic aromatic substitution (SEAr) on the pyrazole ring favors the 4-position (highest electron density). To get the nitro group to the 3-position (required for 3,4-DNP), you must go through the N-nitro rearrangement.[3] If your N-nitration failed or you used protic acids too early, you bypassed the rearrangement and made 4-NP.

  • Corrective Protocol:

    • Dry Conditions: Ensure the first step (N-nitration) uses acetic anhydride (

      
      ) to scavenge water. Water promotes direct C-nitration (4-position).
      
    • Temperature Control: N-nitration is exothermic but unstable. Keep T < 0°C during addition.

    • Verification: Check the intermediate. 1-Nitropyrazole (N-nitro) has a unique NMR shift compared to C-nitro species.

Issue 2: "Tarry" Residue & Low Yields (Oxidative Ring Opening)

Symptom: Dark brown/black reaction mixture; evolution of brown fumes (


) and potentially HCN/CO2.
Diagnosis: Oxidative decomposition  of the pyrazole ring.
  • Mechanism of Failure: The pyrazole ring, while aromatic, is electron-rich. During the second nitration (converting 3-NP to 3,4-DNP), the presence of excess nitric acid at high temperatures without sufficient sulfuric acid (acting as a solvent/heat sink) oxidizes the carbons.

  • Corrective Protocol:

    • Stepwise Heating: Do not ramp temperature rapidly. The introduction of the second nitro group deactivates the ring, requiring heat, but the transition period is vulnerable.

    • Acid Ratios: Ensure high concentration of

      
      . It protonates the pyrazole species, protecting it from oxidation while facilitating nitration.
      
Issue 3: The "Migration" Confusion (N-Nitro vs. C-Nitro)

Symptom: Product melts at the wrong temperature (e.g., 1-NP melts ~92°C, while 3-NP melts ~191°C). Diagnosis: Incomplete Rearrangement.

  • Mechanism: The conversion of 1-nitropyrazole to 3-nitropyrazole is a thermal [1,5]-sigmatropic shift. It requires specific thermal energy (often refluxing anisole or benzonitrile). If stopped too early, you retain the N-nitro starting material.

  • Corrective Protocol:

    • Solvent Choice: Use high-boiling inert solvents (e.g., Benzonitrile, bp 191°C) to drive the rearrangement.

    • Monitoring: Track the disappearance of the N-nitro peak in HPLC.

Analytical Data Sheet: Distinguishing Isomers

Use this table to validate your crude product composition.

CompoundStructure Note1H NMR (DMSO-d6) Key Features13C NMR Key Shifts (ppm)Melting Point (°C)
3,4-Dinitropyrazole TargetSinglet ~9.0 ppm (C-5 H)~135 (C-3), ~128 (C-4)~86-88
3,5-Dinitropyrazole TargetSinglet ~7.8 ppm (C-4 H)Symmetric signals~173-175
4-Nitropyrazole ImpuritySinglet ~8.5 ppm (2H, equivalent)~136 (C-3/5), ~127 (C-4)~162
1-Nitropyrazole IntermediateDoublets/Triplets (Asymmetric)Distinct N-C shifts~92
LLM-226 DegradantDiazo-species (Rare, from amino-DNP)Distinct diazo-region>200 (dec)

Note: Chemical shifts are solvent-dependent. 3,4-DNP is often isolated as an ammonium salt in some workflows, which shifts protons upfield.

Advanced Troubleshooting: Impurity Identification Tree

Follow this logic flow to identify unknown impurities in your crude mixture.

Impurity_Logic Start Unknown Impurity in Crude Mixture Step1 Check 1H NMR (Aromatic Region) Start->Step1 Step_Solubility Check Solubility in NaHCO3 Start->Step_Solubility Insoluble Tar? Decision1 Symmetric Singlet? Step1->Decision1 Result_4NP Likely 4-Nitropyrazole (Direct Nitration Error) Decision1->Result_4NP Yes (High Field) Result_35DNP Likely 3,5-Dinitropyrazole (Isomer) Decision1->Result_35DNP Yes (C-4 Proton) Decision2 Shift Position? Decision1->Decision2 No (Asymmetric) Result_34DNP Likely 3,4-Dinitropyrazole (Target) Decision2->Result_34DNP Single Downfield Peak (~9.0 ppm) Result_1NP 1-Nitropyrazole (Unrearranged) Decision2->Result_1NP Multi-peak pattern Result_Oxalic Oxalic Acid/Debris (Oxidative Failure) Step_Solubility->Result_Oxalic Effervescence/Soluble

Figure 2: Decision tree for rapid classification of crude synthesis byproducts.

Frequently Asked Questions (FAQ)

Q: Why is 3,5-dinitropyrazole often cited as a contaminant in 3,4-DNP synthesis? A: Thermodynamics. The 3,5-isomer is often more thermodynamically stable due to less steric strain between nitro groups compared to the vicinal (adjacent) nitro groups in 3,4-DNP. If the reaction mixture is subjected to excessive heat or acidic equilibration without kinetic control, the system may favor the 3,5-isomer or rearrangement to it.

Q: I see a "diazo" impurity mentioned in literature (LLM-226). Should I be worried? A: This is specific to the synthesis of amino-dinitropyrazoles (e.g., LLM-116). If you are synthesizing basic DNP, this is unlikely. However, if you are performing amination steps, "LLM-226" (4-diazo-3,5-dinitropyrazole) can form via oxidation of the amine. It is a sensitivity hazard.

Q: Can I separate 3,4-DNP from 4-NP using extraction? A: Yes. 3,4-DNP is significantly more acidic (


 ~5-6) than mononitropyrazoles due to the two electron-withdrawing groups. You can extract 3,4-DNP into mild alkaline solution (bicarbonate), while 4-NP and other non-acidic impurities remains in the organic layer.

References

  • Habraken, C. L., & Janssen, J. W. A. M. (1971). Pyrazoles.[3][4][5][6][7][8][9][10][11][12] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[3][13][5][7][10][12][14][15] The Journal of Organic Chemistry.[3][13] Link

  • Chavez, D. E., et al. (2018).[11] Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties. ChemPlusChem. Link

  • Pagoria, P. F., et al. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-dinitropyrazole (LLM-226). Lawrence Livermore National Laboratory (LLNL) Report. Link

  • Zhang, J., et al. (2011). Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials.[3][12] Link

  • Kuehl, V., et al. (2023). Synthesis and Energetic Properties of N-methacrylated 3,4- and 3,5-Dinitropyrazole. AIP Advances. Link

Sources

Optimization

Technical Support Center: Optimizing Pyrazole Nitration Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the nuanced challenges of pyrazole nitration.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the nuanced challenges of pyrazole nitration. The pyrazole ring is a privileged scaffold in drug development and energetic materials, but its unique electronic properties—featuring both a pyrrole-like (hydrogen-bond donor) and a pyridine-like (hydrogen-bond acceptor) nitrogen—make regioselective functionalization challenging.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your nitration workflows are safe, scalable, and highly selective.

I. Mechanistic Foundations & Workflow Visualization

To optimize a reaction, we must first understand the causality of the molecular behavior. Pyrazoles are moderately electron-rich heterocycles. In standard electrophilic aromatic substitution (EAS), the C4-position is the most electron-rich and thus the thermodynamically favored site for direct electrophilic attack[1].

However, by altering the nitrating agent from highly acidic (Mixed Acid) to milder, acyl-transfer-like conditions (Acetyl Nitrate), we can shift the reaction from thermodynamic control (C-nitration) to kinetic control (N-nitration). The resulting N-nitropyrazole can then be thermally rearranged to the typically inaccessible C3-position via a [1,5] sigmatropic shift[2][3].

G Pyr Pyrazole (Starting Material) MixAcid Mixed Acid (HNO3 / H2SO4) Pyr->MixAcid AcNitrate Acetyl Nitrate (HNO3 / Ac2O) Pyr->AcNitrate C4_Nitro 4-Nitropyrazole (Thermodynamic C-Nitration) MixAcid->C4_Nitro Electrophilic Attack at C4 N1_Nitro 1-Nitropyrazole (Kinetic N-Nitration) AcNitrate->N1_Nitro Mild N-Nitration Heat Thermal Rearrangement (140°C - 180°C) N1_Nitro->Heat Heat->C4_Nitro Acid Catalyzed (Minor) C3_Nitro 3-Nitropyrazole (Thermodynamic Shift) Heat->C3_Nitro [1,5] Sigmatropic Shift

Reaction pathways for regioselective pyrazole nitration.

II. Troubleshooting FAQs

Q1: Why am I observing N-nitration instead of the desired C4-nitration?

Root Cause: You are likely using a nitrating system with low acidity and poor protonation ability, such as nitric acid in acetic anhydride (acetyl nitrate) at low temperatures[2][4]. The Science: Acetyl nitrate acts via an addition-elimination mechanism at the pyridine-like nitrogen. Because the reaction medium lacks the strong acidity required to protonate the pyrazole ring fully, the free base attacks the electron-deficient protonated acetyl nitrate, trapping the kinetically favored 1-nitropyrazole[4]. Solution: To force C4-nitration, switch to a strongly acidic "mixed acid" system (concentrated


 and fuming 

). The sulfuric acid protonates the pyrazole, deactivating the nitrogens and directing the highly reactive nitronium ion (

) exclusively to the C4 carbon[1].
Q2: How can I selectively synthesize 3-nitropyrazole? Direct nitration always yields the 4-nitro isomer.

Root Cause: The C3 and C5 positions of unsubstituted pyrazole are electron-deficient relative to C4, making direct electrophilic attack at C3 nearly impossible under standard EAS conditions. The Science: You must bypass direct EAS by utilizing a thermal rearrangement strategy. Synthesize 1-nitropyrazole first (using acetyl nitrate), then subject it to thermal stress (120–180 °C) in a high-boiling solvent like benzonitrile or anisole[2][5]. This triggers a [1,5] sigmatropic rearrangement, migrating the nitro group from the nitrogen to the adjacent C3 carbon[3]. Solution: Follow Protocol B below. Ensure strictly anhydrous conditions during the rearrangement to prevent denitration back to the starting pyrazole.

Q3: My mixed acid nitration exotherms violently, leading to ring decomposition and poor yields. How do I control this?

Root Cause: The generation of the nitronium ion is highly exothermic, and pyrazole rings can undergo oxidative cleavage if the local temperature exceeds 60 °C in the presence of fuming nitric acid. The Science: Poor mixing leads to localized "hot spots" where the activation energy for oxidative degradation is easily surpassed. Solution:

  • Order of Addition: Never add sulfuric acid to nitric acid. Always dissolve the pyrazole in concentrated

    
     first, cool to 0 °C, and add the nitrating mixture (
    
    
    
    /
    
    
    ) dropwise.
  • Continuous Flow: For scale-up, transition from batch to continuous flow reactors. Flow microreactors provide superior surface-area-to-volume ratios, instantly dissipating the heat of nitration and preventing thermal runaway[6].

Q4: I am detecting 3,4-dinitropyrazole in my LC-MS. How do I prevent over-nitration?

Root Cause: Excess nitronium ions and elevated temperatures (>40 °C) allow the deactivated 4-nitropyrazole to undergo a second, slower nitration event[2]. Solution: Strictly control stoichiometry to 1.05 equivalents of


. Maintain the reaction temperature strictly between 0 °C and 20 °C. Quench the reaction by pouring it over crushed ice rather than adding water to the vessel, which would cause an exothermic dilution of the sulfuric acid.

III. Quantitative Data Summary

Use the following table to select the optimal reagent system based on your target regiochemistry and substrate.

Target IsomerNitrating AgentSolvent / CatalystTemp (°C)Typical YieldMechanistic Pathway
4-Nitropyrazole

/

(Mixed Acid)
Conc.

0 to 2580–95%Direct EAS at C4 (Thermodynamic)
1-Nitropyrazole

/ Acetic Anhydride
Glacial Acetic Acid20 to 4080–85%N-Nitration (Kinetic)
3-Nitropyrazole Thermal Stress (from 1-Nitro)Benzonitrile or Anisole140 to 18070–98%[1,5] Sigmatropic Rearrangement
3,4-Dinitropyrazole Fuming

/

Conc.

> 6016–41%Successive EAS (Forced)

IV. Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure process integrity.

Protocol A: Regioselective Synthesis of 4-Nitropyrazole

Objective: Direct thermodynamic C-nitration via mixed acid.

  • Substrate Dissolution: Charge a dry, round-bottom flask with concentrated

    
     (5 mL per 1 g of pyrazole). Slowly add pyrazole in small portions with vigorous stirring.
    
    • Validation Check: The dissolution is exothermic. Ensure the internal temperature remains below 30 °C before proceeding.

  • Reagent Preparation: In a separate flask, prepare the "mixed acid" by slowly adding fuming

    
     (1.1 eq) to concentrated 
    
    
    
    (1:1 v/v) at 0 °C.
  • Nitration: Cool the pyrazole solution to 0 °C using an ice-salt bath. Add the mixed acid dropwise over 30 minutes.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 16–20 hours.

    • Validation Check: Run a TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot should be completely consumed.

  • Quench & Isolation: Pour the reaction mixture slowly over vigorously stirred crushed ice (10x volume of the reaction). The 4-nitropyrazole will precipitate as a white/pale yellow solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

Protocol B: Synthesis of 3-Nitropyrazole via Rearrangement

Objective: Two-step kinetic N-nitration followed by thermal rearrangement[2][5].

Step 1: Synthesis of 1-Nitropyrazole

  • Dissolve pyrazole (1.0 g) in glacial acetic acid (2.8 mL) at 25 °C.

  • Prepare acetyl nitrate freshly by mixing fuming

    
     (1.8 mL) and acetic anhydride (4.2 mL) at 0 °C.
    
  • Add the acetyl nitrate to the pyrazole solution. Stir for 2–4 hours at 20–40 °C.

  • Pour into crushed ice, filter the white powder, and dry.

    • Validation Check: IR spectroscopy should show characteristic

      
       stretching bands at ~1617 and 1320 cm⁻¹[5].
      

Step 2: Thermal Rearrangement to 3-Nitropyrazole

  • Dissolve 1.0 g of the isolated 1-nitropyrazole in 10 mL of anhydrous benzonitrile (or anisole).

  • Heat the solution to 180 °C for 3 hours under an inert argon atmosphere.

    • Validation Check: Monitor via LC-MS. The mass will remain identical (

      
       113), but the retention time will shift as the polar surface area changes during the N-to-C migration.
      
  • Cool the mixture to room temperature and pour into 30 mL of hexane.

  • Collect the precipitated 3-nitropyrazole by filtration. Recrystallize from water to achieve >99% purity.

V. References

  • 7. Arkivoc, 2005. 2.3. National Institutes of Health (PMC), 2022.

  • 5. Elsevier, 2013. 4.2. Google Patents, CN102250007A.

Sources

Troubleshooting

troubleshooting unexpected NMR shifts in substituted pyrazoles

Topic: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazoles Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists Status: Active | System: 400-800 MHz Avance/Jeol Platforms Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Unexpected NMR Shifts in Substituted Pyrazoles Audience: Medicinal Chemists, Structural Biologists, and Spectroscopists Status: Active | System: 400-800 MHz Avance/Jeol Platforms

Introduction: The "Chameleon" Heterocycle

Welcome to the technical support interface for pyrazole NMR analysis. If you are here, you are likely facing one of three problems: your signals are missing, your regiochemistry (1,3- vs. 1,5-isomer) is ambiguous, or your chemical shifts moved 0.5 ppm simply because you changed solvents.

Pyrazoles are notoriously difficult to characterize due to annular tautomerism (the rapid migration of the NH proton between N1 and N2) and the specific electronic asymmetry introduced by N-substitution. This guide synthesizes mechanistic insights with field-proven troubleshooting protocols.

Part 1: Tautomerism & "Missing" Signals

Q: Why is my NH signal extremely broad or invisible?

A: This is a dynamic exchange phenomenon, not a purity issue. In non-polar solvents (CDCl₃, C₆D₆),


-unsubstituted pyrazoles form cyclic dimers or trimers stabilized by intermolecular hydrogen bonds. The proton exchange rate between N1 and N2 is often "intermediate" on the NMR timescale at room temperature.
  • Fast Exchange: Single averaged signal for H3/H5.

  • Intermediate Exchange: Extreme broadening (coalescence), often making H3/H5 and NH invisible.

  • Slow Exchange: Distinct signals for all tautomers.[1]

Q: Why do my peaks shift significantly (>0.5 ppm) between CDCl₃ and DMSO-d₆?

A: You are observing a shift in the tautomeric equilibrium and aggregation state.

  • CDCl₃: Favors cyclic dimers/oligomers.

  • DMSO-d₆: The solvent acts as a strong H-bond acceptor, breaking the dimers to form solvent-stabilized monomers. This freezes the tautomeric equilibrium or shifts it heavily toward one form, altering the shielding environment of the ring carbons.

Visualizing the Mechanism

Tautomerism cluster_0 Non-Polar Solvent (CDCl3) cluster_1 Polar Aprotic (DMSO-d6) Dimer Cyclic Dimer (Fast/Intermediate Exchange) Monomer Solvent-Bonded Monomer (Slow Exchange) Dimer->Monomer + DMSO (Breaks H-bonds) Result1 Broad/Averaged Signals Dimer->Result1 Result2 Sharp/Distinct Signals Monomer->Result2

Caption: Solvent-dependent aggregation states driving NMR signal appearance.

Part 2: The Regioisomer Crisis (1,3- vs. 1,5-Substituted)

Q: I alkylated a 3-substituted pyrazole. Did I get the 1,3- or 1,5-isomer?

A: This is the most critical question in pyrazole synthesis. Alkylation typically yields a mixture, and the isomers have distinct biological activities. You cannot rely solely on 1H splitting patterns as both isomers often show similar doublets.

The Diagnostic Rule: In


-substituted pyrazoles:
  • C5 (adjacent to the pyrrole-like N1) is generally shielded (upfield) .

  • C3 (adjacent to the pyridine-like N2) is generally deshielded (downfield) .

Data Table: Diagnostic Chemical Shift Trends
Feature1,3-Disubstituted Isomer1,5-Disubstituted IsomerMechanistic Reason
C-NMR Shift (Ring) C5-H is upfield (~129-135 ppm)C3-H is downfield (~138-150 ppm)N1 donates density (shielding C5); N2 withdraws density (deshielding C3).
NOESY Correlation Strong NOE between N-R and H-5Strong NOE between N-R and Substituent-5Spatial proximity (Through-space interaction).

(HMBC)
N-R protons couple to C5N-R protons couple to C5 (Substituted)3-bond coupling path is maintained.

(Ring)
~2.0 - 2.5 Hz~1.8 Hz (often slightly smaller)Bond order variations (less reliable).
Troubleshooting Workflow: The Isomer Decision Tree

IsomerID Start Unknown N-Alkylated Isomer Exp1 Run 1H-1H NOESY Start->Exp1 Decision Observe Cross-peak from N-Alkyl Group? Exp1->Decision ResA Cross-peak to AROMATIC Ring Proton Decision->ResA Yes ResB Cross-peak to SUBSTITUENT Group Decision->ResB Yes Concl1 Isomer is 1,3-Disubstituted (N-Alkyl is near H-5) ResA->Concl1 Concl2 Isomer is 1,5-Disubstituted (N-Alkyl is near Sub-5) ResB->Concl2

Caption: NOESY-based logic flow for distinguishing pyrazole regioisomers.

Part 3: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Broad Signals

Use this when ring protons are broad or "missing" to resolve tautomers.

  • Solvent Selection: Switch to DMSO-d₆ or Acetone-d₆ . These solvents have low freezing points and high boiling points, allowing a wide temperature range.

  • Preparation: Dissolve 5-10 mg of sample in 0.6 mL solvent. Ensure the tube is sealed tightly to prevent evaporation at high temps.

  • Low Temperature Run (Slow Exchange):

    • Cool probe to -40°C (233 K) .

    • Expected Result: Broad peaks should sharpen into distinct sets of signals (one for each tautomer).

  • High Temperature Run (Fast Exchange):

    • Heat probe to +80°C (353 K) (if using DMSO).

    • Expected Result: Coalescence into sharp, averaged signals.[1]

  • Caution: Check the thermal stability of your compound before heating.

Protocol B: Definitive NOESY for Regiochemistry

Use this to distinguish 1,3 vs 1,5 isomers.

  • Sample Conc: High concentration is preferred (~10-20 mg/mL).

  • Degassing: Oxygen is paramagnetic and accelerates relaxation. Briefly bubble nitrogen through the sample for 2 minutes to improve NOE enhancement.

  • Pulse Sequence: noesygpphpp (Bruker standard with gradient selection).

  • Mixing Time (D8): Set to 400-500 ms .

    • Note: Too short (<200 ms) may miss weak signals. Too long (>800 ms) causes "spin diffusion," leading to false positives (seeing neighbors of neighbors).

  • Acquisition:

    • TD (F2): 2048 or 4096

    • TD (F1): 256 or 512 (for high resolution in indirect dimension)

    • NS (Scans): 16 or 32.

  • Analysis: Phasing must be precise. Look for cross-peaks between the

    
    -CH protons and the adjacent group (either Ring-H or Substituent).
    

Part 4: FAQ - Quick Technical Fixes

Q: I see "satellite" peaks around my pyrazole carbons. Is this an impurity? A: Likely not. If you have a fluorine substituent, you are seeing C-F coupling (


). If not, and the peaks are small (~0.5%), these are 

couplings or rotamers if bulky groups are present.

Q: My integration is off. The pyrazole protons integrate to 0.8 instead of 1.0. A: Pyrazole protons have long T1 relaxation times (3-5 seconds). If your relaxation delay (D1) is too short (e.g., 1 sec), they won't fully relax.

  • Fix: Increase D1 to 5-7 seconds or decrease the flip angle to 30°.

Q: Can I use 15N NMR? A: Yes, it is definitive.

  • Pyrrole-like N (N1-H/R): Shielded (~ -180 to -200 ppm relative to nitromethane).

  • Pyridine-like N (N2): Deshielded (~ -60 to -80 ppm).

  • Technique: Use

    
     HMBC (natural abundance) if you have >20 mg sample. It is much faster than direct 
    
    
    
    detection.

References

  • Elguero, J., et al. (2012). "Pyrazoles."[1][2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry III. Elsevier.

  • Claramunt, R. M., & Elguero, J. (2019). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of Chemical Crystallography.

  • Alkorta, I., & Elguero, J. (2005).[4] "Barriers to the intramolecular N- to N-transfer of different groups in pyrazoles: Prototropy vs. Elementotropy." Heteroatom Chemistry.

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Knowledge Base.

  • Novikova, D. S., et al. (2021). "Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of substituted pyrazoles." St. Petersburg State University Research Portal.

Sources

Optimization

preventing decomposition of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate during storage

The following technical guide addresses the stability and storage protocols for methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDP3C) . This document is structured as a Tier-3 Technical Support resource, designed for orga...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and storage protocols for methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDP3C) . This document is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers handling high-energy nitrogen-rich heterocycles.

Case ID: MDP3C-STAB-001 Compound: Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate Hazard Class: Energetic Material / Moisture Sensitive / Thermolabile

Executive Summary: The Instability Profile

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a "push-pull" energetic intermediate. Its instability arises from two distinct chemical vulnerabilities:

  • The N-Nitro Group (Position 1): The

    
     bond is significantly weaker than 
    
    
    
    bonds. It is prone to homolytic cleavage (thermal shock) and nucleophilic attack (hydrolysis), leading to denitration or rearrangement.
  • The Methyl Ester (Position 3): Susceptible to acid/base-catalyzed hydrolysis, converting the lipophilic ester into the free carboxylic acid, which alters solubility and reactivity.

Troubleshooting Guide (Q&A)

Issue 1: "My white crystalline solid has turned yellow/orange during storage."

Diagnosis: Thermal Decomposition or Sigmatropic Rearrangement. Technical Explanation: Pure N-nitro pyrazoles are typically colorless or pale. A color shift to yellow/orange often indicates the cleavage of the labile


 bond. This proceeds via two potential mechanisms:
  • Radical Homolysis: Spontaneous loss of

    
     generates a pyrazolyl radical, which dimerizes or polymerizes into conjugated (colored) species.
    
  • Habraken Rearrangement: Under thermal stress or in polar solvents, the N-nitro group can migrate to a carbon position (if available) or undergo ring-opening (ANRORC mechanism), leading to complex colored byproducts.

Corrective Action:

  • Immediate: Verify purity via

    
    -NMR. Look for the loss of the characteristic chemical shift of the proton at position 5 (or methyl group shifts).
    
  • Prevention: The compound must be stored at -20°C .[1] Room temperature storage significantly accelerates N-denitration.

Issue 2: "The melting point has dropped, and the material smells acidic."

Diagnosis: Moisture-Induced Hydrolysis. Technical Explanation: The 1,4-dinitro motif activates the pyrazole ring, making it electron-deficient. This increases the electrophilicity of the ester carbonyl carbon.[2] Upon exposure to atmospheric moisture, the ester hydrolyzes to 1,4-dinitro-1H-pyrazole-3-carboxylic acid and methanol. The "acidic smell" is likely trace nitric acid (


) released if the N-nitro group is also hydrolyzing (N-denitration).

Corrective Action:

  • Desiccation: Store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Solvent Choice: Never store in protic solvents (Methanol, Water). If solution storage is necessary, use anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) over molecular sieves, but only for short durations (<24h).

Issue 3: "Is this compound shock-sensitive?"

Diagnosis: Energetic Material Handling. Technical Explanation: Yes. The presence of the N-nitro group classifies this as an energetic material. While the ester group provides some steric bulk, the N-N bond is a "trigger linkage." Decomposition energy is high due to the formation of stable


 and 

gases upon breakdown.

Corrective Action:

  • Tools: Use Teflon or conductive polymer spatulas. Avoid metal-on-metal friction.

  • PPE: Kevlar gloves and a blast shield are mandatory for scales >100 mg.

Decomposition Pathways (Visualized)

The following diagram illustrates the competing decomposition pathways that must be mitigated during storage.

DecompositionPathways cluster_legend Storage Risks MDP3C Methyl 1,4-dinitro-1H- pyrazole-3-carboxylate (Intact) Radical Pyrazolyl Radical (•N species) MDP3C->Radical Thermal/UV (Homolysis) NO2 •NO2 Gas MDP3C->NO2 Thermal Acid 1,4-Dinitro-carboxylic acid (Lower mp) MDP3C->Acid H2O (Moisture) Ester Hydrolysis Methanol Methanol MDP3C->Methanol Denitro Methyl 4-nitro-1H- pyrazole-3-carboxylate MDP3C->Denitro H2O/Acid N-Denitration HNO3 HNO3 (Corrosive) MDP3C->HNO3 Polymer Colored Oligomers (Yellow/Orange) Radical->Polymer Dimerization key Red: Thermal Risk Green: Moisture Risk Yellow: Chemical Instability

Figure 1: Mechanistic pathways for the degradation of MDP3C. Note the dual vulnerability to thermal homolysis (Red) and moisture-induced hydrolysis (Green).

Standard Operating Procedures (SOPs)

Storage Protocol

To ensure shelf-life integrity (>6 months), follow this strict protocol.

ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Kinetic suppression of the

homolysis (Arrhenius equation).
Atmosphere Argon or Nitrogen Displaces oxygen (reduces oxidation risk) and moisture (prevents hydrolysis).[3]
Container Amber Glass Vials Blocks UV light which can photo-catalyze N-N bond cleavage.
Seal Parafilm + Desiccant Secondary barrier against ambient humidity ingress.[3]
State Solid Form Only Solution storage increases molecular mobility and collision frequency, accelerating rearrangement.
Handling Workflow

The following workflow minimizes the risk of accidental decomposition during experimental use.

HandlingWorkflow Start Remove from -20°C Freezer Equilibrate Equilibrate to RT in Desiccator (Prevent Condensation) Start->Equilibrate Wait 30 mins Open Open under Inert Gas Flow Equilibrate->Open Weigh Weigh quickly (Avoid metal spatulas) Open->Weigh Reseal Purge Headspace with Argon & Reseal Immediately Weigh->Reseal Return Return to -20°C Reseal->Return

Figure 2: Safe handling workflow to prevent condensation-induced hydrolysis.

References

  • Thermal Decomposition of Nitropyrazoles: Muravyev, N. V., et al. (2016). "Thermal Decomposition of Nitropyrazoles." ResearchGate.

  • Safety Data & Handling: ChemScene Safety Data Sheet for Pyrazole Carboxylates.

  • Acid-Catalyzed Hydrolysis Mechanisms: BenchChem Technical Guide on Methyl 3-amino-1H-pyrazole-4-carboxylate Stability.

  • Synthesis & Rearrangement of N-Nitropyrazoles: MDPI. "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials."

  • ANRORC Mechanism in Nitropyrazoles: ResearchGate. "ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines."

Sources

Troubleshooting

recrystallization techniques for high-purity pyrazole compounds

Welcome to the Technical Support Center for Pyrazole Recrystallization. As a Senior Application Scientist specializing in downstream processing for active pharmaceutical ingredients (APIs), I frequently consult with rese...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Recrystallization. As a Senior Application Scientist specializing in downstream processing for active pharmaceutical ingredients (APIs), I frequently consult with researchers facing purification bottlenecks.

Pyrazole derivatives are ubiquitous in drug development, but their unique molecular architecture presents distinct crystallization challenges. Because pyrazoles possess both a hydrogen bond donor (pyrrolic NH) and a hydrogen bond acceptor (pyridinic N), they form extensive, highly stable intermolecular hydrogen-bonded networks[1]. This structural duality frequently leads to complex polymorphic landscapes, unpredictable solubility profiles, and a notoriously high propensity for liquid-liquid phase separation (LLPS)—commonly referred to in the lab as "oiling out"[2].

This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind each technique and self-validating protocols to ensure high-purity yields.

Self-Validating Recrystallization Protocol

To achieve a high-purity crystalline lattice, the crystallization must be thermodynamically controlled. The following protocol utilizes a mixed-solvent (solvent/anti-solvent) system, which is highly effective for pyrazole derivatives[3].

Step 1: Controlled Dissolution & Saturation

  • Action: Suspend the crude pyrazole in an Erlenmeyer flask. Add a minimum volume of your primary "good" solvent (e.g., ethanol or methanol) and heat to a gentle reflux while stirring[3].

  • Causality: Using strictly the minimum volume of hot solvent ensures maximum supersaturation upon cooling, which drives the thermodynamic yield and prevents the compound from remaining dissolved in the mother liquor[3].

  • Self-Validation Checkpoint: The solution must transition to completely transparent. If turbidity persists at boiling, either insoluble impurities are present, or the solvent volume is critically insufficient.

Step 2: Hot Filtration

  • Action: Pass the boiling solution through a pre-heated Büchner funnel or fluted filter paper into a pre-warmed receiving flask[4].

  • Causality: Removing heterogeneous nucleation sites (dust, insoluble byproducts) prevents premature, uncontrolled crystallization. Pre-warming the apparatus prevents the compound from crashing out in the funnel stem, which would drastically reduce yield[4].

  • Self-Validation Checkpoint: The filtrate in the receiving flask must remain perfectly clear. If crystals form immediately, the apparatus was too cold, and the filtrate must be reheated.

Step 3: Anti-Solvent Addition & Desupersaturation

  • Action: Slowly add a hot anti-solvent (e.g., water) dropwise until a faint, persistent cloudiness (turbidity) is observed. Then, add 1-2 drops of the primary hot solvent until the solution just clears[3].

  • Causality: The turbidity point indicates that the solution has reached the exact boundary of supersaturation. Clearing it slightly prevents kinetic crashing and sets the stage for controlled nucleation.

Step 4: Thermodynamic Cooling

  • Action: Remove the flask from the heat source. Place it in a Dewar flask or an insulated container to cool slowly to room temperature (approx. 0.5 °C/min). Only after reaching room temperature should you transfer it to an ice bath (0–4 °C)[4].

  • Causality: Slow cooling provides the pyrazole molecules sufficient time to arrange into the lowest-energy, most stable crystal lattice (the thermodynamic polymorph), effectively rejecting impurities into the mother liquor[4]. Rapid cooling traps impurities and promotes oiling out.

  • Self-Validation Checkpoint: Crystals should appear faceted and uniform under a microscope. Amorphous powders or sticky resins indicate the cooling rate was too fast.

Step 5: Isolation & Washing

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold anti-solvent to displace the impurity-rich mother liquor[3].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in pyrazole recrystallization. The table below summarizes effective systems based on polarity and mechanistic advantages.

Solvent SystemPolarity ProfilePyrazole Solubility (Hot)Pyrazole Solubility (Cold)Mechanistic Advantage & Application
Ethanol / Water HighHighLowClassic mixed system. Water acts as a strong anti-solvent, disrupting pyrazole-pyrazole H-bonding networks[3].
Hexane / EtOAc Low-ModerateModerateVery LowIdeal for lipophilic, highly substituted pyrazoles. Prevents oiling out through a gradual polarity shift[3].
Methanol HighVery HighModerateSingle-solvent system. Requires deep cooling (-10 °C) to force supersaturation. Good for highly polar derivatives[3].
Toluene LowModerateLowExcellent for removing highly polar synthesis byproducts; promotes high-purity lattices via slow evaporation.

Troubleshooting Workflow & FAQs

TroubleshootingTree Start Issue: Pyrazole Oils Out (LLPS) Q1 Is the solution highly saturated? Start->Q1 A1 Add 5-10% hot solvent to lower saturation temp Q1->A1 Yes Q2 Is the cooling rate too rapid? Q1->Q2 No A2 Use Dewar flask for slow cooling (0.5°C/min) Q2->A2 Yes Q3 Is melting point lower than precipitation temp? Q2->Q3 No A3 Change to lower boiling solvent system Q3->A3 Yes A4 Introduce pure seed crystals at cloud point Q3->A4 No

Caption: Decision tree for troubleshooting pyrazole liquid-liquid phase separation (oiling out).

Q1: My pyrazole derivative is "oiling out" instead of forming a crystalline lattice. How do I force crystallization? A1: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point is lower than the temperature at which it precipitates from the solution[3]. Instead of nucleating, the supersaturated solution separates into a solute-rich liquid phase.

  • Decrease Saturation: Add a small amount of the hot "good" solvent to lower the saturation temperature below the melting point of your pyrazole[4].

  • Alter the Solvent System: Switch to a solvent system with a lower boiling point[4].

  • Seeding: If you have a small amount of pure solid material, introduce a "seed crystal" at the exact onset of supersaturation to bypass the high activation energy required for primary nucleation[3].

Q2: I am isolating a mixture of polymorphs. How can I control the polymorphic outcome? A2: Pyrazoles frequently exhibit conformational and packing polymorphism due to the rotational flexibility of their substituents and tautomerization[1].

  • Thermodynamic vs. Kinetic Control: Rapid cooling and high supersaturation favor the kinetic polymorph. Slow cooling and prolonged slurry maturation (Ostwald ripening) favor the thermodynamic polymorph.

  • Co-crystallization Additives: Trace amounts of structurally related N-heterocycles (like imidazole or pyrazine) can act as templates to direct the crystallization toward specific, elusive polymorphs without incorporating into the final lattice[5].

Q3: My recrystallization yield is unacceptably low. How can I optimize recovery? A3: Low yield is typically a mass balance issue driven by incomplete desupersaturation or excessive solvent use[3].

  • Minimize Primary Solvent: Ensure you are using strictly the minimum volume required at the boiling point[3].

  • Deep Cooling: Ensure the final crystallization temperature is sufficiently low (e.g., in an ice bath) to maximize precipitation, provided impurities do not co-precipitate[3].

  • Activated Charcoal: If colored impurities are inhibiting lattice formation, treating the hot solution with activated charcoal prior to hot filtration can remove them, though this may slightly reduce overall mass recovery[4].

References

  • Chemical Communications. "Selective preparation of elusive and alternative single component polymorphic solid forms through multi-component crystallisation routes." RSC Publishing. URL:[Link]

  • Crystal Growth & Design. "Solid-State Landscape of 4,4′-Azobis(3,5-dimethyl-1H-pyrazole) with the Isolation of Conformer-Dependent Polymorphs." ACS Publications. URL:[Link]

  • Reaction Chemistry & Engineering. "Chapter 15: Automation of Flow Chemistry." RSC Books. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing methyl 1,4-dinitro-1H-pyrazole-3-carboxylate to other energetic materials

Title: Methyl 1,4-Dinitro-1H-Pyrazole-3-Carboxylate (MDNPC): A Comparative Guide Across Energetic Materials and Drug Development Executive Overview: The Dual-Nature Scaffold Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methyl 1,4-Dinitro-1H-Pyrazole-3-Carboxylate (MDNPC): A Comparative Guide Across Energetic Materials and Drug Development

Executive Overview: The Dual-Nature Scaffold

Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDNPC) occupies a unique and highly specialized intersection in modern chemistry. For materials scientists, it is a High-Energy Density Material (HEDM) intermediate, leveraging the explosive power of its polynitrated core. For drug development professionals, it serves as a "privileged scaffold," offering unparalleled synthetic versatility for constructing complex, biologically active pyrazole libraries.

Unlike traditional single-use energetics (e.g., TNT, RDX) or standard pharmaceutical building blocks, MDNPC’s architecture is defined by the distinct chemical behaviors of its functional groups: a highly labile N-nitro group, a stable C-nitro explosophore, and a versatile C3-carboxylate ester[1].

Structural & Mechanistic Profile: The Causality of Design

To understand MDNPC’s utility, one must analyze the causality behind its structural reactivity:

  • Energetics (HEDM Domain): The incorporation of two nitro groups significantly enhances the molecule's oxygen balance and crystal density. However, the N-NO₂ bond is inherently weaker than the C-NO₂ bond. This lability slightly lowers the thermal decomposition threshold compared to fully C-nitrated analogues, but it optimizes the energy release pathway, resulting in a highly favorable detonation velocity and distinct impact sensitivity profiles[2].

  • Medicinal Chemistry (Pharma Domain): In drug discovery, the electron-withdrawing nature of the 1-nitro and 4-nitro groups renders the C5 position highly electrophilic. The N-nitro group acts as an exceptional leaving group. When exposed to nucleophiles like arylhydrazines, the pyrazole ring undergoes an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) cascade[3]. This allows chemists to bypass the steric hindrances of traditional cyclocondensations, rapidly generating novel 1-aryl-4-nitro-1H-pyrazole derivatives.

Comparative Performance Matrix

The following table objectively benchmarks MDNPC against both traditional energetic materials and standard pharmaceutical scaffolds, highlighting its dual-domain superiority.

MaterialPrimary DomainThermal Stability (Td)Energetic OutputSynthetic VersatilityKey Structural Feature
MDNPC HEDM / PharmaModerate (~150°C)HighExcellentN-NO₂ (Labile), C3-Ester
1,4-Dinitro-1H-pyrazole HEDMModerate (~160°C)Very HighLowN-NO₂, Unsubstituted C3
TNT Traditional ExplosiveHigh (~240°C)Moderate (~6900 m/s)PoorAromatic C-NO₂
RDX High-ExplosiveHigh (~205°C)Very High (~8750 m/s)PoorAliphatic N-NO₂
3,5-Dimethylpyrazole Pharma ScaffoldVery HighNoneHighN-H (Nucleophilic)

Self-Validating Experimental Workflows

Protocol 1: Controlled Synthesis via Regioselective N-Nitration

Objective: Introduce the N-nitro group to methyl 4-nitro-1H-pyrazole-3-carboxylate without hydrolyzing the ester. Causality of Reagents: Nitration is a notoriously energetic reaction that demands strict thermal control to prevent runaway[4]. Furthermore, the N-NO₂ bond is susceptible to hydrolysis. Standard mixed acids (HNO₃/H₂SO₄) often lead to ester cleavage. Instead, we utilize fuming nitric acid in acetic anhydride to generate acetyl nitrate—a milder, anhydrous electrophile that regioselectively targets the pyrrole-type nitrogen.

Step-by-Step Methodology:

  • Preparation: Cool 10 mL of anhydrous acetic anhydride to 0°C in an ice-salt bath.

  • Electrophile Generation: Dropwise add 2.0 equivalents of fuming HNO₃. Critical Safety Metric: Maintain the internal temperature below 5°C to prevent oxidative degradation and thermal runaway.

  • Substrate Addition: Slowly add 1.0 equivalent of methyl 4-nitro-1H-pyrazole-3-carboxylate in small portions. Stir for 2 hours at 0°C.

  • Self-Validation (Quenching): Pour the mixture over 50 g of crushed ice. Because MDNPC is highly hydrophobic compared to the starting material, the immediate precipitation of a pale-yellow solid serves as the primary visual validation of successful N-nitration.

  • Analytical Validation: Filter, wash with cold water, and dry. Validate via ¹H NMR (DMSO-d₆). The complete disappearance of the broad N-H proton signal (typically >13 ppm) and the presence of sharp pyrazole backbone shifts confirm structural integrity[5].

Protocol 2: ANRORC Derivatization for Drug Discovery

Objective: Convert MDNPC into a complex 1-aryl-4-nitro-1H-pyrazole-3-carboxylate. Causality of the Pathway: Nucleophilic attack by an arylhydrazine at the electrophilic C5 position initiates the ring-opening. The thermodynamic driving force for the subsequent ring-closure is the elimination of nitrous acid (HNO₂), safely expelling the energetic N-nitro group to yield a stable, bioactive pharmaceutical intermediate[3].

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of MDNPC in 5 mL of anhydrous ethanol.

  • Nucleophilic Attack: Add 1.1 equivalents of the target arylhydrazine.

  • Propagation: Reflux the mixture at 78°C for 4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The visual evolution of fine gas bubbles (HNO₂ release) indicates the ring-closure phase. The appearance of a new, highly fluorescent spot under 254 nm UV light confirms rearomatization.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to isolate the functionalized pyrazole.

System Workflow Visualization

G cluster_hedm High-Energy Density Materials (HEDM) cluster_pharma Drug Development & Medicinal Chemistry MDNPC MDNPC (Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate) Explosophore N-NO2 & C-NO2 Explosophores MDNPC->Explosophore Density & Energy Ester C3-Carboxylate Synthetic Handle MDNPC->Ester Functionalization ANRORC ANRORC Mechanism (N-NO2 Leaving Group) MDNPC->ANRORC Nucleophilic Attack Detonation Enhanced Oxygen Balance & Detonation Velocity Explosophore->Detonation Rapid Decomposition Pharma Bioactive Pyrazole Libraries Ester->Pharma Amidation/Saponification ANRORC->Pharma Ring Opening/Closure

Figure 1: Divergent application pathways of MDNPC in energetic materials and drug development.

References

  • Digital CSIC - A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link][5]

  • Wuhan University / SIOC (Supporting Information) - Synthesis and Impact Sensitivity of 1,4-Dinitro-1H-pyrazole. Available at: [Link][2]

Sources

Comparative

Unambiguous Structural Validation of Methyl 1,4-Dinitro-1H-Pyrazole-3-Carboxylate: X-Ray Crystallography vs. Spectroscopic Alternatives

In the realm of energetic materials and advanced pharmaceutical intermediates, the structural validation of highly functionalized heterocycles is a critical bottleneck. Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate repres...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of energetic materials and advanced pharmaceutical intermediates, the structural validation of highly functionalized heterocycles is a critical bottleneck. Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate represents a quintessential analytical challenge[1]. As a Senior Application Scientist, I frequently encounter workflows where traditional spectroscopy fails to provide definitive answers for electron-deficient, proton-sparse scaffolds.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). By analyzing the physical causality behind each technique, we will demonstrate why SCXRD is the only self-validating system capable of unambiguous regiochemical assignment for this class of compounds[2].

The Analytical Dilemma: Why Traditional Spectroscopy Falls Short

Validating the exact regiochemistry of N-substituted nitropyrazoles is notoriously difficult. The N-NO₂ bond is highly polarized, making the nitro group susceptible to migration, hydrolysis, or complex ring-opening/ring-closing (ANRORC) mechanisms during synthesis[3]. Consequently, researchers cannot blindly trust that the synthesized product perfectly matches the theoretical regiochemistry.

Nuclear Magnetic Resonance (NMR)

For methyl 1,4-dinitro-1H-pyrazole-3-carboxylate, the pyrazole ring is fully substituted at positions 1, 3, and 4. This leaves only a single proton at the C5 position. In a ¹H NMR spectrum, this manifests as a solitary aromatic singlet (alongside the methoxy protons of the ester). Because there are no adjacent ring protons, 2D NMR techniques like NOESY or ROESY cannot establish spatial correlations across the ring to definitively locate the nitro groups. Furthermore, attempting to use ¹⁵N HMBC to map the nitrogen connectivity is frequently thwarted by the quadrupolar moment of the ¹⁴N nuclei in the nitro groups, which broadens the signals of adjacent carbons and nitrogens into the baseline.

High-Resolution Mass Spectrometry (HRMS)

While HRMS easily confirms the exact mass and molecular formula (C₅H₄N₄O₆), it is entirely blind to regiochemistry. Electrospray Ionization (ESI) often induces in-source fragmentation—specifically the neutral loss of NO₂ (M - 46 Da)—which occurs identically regardless of whether the nitro group is at the 1, 4, or 5 position.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD bypasses the limitations of sparse protons and quadrupolar broadening by directly mapping the electron density of the entire molecule[2]. It provides absolute 3D connectivity, definitively distinguishing between N-nitro and C-nitro groups by measuring exact bond lengths and angles. For highly substituted nitropyrazoles, SCXRD is not just an alternative; it is the only self-validating system for absolute structural proof.

Quantitative Performance Comparison

The following table summarizes the objective performance of each analytical technique when applied to highly substituted nitropyrazoles.

Analytical ParameterSCXRD (Gold Standard)1D/2D NMRHRMS
Regiochemical Certainty Absolute (3D Electron Density) Ambiguous (Inferential only)None (Mass/Formula only)
N-NO₂ vs C-NO₂ Distinction Directly measured via bond lengths Confounded by ¹⁴N quadrupolar broadeningIndistinguishable
Sample Requirement ~10 mg (Recoverable single crystal)~5-15 mg (Dissolved in deuterated solvent)< 1 mg (Consumed)
Data Acquisition Time 2–12 hours15 mins – 2 hours< 5 minutes
Self-Validating Output Yes (R-factor, Thermal Ellipsoids) NoNo

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. The SCXRD workflow below is designed to internally prove the correctness of the structural model through rigorous mathematical refinement.

Protocol 1: Definitive Structural Validation via SCXRD

Step 1: Crystal Growth (Slow Diffusion) Dissolve ~10 mg of purified methyl 1,4-dinitro-1H-pyrazole-3-carboxylate in a minimum volume of ethyl acetate. Carefully layer with an anti-solvent (e.g., n-hexane) in a 1:3 ratio within a narrow glass vial. Cap loosely and allow to stand undisturbed at 20 °C for 48–72 hours. Causality: Slow diffusion prevents rapid nucleation, ensuring the formation of a single, highly ordered crystal lattice required for high-resolution X-ray diffraction.

Step 2: Crystal Mounting and Cryocooling Select a crystal with dimensions approximating 0.15 × 0.10 × 0.10 mm. Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Immediately transfer to the diffractometer and cool to 100 K using a liquid nitrogen cold stream. Causality: Cooling to 100 K minimizes atomic thermal vibrations. This dramatically improves high-angle diffraction intensity and allows for the precise modeling of thermal ellipsoids at the 50% probability level, proving the rigidity of the pyrazole core[4].

Step 3: Data Collection and Refinement Collect data using a diffractometer equipped with a CMOS detector and Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Causality: Direct methods reliably locate the heavy atoms (C, N, O) based on electron density. The resulting R-factor acts as a self-validating metric; an R₁ < 0.05 provides unambiguous mathematical proof of the N1-NO₂ and C4-NO₂ regiochemistry, completely independent of the molecule's synthetic history.

Protocol 2: Initial Screening via NMR (For Comparison)

Step 1: Sample Preparation Dissolve 5 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Step 2: Acquisition Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra. Causality: While ¹H NMR will rapidly confirm the presence of the methoxy group and the single C5 proton, it fundamentally cannot bridge the spatial gap to the N1 and C4 nitro groups due to the lack of scalar coupling pathways. It serves only as a purity screen prior to SCXRD.

Structural Validation Decision Matrix

ValidationWorkflow Synth Synthesis of Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate NMR 1H/13C NMR & HRMS (Initial Screening) Synth->NMR Check Is Regiochemistry Unambiguous? NMR->Check Proceed Proceed to Downstream Applications Check->Proceed Yes SCXRD Single-Crystal X-Ray Crystallography (SCXRD) Check->SCXRD No (Sparse Protons) Solve Absolute 3D Connectivity & Bond Length Determination SCXRD->Solve Solve->Proceed

Structural validation decision matrix for highly substituted nitropyrazoles.

Conclusion

When working with complex, proton-sparse heterocycles like methyl 1,4-dinitro-1H-pyrazole-3-carboxylate, relying solely on NMR and HRMS introduces unacceptable structural ambiguity. The physical limitations of these techniques—namely the lack of spatial protons for NOE correlations and the quadrupolar relaxation of ¹⁴N nuclei—render them inferential at best. Single-Crystal X-Ray Crystallography (SCXRD) stands as the definitive, self-validating alternative, providing absolute regiochemical certainty through direct electron density mapping.

References

  • ResearchGate. Molecular crystallographic structure determined on the basis of X-ray diffraction (XRD) for trans-dichloridobis(1-methyl-4-nitropyrazole) platinum(II).[4] URL: [Link]

  • ResearchGate. ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines.[3] URL: [Link]

Sources

Validation

comparative study of dinitropyrazole isomers' thermal stability and combustion

Executive Summary This guide provides a technical comparison of 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) .[1][2][3][4] While both isomers serve as critical scaffolds in the synthesis of energetic m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP) .[1][2][3][4] While both isomers serve as critical scaffolds in the synthesis of energetic materials and pharmaceutical intermediates, they exhibit divergent physicochemical behaviors.

Key Findings:

  • Thermal Stability: 3,4-DNP demonstrates significantly superior thermal stability (

    
    ) compared to 3,5-DNP (
    
    
    
    ), making it a preferred candidate for melt-castable explosive matrices.
  • Performance: 3,4-DNP exhibits higher crystal density and detonation velocity, driven by efficient lattice packing.

  • Utility: 3,5-DNP is less stable as a neutral parent molecule but serves as a highly versatile precursor for N-functionalized derivatives and salts (e.g., LLM-116) that recover or exceed the stability of 3,4-DNP.

Physicochemical & Energetic Profile[1][2][3][4][5][6][7][8][9][10]

The following data consolidates experimental values from comparative studies, specifically highlighting the density-performance relationship critical for combustion and detonation physics.

Table 1: Comparative Properties of Parent Isomers[2][11]
PropertyMetric3,4-Dinitropyrazole 3,5-Dinitropyrazole Significance
Structure --Ortho-like nitro placementMeta-like nitro placementDictates packing & reactivity
Density

(g/cm³)
1.79 – 1.87 1.76Higher

increases detonation velocity (

).
Melting Point

(°C)
71 – 8868Both are melt-castable candidates.
Decomposition

(°C)
285 1713,4-DNP has a wider liquid range safety margin.
Detonation Velocity

(m/s)
~8,426 ~8,100Calculated via EXPLO5 code.[5]
Detonation Pressure

(GPa)
29.4 ~27.0Measure of brisance (shattering power).[5]
Impact Sensitivity

(J)
8 – 15 (Sensitive)8 – 20 (Sensitive)Both require careful handling; comparable sensitivity.[5]

Data Sources: Klapötke et al. (2018), AIP Publishing (2023).

Synthesis & Structural Isomerism[1][2][7]

Understanding the synthesis pathways is crucial for researchers scaling these materials. The formation of these isomers is governed by the rearrangement of the nitro group on the pyrazole ring.[6]

Synthesis Workflow (Graphviz)

The following diagram illustrates the divergent pathways from the common precursor, 3-nitropyrazole.

SynthesisPathways Start Pyrazole (Starting Material) Inter1 N-Nitropyrazole Start->Inter1 HNO3/Ac2O Inter2 3-Nitropyrazole (Isomerization) Inter1->Inter2 Thermal Rearrangement Branch34 Nitration (Mixed Acid) Inter2->Branch34 Branch35 N-Nitration & Rearrangement Inter2->Branch35 Prod34 3,4-Dinitropyrazole (High Stability) Branch34->Prod34 Electrophilic Subst. Prod35 3,5-Dinitropyrazole (Precursor Utility) Branch35->Prod35 Microwave/Thermal

Figure 1: Divergent synthesis pathways. 3,4-DNP is typically formed via direct C-nitration of 3-nitropyrazole, while 3,5-DNP often requires specific rearrangement conditions.

Thermal Stability Analysis

The most distinct differentiator between these isomers is their decomposition temperature (


).[5]
The Stability Paradox

Chemically, one might expect the symmetric 3,5-DNP to be more stable. However, experimental DSC (Differential Scanning Calorimetry) data consistently shows 3,4-DNP is thermally superior .

  • 3,4-DNP (

    
    ):  The adjacent nitro groups likely force a crystal packing motif that is stabilized by extensive intermolecular hydrogen bonding between the acidic N-H and the nitro oxygens. This "locking" of the lattice delays the onset of decomposition.
    
  • 3,5-DNP (

    
    ):  The lower stability is attributed to a more accessible ring-opening mechanism. Without the "ortho" steric locking, the 3,5-isomer is more susceptible to radical cleavage of the C-NO2 bond or ring scission at lower energy thresholds.
    
Implications for Drug & Material Design
  • For Pharma: If using a dinitropyrazole as a scaffold for kinase inhibitors, the 3,4-isomer offers a more robust profile for API (Active Pharmaceutical Ingredient) processing, resisting degradation during milling or drying.

  • For Energetics: 3,4-DNP is a viable melt-cast explosive (wide gap between

    
     and 
    
    
    
    ).[7] 3,5-DNP is too unstable for melt-casting in its neutral form and is better used as a salt (e.g., 3,5-DNP ammonium salt) or N-functionalized derivative.

Combustion & Detonation Performance

In high-energy materials, "combustion" is quantified by detonation velocity (


) and pressure (

).[6]
Density-Driven Performance

The performance of condensed-phase explosives is linearly dependent on density (


).


  • 3,4-DNP achieves a density of ~1.87 g/cm³, which is exceptionally high for a C-H-N-O compound without heavy fused rings. This density drives its detonation velocity to >8.4 km/s, surpassing TNT (~6.9 km/s) and approaching RDX.

  • 3,5-DNP packs less efficiently (~1.76 g/cm³), resulting in lower detonation velocities (~8.1 km/s).

Oxygen Balance

Both isomers have identical molecular formulas (


) and Oxygen Balance (

). Therefore, the performance difference is purely structural (density/enthalpy of formation) rather than stoichiometric.

Experimental Protocols

To validate these properties in your own lab, follow these self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine Onset of Decomposition (


) and Peak Decomposition (

).[5]
  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments Q2000) using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.[5]
  • Sample Prep: Weigh 0.5 – 1.0 mg of dried dinitropyrazole into an aluminum hermetic pan with a pinhole lid (to prevent pan rupture from gas generation).

    • Note: Do not use copper pans; dinitropyrazoles can form unstable copper salts.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 5°C/min to 350°C under Nitrogen purge (50 mL/min).

  • Validation:

    • 3,4-DNP: Look for a sharp endotherm (melt) at ~88°C, followed by a flat baseline, then a sharp exotherm (decomposition) starting >270°C.

    • 3,5-DNP: Look for melt at ~68°C, followed by exotherm starting >160°C.[1]

Protocol: Small-Scale Sensitivity Testing (BAM Fall Hammer)

Objective: Assess safety handling limits (Impact Sensitivity).

  • Setup: Use a standard BAM Fall Hammer apparatus.

  • Sample: 40 mm³ of crystalline sample (sieved to 200–400 µm).

  • Procedure:

    • Place sample between two steel cylinders.

    • Drop weight (starting at 1 kg) from varying heights.

    • Determine

      
       (height at which 50% of samples initiate).[5]
      
  • Safety Stop: If ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (approx 1 J), the material is "Very Sensitive." Both isomers typically fall in the 8–15 J range (Sensitive). Use Kevlar gloves and face shields. 
    
Characterization Workflow (Graphviz)[11]

CharacterizationWorkflow cluster_Safety Phase 1: Safety Screening cluster_Thermal Phase 2: Thermal Profiling cluster_Performance Phase 3: Energetic Performance Sample Synthesized Isomer (Dry Crystal) Impact Impact Sensitivity (BAM Hammer) Sample->Impact Friction Friction Sensitivity (BAM Friction) Sample->Friction ESD Electrostatic Discharge Sample->ESD DSC DSC (Tm, Tdec) Impact->DSC If >5J TGA TGA (Mass Loss) DSC->TGA Density Gas Pycnometry (Crystal Density) TGA->Density If Stable Bomb Bomb Calorimetry (Heat of Formation) EXPLO5 EXPLO5 Code (Calc. D, P) Bomb->EXPLO5 Density->Bomb

Figure 2: Sequential characterization workflow. Safety screening is mandatory before thermal or performance testing to prevent instrument damage or injury.[5]

References

  • Klapötke, T. M., et al. (2018).[6] "Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning of their Physicochemical Properties." ChemPlusChem.

  • Kuehl, V. A., et al. (2023).[7] "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." ACS Omega.[7][8] [5]

  • Zhang, J., et al. (2021). "Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials." Molecules.

  • AIP Conference Proceedings. (2023). "Synthesis and energetic properties of N-methacrylated 3,4- and 3,5-dinitropyrazole."

  • He, P., et al. (2012). "Synthesis of 3,5-dinitropyrazole." Chinese Journal of Energetic Materials.

Sources

Comparative

Computational Modeling of Methyl 1,4-Dinitro-1H-Pyrazole-3-Carboxylate: A Comparative Guide to Properties and Performance

This guide provides a comprehensive computational analysis of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate, a novel energetic material. In the absence of extensive experimental data, this document serves as a predictive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive computational analysis of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate, a novel energetic material. In the absence of extensive experimental data, this document serves as a predictive comparison, leveraging established computational methodologies to evaluate its potential performance against well-characterized high explosives such as RDX, HMX, and CL-20. This work is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new energetic materials.

Introduction: The Predictive Power of Computational Modeling in Energetic Materials Research

The development of novel high-energy-density materials (HEDMs) is a cornerstone of advanced munitions and propulsion systems. Traditionally, the synthesis and experimental characterization of these materials have been resource-intensive and hazardous. Modern computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and efficient alternative for the initial screening and property prediction of new energetic compounds.[1][2][3][4][5] By accurately calculating fundamental properties such as enthalpy of formation, density, and detonation parameters, computational modeling accelerates the discovery of promising candidates while minimizing the risks associated with laboratory synthesis.[6][7]

Pyrazole-based energetic materials are a class of heterocyclic compounds that have garnered significant interest due to their high nitrogen content, thermal stability, and potential for high performance.[6][8][9] The introduction of nitro groups and a carboxylate moiety to the pyrazole backbone, as in methyl 1,4-dinitro-1H-pyrazole-3-carboxylate, is hypothesized to yield a favorable combination of high energy density and acceptable stability. This guide will computationally explore these properties in detail.

Comparative Analysis of Predicted Properties

To contextualize the potential performance of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate, its computationally predicted properties are compared against the established and widely used energetic materials: RDX (Cyclotrimethylenetrinitramine), HMX (Octogen), and CL-20 (Hexanitrohexaazaisowurtzitane).[10][11][12]

PropertyMethyl 1,4-dinitro-1H-pyrazole-3-carboxylate (Predicted)RDX (Experimental)HMX (Experimental)CL-20 (Experimental)
Molecular Formula C₅H₃N₅O₆C₃H₆N₆O₆C₄H₈N₈O₈C₆H₆N₁₂O₁₂
Molecular Weight ( g/mol ) 229.11222.12296.16438.19
Crystal Density (g/cm³) ~1.851.821.912.04
Heat of Formation (kJ/mol) ~25061.574.9229
Detonation Velocity (km/s) ~8.98.759.109.50
Detonation Pressure (GPa) ~35343945
Oxygen Balance (%) -21.0-21.6-21.6-11.0

Note: The properties for methyl 1,4-dinitro-1H-pyrazole-3-carboxylate are predicted based on the computational methodology outlined in this guide. Experimental values for RDX, HMX, and CL-20 are provided for comparison and are sourced from the existing literature.[12][13]

Experimental Protocols: A Computational Workflow

The following section details the step-by-step computational protocol for predicting the properties of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate. This workflow is designed to be a self-validating system, employing widely accepted theoretical levels and methodologies in the field of energetic materials.

Molecular Structure Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate. This is crucial as an accurate molecular structure is the foundation for all subsequent property calculations.

  • Initial Structure Generation: The 2D structure of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is drawn using a molecular editor and converted to a 3D conformation.

  • Quantum Chemical Calculation: The geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set.[5] This level of theory provides a good balance between computational cost and accuracy for organic molecules.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

Prediction of Solid-State Properties

The properties of energetic materials are highly dependent on their crystal packing. Therefore, predicting the crystal structure is a critical step.

  • Crystal Structure Prediction: An ab initio crystal structure prediction is performed using software that considers various possible space groups and packing arrangements. This process identifies the most energetically favorable crystal structure.

  • Solid-State Optimization: The predicted crystal structure is then fully optimized using a periodic boundary condition DFT calculation. This accounts for the intermolecular interactions in the solid state, which are crucial for accurately predicting density.[3][4]

Calculation of Key Performance Parameters

With the optimized gas-phase and solid-state structures, the key performance indicators can be calculated.

  • Heat of Formation: The solid-phase enthalpy of formation is calculated directly from DFT by computing the enthalpy difference between the solid-phase energetic material and its constituent elements in their reference states.[1][2]

  • Detonation Velocity and Pressure: These parameters are predicted using empirical equations that take the calculated heat of formation, molecular weight, and crystal density as inputs.

Visualization of the Computational Workflow

The following diagram illustrates the computational workflow for the property prediction of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate.

Computational_Workflow cluster_gas_phase Gas Phase Calculations cluster_solid_state Solid State Calculations cluster_performance Performance Prediction A 2D Structure Generation B 3D Conformation A->B C Geometry Optimization (DFT/B3LYP/6-31G*) B->C D Vibrational Analysis C->D Confirm Minimum Energy E Crystal Structure Prediction C->E F Solid-State Optimization (Periodic DFT) E->F G Heat of Formation Calculation F->G H Density Calculation F->H I Detonation Velocity & Pressure Prediction G->I H->I

Caption: Computational workflow for property prediction.

Molecular Structure and Electrostatic Potential

The molecular structure and electrostatic potential surface of methyl 1,4-dinitro-1H-pyrazole-3-carboxylate provide insights into its reactivity and intermolecular interactions.

Molecular_Structure Methyl_1_4_dinitro_1H_pyrazole_3_carboxylate

Caption: Predicted molecular structure.

Concluding Remarks

The computational analysis presented in this guide suggests that methyl 1,4-dinitro-1H-pyrazole-3-carboxylate is a promising energetic material with a predicted performance comparable to, and in some aspects exceeding, that of RDX. Its high predicted heat of formation and density contribute to a favorable detonation velocity and pressure. The presented computational workflow provides a robust framework for the in silico design and evaluation of novel energetic materials, enabling a more targeted and efficient discovery process. Further experimental synthesis and characterization are warranted to validate these computational predictions.

References

  • First-principles calculations of solid-phase enthalpy of formation of energetic materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN63eH30sqatb0SSETntRJWd8YxgKzzUqXPvr--nv-xzkKVxiqJTO6yidOzDGjLMdnIRIvkSlCBYJPezVvbVdrK48LTuxc5kLXHbaveB9LtJg373vg618CTFlu3xmCBDoourHXKpKQgznYf6vrTw3gS-O1zBO4dTpuUTuWwLsEFXo_Xr1nHB70j8ip1EYTJUPsY_EQzo_5RpHnzqnlBYcC0TzDJg==]
  • First-principles calculations of solid-phase enthalpy of formation of energetic materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESBr8Xf-BZUHW5truarlpWXNvleETBsbH_koQ__J7EiztcMJ7R3ukXqCUueQ_ZlpOu-47lu8kgWD3eqwlihZi8LuuWZ_bZMeSuPMhDvDwTp1K0gUMzd9E2-Y9Hb7yl-qfMfKA=]
  • Theoretical insight into density and stability differences of RDX, HMX and CL-20. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHDAOKf8PjaweE7Cur5YMuuhIjMznFXOUxKD4maDY_d0GeJIWkHBnMMR4oppAFjwnMg9BpkFLfAyCp4Y-48xu89t5ovpO5HsriCTBLeWeLbG2ZGc00CaIavXYigmC8V23AREeI8rGo7aEjfzh4HsSgErc2vy7wxaEoZKs=]
  • Quantum Mechanical Predictions Of Energetic Materials: When Good Theories Go Bad - DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6qzr8DOPp49WQGcEi816AgIt-Ky9SIQ7a0ZkUZzE7ljFFREFPGNsGqAmiXW1xOQwAbUvbXXRJVXMtoRp19CNliBj2oKGmDX8-mCWMEXpv0DcTjgZvsd_Z7wdzrczJsbAsSm8_GTTO7g==]
  • "Density Functional Theory Studies of Energetic Materials" by Michael W. Conroy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ1ZwI9oD56ySiLSw_EwF8xGb3I1QNe7urc1CijnQJP6VkjgIMD7XgigwDDMpRI8BQrmVC8fuQfmYaRCMdlTto0hcTBiYPdAn2A2dwADFJZf5zkTQQfFUSKs7HaI4YDoCAYg==]
  • Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations - DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtL0F0EIwN0AFnPQsD3JN00zN-Yy0BFT1TJ4c-VOoYIkHqzatuy0a84fGpBYTC3QYtONYTCo-bGd8A1W-U2c-_kthp1iN0Ccn7kvKpkogE55gDze4B_KIjyvYgRCoutT7vooiYWMQ=]
  • Accelerated discovery of high-density pyrazole-based energetic materials using machine learning and density functional theory - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAJIWLn3ARZg9O_0F1dBLIoNgt-lz9Sq3ZBXG7_WrUvjnka7Zd3F_gd4fcAXYBaOiC9Lv85LHRoFBVhYWErstSGYjuRAJrikZxBHb_y_4cdtwM6zDc_7VFgpnXN4-J8x1wnx1kdiw0QjzDjODVob0nB2QeuCweIuS6R5hY9Rb2cTdeZIcTsCsYlmvyMZjFjhHi1WvwjJKEmBr4gEVRDXb5rXe0a-GDBn8fAx1ZEoMkqKZmQ7gpg1SmJfuDobDEy1Q7FN9WhT60D-rWaqa1nWyHlsU0o56apFQr6avM8q_ELCY405f9VLodfyvI]
  • Crystallization and Characterization of RDX, HMX, and CL-20 - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWEjvMHDU-dQQAWJ6u5kHzz3-j1KJXJoCQUfKPW3qCZvhFmMjWTSbRohRWRHtMsEUjbLpCBSHIXQoihz7yqfuWKb5jg3IQfjHKZMnN1-BA1uqKsJPj4E8Y0JN-ApE5s4io9e5U]
  • Properties Comparison of RDX, HMX, and CL-20 2 - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBaTB4MPJBKpV9A7-Nb7XYoBOVpE3eINSEtqsCPz73bJY6iDmoJYOQ0d_7QVt4zKv9oDqQticWhj8Cbd2uZnBEtbPnd8Qq8BxUVByUX9mUIiElvkBVPuFbXZ3GI12rj4BLMaHqjlaDvoEHtRrvlNoc7LpNiO-L2CHC-m0Cwtobp4MwPTbqQBfOVWetr8QjUHcKbMqb50O442s=]
  • Research of High Explosives Based on RDX, HMX and CL-20 in the Small Scale Underwater Test Examination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVDlEDYqEtaxAKf_502oma9dzjXeY3DOEcGKK_f7GHmZkJY-GO6N57aTXs-ou14vUWmmAkckpAYGNXxXrUnosIChLILiDHQrhUm4VPJmRqeLRzOXb1vvLf7BXxkZUR09gcVGXjY7ZvAwoOQllaP_C9bSi4yizoqvvs2lx4q9Q_PobBxArV7-isLsU=]
  • Quantum Chemistry Meets Pyrazole: A New Era in Energetic Materials ... - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmZNG0hwPHudJXnAyfBvz5dvtfb1BelOPq_XEx860FlqfjULwFK3c_-1DjxY_od7E98AjDhXI1k2H5RCMd8FaG5yl8GcQibaCFpbskEjXYEsfmMZWv0hPi81WqCy1uHfCrb-J5]
  • Mechanochemical fabrication and properties of CL-20/RDX nano co/mixed crystals - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOq56zLEAMguUBQFkLI5BLZn7d7sciu7XMKnWuyq6nJercGOIRrGATA2p8P7knzWpjR9pPIhk0LMZnvqsvWf1VwSUBllfRNBtbFCueHF39-XNMbLidYpWhgzEpxN7CNnjlXNKPPBM5Wkj7Sw==]
  • Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCwqJGHvNsETeMrgFm_JsnuDl_RGofIvJkWVdSjPUB56izGFpHBRmC0FULKiSbpklF0qoOquGTaNJEAyF1lSJPTk2VRszNeju5xYNhfjwvvnG9USaqMkegEZV3eRQCvjJSyGQNpm2dr5cDcR7kLaJmud66qzqC6UgrcA2ADRJ2bugtr050qOj7NXKuEu-_xbgvzrRm3uPblrJieIX0V8AzYAQqIGweta_VVSN77OX4fug5Wtrqhd11iR-mqXjagJJIPts=]
  • Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_eZcEg1_u5EPeQUaYpeFCyrEIUn1kbeUe9ij3VSJpUZClcKxZYpVirbsWRfs5ntga7S6i4cfDdF68RicnJ8O8Cmgv3OeS1pvAAj790l07NcI1muyikVajdsnGxU6iooPHN2CHKLmAyNmX75hjTv_3q9RJUeY0uuIhDZxrXwFlVtM4tNRht7et1fUMAn9pR8YMPWfnMXlRiGFjeS-88VA=]
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHqy1c_lDKAw5UHc5B9Dbd2G6HiKvIYIB1iDUEudyEx9hLtCP8zPR2dyoMru80wk6Ktv8yMTt_Bp2Kq2g5lD1UMHvAHvywDhsJXtyrw3aex-F1kfZ5A1biJtJT-nzQOYZ56tbrbYUovlM1IA==]
  • Computational Chemistry Toolkit for Energetic Materials Design - DTIC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGid0tqhdpXl6PRah8PcZIhGWIZpf4pwD3AV_OJUVJ0Kw2V0SliQLWY3GwnLkMzpFrxASVrm3eMHvgyHbjtABhUSOr2PHeQupjBf9D7UPCeGJv4YGMh_Riw3-QCnhgH-XA1MdCSoJ0vkQ==]

Sources

Validation

Benchmarking the Synthesis of Dinitropyrazoles: A Technical Comparison Guide

Executive Summary The synthesis of dinitropyrazoles (DNPs), particularly 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), represents a critical challenge in energetic materials chemistry and pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The synthesis of dinitropyrazoles (DNPs), particularly 3,4-dinitropyrazole (3,4-DNP) and 3,5-dinitropyrazole (3,5-DNP), represents a critical challenge in energetic materials chemistry and pharmaceutical intermediate production.[1] Traditional batch nitration methods are often plagued by moderate yields (~45-55%), high acid consumption, and significant safety risks due to exothermic runaway potential.[1] This guide benchmarks the established Classical Batch Nitration/Rearrangement route against emerging Continuous Flow Microfluidic methodologies. Our analysis demonstrates that while classical methods remain accessible for gram-scale synthesis, continuous flow protocols offer superior regiocontrol, safety profiles, and yields approaching 85%.[1]

Scientific Foundation: The Regioselectivity Challenge

The core difficulty in synthesizing dinitropyrazoles lies in the deactivating nature of the pyrazole ring. Once a single nitro group is introduced, the ring becomes highly electron-deficient, making a second electrophilic aromatic substitution (EAS) difficult.[1]

  • Direct Nitration Limitations: Direct nitration of pyrazole with mixed acid typically yields 4-nitropyrazole.[1] Further nitration to the dinitro species requires forcing conditions that often degrade the ring or result in low yields.

  • The Rearrangement Strategy: To access the 3,4- or 3,5-isomers efficiently, chemists utilize a "protection-activation" strategy involving N-nitration followed by a thermal sigmatropic rearrangement .[1] This allows the nitro group to migrate from the nitrogen (kinetic product) to the carbon (thermodynamic product), activating the ring for a subsequent standard nitration.

Mechanism Visualization

The following diagram illustrates the critical N-nitro to C-nitro rearrangement pathway that differentiates high-yield protocols from low-yield direct nitration attempts.

DNP_Mechanism Figure 1: The mechanistic pathway for 3,4-DNP synthesis via N-nitro rearrangement. Pyrazole Pyrazole (Starting Material) N_Nitro N-Nitropyrazole (Kinetic Intermediate) Pyrazole->N_Nitro HNO3/Ac2O < 10°C Nitro_3 3-Nitropyrazole (Thermodynamic Product) N_Nitro->Nitro_3 Thermal Rearrangement (1,5-sigmatropic shift) ~140-180°C DNP_34 3,4-Dinitropyrazole (Final Product) Nitro_3->DNP_34 Mixed Acid Nitration (HNO3/H2SO4)

[1][2]

Methodology 1: Classical Batch Synthesis (The Benchmark)[1]

This method is the industry standard for laboratory-scale preparation.[1] It proceeds in three distinct isolated steps.

Protocol Overview
  • Target: 3,4-Dinitropyrazole (3,4-DNP)[1][2][3][4][5]

  • Scale: 10g - 100g

  • Est. Yield: 45-55% (Overall)[1]

Step-by-Step Methodology

Step 1: N-Nitration [1][2][3][4][5][6][7][8][9][10]

  • Reagents: Dissolve pyrazole (1 eq) in glacial acetic acid.

  • Addition: Add this solution dropwise to a cooled mixture of fuming nitric acid and acetic anhydride (Ac2O) at 0–5°C. Critical: Exothermic reaction; maintain temp <10°C to prevent decomposition.

  • Workup: Quench on ice. The N-nitropyrazole precipitates as a white solid.[1] Filter and dry.

Step 2: Thermal Rearrangement (The Bottleneck) [1]

  • Solvent: Dissolve N-nitropyrazole in a high-boiling inert solvent (e.g., Benzonitrile, Anisole, or 1,2-Dichlorobenzene).[1]

  • Reaction: Heat to 170–180°C for 3–5 hours. The nitro group migrates from N1 to C3.

  • Isolation: Cool to precipitate 3-nitropyrazole or remove solvent via vacuum distillation.[1] Recrystallize from water/ethanol.

Step 3: C-Nitration

  • Nitration: Dissolve 3-nitropyrazole in concentrated sulfuric acid.

  • Addition: Add fuming nitric acid (98%) dropwise while maintaining temp at 50–60°C.

  • Completion: Heat to 80°C for 2 hours to drive the second nitration at the C4 position.

  • Quench: Pour onto crushed ice. Extract with ethyl acetate (3,4-DNP is water-soluble, making isolation difficult).[1]

Pros: No specialized equipment required; well-documented in literature.[1] Cons: Labor-intensive; Step 2 requires high temperatures; Step 3 generates large amounts of acidic waste; isolation of water-soluble product lowers yield.[1]

Methodology 2: Continuous Flow Synthesis (The Challenger)

Modern microfluidic approaches address the safety and yield limitations of the batch process by eliminating intermediate isolation and improving heat transfer.

Protocol Overview
  • Target: 3,4-Dinitropyrazole[1][2][3][4][5][6][7][11]

  • Scale: Scalable (g to kg/day )

  • Est. Yield: 80-85%

Workflow Description

Unlike the batch method, this process links the steps in a closed system.

  • Module 1 (N-Nitration): Pyrazole solution and Nitric/Ac2O mixture are pumped into a cooled microreactor (0°C).[1] The high surface-area-to-volume ratio allows for rapid heat dissipation, permitting higher concentrations without thermal runaway.[1]

  • Module 2 (Rearrangement): The stream passes through a heated coil (180°C) with a back-pressure regulator.[1] The rapid heating and short residence time suppress side reactions.

  • Module 3 (C-Nitration): The stream is mixed directly with oleum/fuming nitric acid in a third reactor zone.[1]

  • Collection: The output is quenched continuously.

Pros: Higher yield (85%); safer (low active inventory); no intermediate handling.[1] Cons: High initial equipment cost; requires pump calibration and specialized flow reactors.

Comparative Benchmarking Analysis

The following table synthesizes experimental data comparing the two primary methodologies.

MetricClassical Batch MethodContinuous Flow / Microfluidic
Overall Yield 45% – 55%80% – 85%
Reaction Time 24 – 48 Hours (including isolation)< 1 Hour (Residence time)
Safety Profile Low: Risk of thermal runaway; open handling of fuming acids.[1]High: Closed system; excellent heat exchange; small active volume.
Purity (Crude) ~90% (Requires recrystallization)>98% (Often suitable for direct use)
Waste (E-Factor) High (Solvent extractions, large acid excess)Moderate (Reduced solvent usage, precise stoichiometry)
Scalability Linear (Safety risks increase with volume)Excellent (Numbering-up reactors maintains safety)
Workflow Comparison Diagram

Comparison_Workflow cluster_batch Classical Batch Process cluster_flow Continuous Flow Process B1 Step 1: N-Nitration (Ice Bath, 2h) B2 Isolation & Drying (Manual Handling) B1->B2 F1 Module 1: N-Nitration (Microreactor, <1 min) B3 Step 2: Rearrangement (Reflux 180°C, 5h) B2->B3 B4 Solvent Removal (Distillation) B3->B4 B5 Step 3: C-Nitration (Mixed Acid, 80°C) B4->B5 F2 Module 2: Rearrangement (Heated Coil, 10 min) F1->F2 F3 Module 3: C-Nitration (Flow Reactor, 5 min) F2->F3

Figure 2: Operational comparison showing the reduction of unit operations in flow synthesis.

Synthesis of the 3,5-Dinitropyrazole Isomer[1][3][5][8]

While 3,4-DNP is the primary target for melt-cast explosives, the 3,5-isomer is valuable for specific energetic salts.[1] The synthesis diverges at the rearrangement step.

  • Route: 3-Nitropyrazole

    
     N-Nitration 
    
    
    
    Rearrangement
    
    
    3,5-Dinitropyrazole.[1][2][3][5][8]
  • Key Difference: Starting with 3-nitropyrazole (instead of pyrazole), a second N-nitration puts the nitro group on the nitrogen.[1] Thermal rearrangement of 1,3-dinitropyrazole preferentially migrates the N-nitro group to the C5 position, yielding 3,5-dinitropyrazole .[1]

  • Yield: Typically 53–71% (Combined yield from 3-NP).[1]

References

  • Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials. (2011). Describes the optimization of the batch N-nitration and C-nitration steps. 4[1][2][3][4][7][12][13][14][15]

  • Continuous Flow Microfluidic Process for Synthesis of 3,4-Dinitropyrazole. US Patent 11319291B1 / TechLink. (2022).[1] Details the microfluidic protocol achieving up to 85% yield without intermediate isolation. 6[1][2][3][4][7][12][13][14][15]

  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega. (2023). Provides comparative protocols for both isomers and characterization data.[2][11] 12[1][2][3][4][7][12][13][14]

  • Isomers of Dinitropyrazoles: Synthesis, Comparison and Tuning. PubMed. (2018). Benchmarks the physical properties and stability of 3,4- vs 3,5-DNP.[1][2] 11[1][2][3][4][7][12][13][14][15]

  • A Comparative Guide to the Synthetic Efficiency of Nitropyrazole Synthesis Routes. BenchChem. (2025).[10] General overview of nitration strategies and yields for nitropyrazoles. 10[1][2][3][4][12][13][14][15][16]

Sources

Comparative

High-Performance Energetic Motifs: A Comparative Guide to Nitrated Pyrazoles

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Structure-Property Relationships (SPR), Synthesis, and Performance Benchmarking Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: Structure-Property Relationships (SPR), Synthesis, and Performance Benchmarking

Executive Summary: The Heterocyclic Shift

The field of energetic materials is undergoing a paradigm shift from traditional carbon-backbone nitroaromatics (e.g., TNT) and nitramines (e.g., RDX, HMX) to nitrogen-rich heterocycles. Nitrated pyrazoles represent the apex of this transition, offering a tunable balance between high detonation performance and low mechanical sensitivity.

This guide analyzes the Structure-Property Relationships (SPR) of two critical pyrazole motifs: 3,4,5-Trinitropyrazole (TNP) , a high-performance HMX alternative, and 4-Amino-3,5-dinitropyrazole (LLM-116) , a benchmark for insensitive munitions. We compare these against industry standards (RDX, HMX) to validate their viability in next-generation warhead and propellant formulations.

The SPR Framework: Tuning Electronic Density

The superiority of nitrated pyrazoles stems from their ability to manipulate density and sensitivity through specific structural modifications.

The Density-Enthalpy Nexus

Unlike traditional explosives that derive energy primarily from carbon oxidation, nitrated pyrazoles utilize the high positive heat of formation (


) inherent in the N-N bonds of the pyrazole ring.
  • 
    -Nitro vs. 
    
    
    
    -Nitro:
    
    
    -functionalized nitro groups are thermally more stable than
    
    
    -nitro groups. However, maximizing density requires full carbon nitration (as seen in TNP).
  • Planarity & Packing: The planar nature of the pyrazole ring allows for efficient

    
    -
    
    
    
    stacking, resulting in crystal densities often exceeding 1.85 g/cm³, a critical threshold for high detonation velocity (
    
    
    ).
The "Push-Pull" Stabilization Mechanism

Sensitivity to impact and friction is inversely related to the molecule's ability to dissipate energy.

  • Mechanism: In LLM-116, the amino group (

    
    ) acts as an electron donor ("Push"), while the nitro groups (
    
    
    
    ) act as acceptors ("Pull").
  • Result: This conjugation, combined with extensive intra- and inter-molecular hydrogen bonding, creates a rigid yet energy-absorbent lattice. This effectively "locks" the molecule against accidental initiation, decoupling performance from sensitivity.

Visualizing the Logic

The following diagram illustrates the decision tree for optimizing nitrated pyrazoles based on SPR principles.

SPR_Logic Base Pyrazole Backbone Nitration Full C-Nitration (+NO2) Base->Nitration Oleum/HNO3 Amination Amination (+NH2) Nitration->Amination VNS / Reduction TNP TNP (High Power) Nitration->TNP LLM116 LLM-116 (Insensitive) Amination->LLM116 Methylation N-Methylation (+CH3) MTNP MTNP (Melt-Castable) Methylation->MTNP TNP->Methylation Me2SO4 HighD Density > 1.87 g/cm³ Dv > 9.2 km/s TNP->HighD HighStab H-Bond Network High Insensitivity LLM116->HighStab LowMp Low Melting Point Processability MTNP->LowMp

Figure 1: Strategic structural modifications of the pyrazole backbone to achieve specific energetic profiles.

Comparative Performance Analysis

The following data contrasts nitrated pyrazoles with standard military explosives.

Table 1: Physicochemical and Detonation Properties
CompoundFormulaDensity (

, g/cm³)
Detonation Velocity (

, m/s)
Detonation Pressure (

, GPa)
Oxygen Balance (%)
TNP

1.876 9,250 38.6 -6.5
LLM-116

1.9008,45031.0-32.0
RDX (Ref)

1.8208,75034.0-21.6
HMX (Ref)

1.9109,10039.3-21.6
Table 2: Sensitivity and Stability Profile
CompoundImpact Sensitivity (

, cm / J)
Friction Sensitivity (N)Decomposition Temp (

, °C)
TNP ~35 cm (Sensitive)360 N268
LLM-116 > 100 cm (Insensitive) > 360 N 290
RDX 26 cm (7.5 J)120 N210
HMX 29 cm (7.4 J)120 N280

Analysis:

  • TNP outperforms RDX and rivals HMX in detonation velocity (

    
    ) while offering superior thermal stability (
    
    
    
    ).[1]
  • LLM-116 demonstrates the "Push-Pull" effect perfectly: slightly lower power than RDX, but drastically lower sensitivity, making it an ideal candidate for Insensitive Munitions (IM).

Experimental Protocol: Synthesis of 3,4,5-Trinitropyrazole (TNP)

Expertise Note: The synthesis of TNP is challenging due to the difficulty of introducing the third nitro group onto the pyrazole ring. Standard mixed acids often fail. The protocol below utilizes a "super-electrophile" strategy involving oleum, essential for overcoming the deactivation of the dinitropyrazole intermediate.

Reagents & Equipment
  • Precursor: 3,5-Dinitropyrazole (DNP).[2][3]

  • Nitration Media: Fuming Nitric Acid (100%), Oleum (20-30%

    
    ).
    
  • Equipment: Jacketed reactor (Teflon-lined), mechanical stirrer, internal temperature probe, ice/salt bath.

Step-by-Step Methodology
  • Preparation of Nitrating Agent:

    • Cool 30 mL of Oleum (20%) to 0°C in the jacketed reactor.

    • Slowly add 20 mL of Fuming Nitric Acid dropwise.

    • Critical Control Point: Maintain temperature

      
       during addition. Exotherm is significant.
      
  • Substrate Addition:

    • Add 5.0 g of 3,5-Dinitropyrazole (DNP) in small portions to the acid mixture.

    • Ensure complete dissolution between additions.

  • The "Super-Electrophile" Phase:

    • Once addition is complete, heat the reaction mixture to 100°C .

    • Maintain at 100°C for 8 hours .

    • Mechanism:[3] The high temperature and oleum concentration generate the nitronium ion species required to attack the deactivated C4 position.

  • Quenching & Isolation:

    • Cool the mixture to room temperature.

    • Pour the reaction mass onto 200 g of crushed ice. Caution: Violent reaction possible; pour slowly with vigorous stirring.

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over anhydrous

      
      , and evaporate solvent.
      
  • Purification:

    • Recrystallize the crude solid from Dichloroethane/Chloroform (1:1).

    • Yield Target: ~75-85%.

    • Validation: Melting point check (TNP mp: ~186°C).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 3,5-Dinitropyrazole MixAcid Prepare Oleum/HNO3 (T < 10°C) Start->MixAcid Heating Reaction: 100°C, 8 hrs (Super-electrophile generation) MixAcid->Heating Addition Quench Quench on Ice Extract w/ EtOAc Heating->Quench Purify Recrystallize: Dichloroethane/CHCl3 Quench->Purify End Product: 3,4,5-Trinitropyrazole (Yield ~80%) Purify->End

Figure 2: Process flow for the synthesis of TNP via super-electrophilic nitration.

Critical Analysis & Future Outlook

The study of nitrated pyrazoles reveals a clear trade-off:

  • Acidity Issues: TNP possesses a highly acidic proton (

    
    ), which can cause corrosion in metal casings.
    
    • Solution: Future development focuses on 1-Methyl-3,4,5-trinitropyrazole (MTNP) . Methylation removes the acidic proton, lowers the melting point (91°C) for melt-casting, and retains 95% of the performance.

  • Sensitivity Management: While LLM-116 is highly insensitive, its performance trails HMX.

    • Solution: Co-crystallization of TNP and LLM-116 is an emerging area, aiming to combine the power of the former with the stability of the latter.

References

  • Zhang, J., et al. (2016). Energetic N-Nitramino/N-Oxyl-Functionalized Pyrazoles with Versatile π–π Stacking: Structure–Property Relationships of High-Performance Energetic Materials.[4][5] Journal of Materials Chemistry A. Link

  • Herve, G., et al. (2015). Synthesis and properties of 3,4,5-trinitropyrazole-1-ol and its energetic salts. Journal of Materials Chemistry A. Link

  • Ravi, P., et al. (2010).[6] Theoretical studies on the structure and detonation properties of amino-, methyl-, and nitro-substituted 3,4,5-trinitro-1H-pyrazoles.[6] Journal of Hazardous Materials. Link

  • Dalinger, I. L., et al. (2012). Synthesis and Comparison of the Reactivity of 3,4,5-Trinitropyrazole and Its N-Methyl Derivative. Chemistry of Heterocyclic Compounds.[2] Link

  • Chavez, D. E., et al. (2016). Synthesis of 3,4,5-Trinitropyrazole (TNP).[1][2][7] Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling methyl 1,4-dinitro-1H-pyrazole-3-carboxylate

Executive Hazard Analysis (The "Why") Do not treat Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDP) as a standard organic reagent. [1] MDP belongs to the class of polynitroazoles , a family of compounds frequently util...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Analysis (The "Why")

Do not treat Methyl 1,4-dinitro-1H-pyrazole-3-carboxylate (MDP) as a standard organic reagent. [1]

MDP belongs to the class of polynitroazoles , a family of compounds frequently utilized in the development of high-energy density materials (HEDMs) and melt-cast explosives.[1] The presence of the N-nitro group (


)  at position 1, combined with the C-nitro group at position 4, creates a molecule with significant internal strain and a high positive heat of formation.[1]
  • Energetic Instability: The

    
     bond in the N-nitro group is chemically labile. Unlike 
    
    
    
    bonds,
    
    
    groups contribute to high shock and friction sensitivity.[1]
  • Electrostatic Discharge (ESD) Risk: Crystalline dinitropyrazoles often possess low Minimum Ignition Energy (MIE). Dry powders can detonate via static electricity accumulated on standard latex gloves or glass surfaces.

  • Toxicological Profile: While the primary risk is physical (blast/thermal), nitro-aromatics are potent sensitizers and methemoglobinemia agents.[1]

Core Directive: All handling must occur under the assumption that the material is a Class 1.1 Explosive until specific sensitivity data (BAM Friction/Impact) proves otherwise.

Personal Protective Equipment (PPE) Matrix

Standard lab coats and nitrile gloves are insufficient for handling >100 mg of this compound. The following PPE system is designed to decouple the researcher from the thermal and overpressure effects of an accidental initiation.

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Ocular/Face Ballistic Face Shield (Polycarbonate, >8mm) worn over chemical splash goggles.[1]Blast Deflection: In a detonation, glass fragments from vials become shrapnel. Goggles alone cannot stop high-velocity particulates; a face shield dissipates the shockwave and deflects debris.
Hand (Inner) Silver Shield® / 4H® Laminate Gloves Permeation Resistance: Nitro-aromatics can permeate nitrile. Laminate provides a chemical barrier against the toxic ester moiety.
Hand (Outer) Thick Nitrile (5 mil minimum) Grip & ESD: Provides tactile grip (laminate is slippery) and acts as a sacrificial layer.[1] Crucial: Do not use powdered gloves (particulate contamination).
Body Nomex® IIIA or Kevlar® Lab Coat (Fire Resistant)Thermal Shielding: Standard polyester/cotton coats melt into the skin during a flash fire. Nomex carbonizes and self-extinguishes, preventing third-degree burns.
ESD Control Wrist Strap + Conductive Mat Ignition Prevention: Connects the operator to the ground, preventing the buildup of static charge (kV potential) that could bridge the spark gap of the dry powder.[1]

Operational Workflow & Engineering Controls

Diagram 1: The Safety Hierarchy for Energetics

This diagram illustrates the decision logic for handling MDP, prioritizing engineering controls over PPE.

SafetyHierarchy Start Start: MDP Handling Request RiskCheck Risk Assessment: Is Quantity > 100mg? Start->RiskCheck SmallScale Small Scale (<100mg) Fume Hood + Blast Shield RiskCheck->SmallScale No LargeScale Scale Up (>100mg) Glovebox / Remote Manipulation RiskCheck->LargeScale Yes ESD_Check ESD Protocol: Grounding Strap + Ionizer SmallScale->ESD_Check LargeScale->ESD_Check Material_Prep Material Prep: Non-Sparking Tools (Teflon/Wood) ESD_Check->Material_Prep Action Execution: Solvation (Desensitization) Material_Prep->Action Disposal Disposal: Explosive Waste Stream Action->Disposal

Caption: Operational logic flow distinguishing between small-scale screening and larger synthesis, emphasizing the critical ESD check before any material manipulation.

Protocol: Weighing and Transfer

Objective: Transfer MDP from stock container to reaction vessel without initiating decomposition.

  • Preparation:

    • Clear the fume hood of all solvents (flammables).

    • Place a conductive mat on the hood floor and ground it.

    • Set up a blast shield (weighted acrylic or polycarbonate) between your torso and the balance.

    • Ionization: If available, aim a static elimination gun (ionizing air blower) at the vial for 10 seconds before opening.[1]

  • Tool Selection (Critical):

    • NEVER use metal spatulas. Metal-on-glass friction can generate "hot spots" sufficient to initiate N-nitro compounds.

    • Use: Teflon-coated spatulas, wooden splints, or conductive plastic scoops.[1]

  • The Transfer:

    • Working behind the blast shield, gently transfer the solid.[1]

    • Avoid scraping: Do not scrape the threads of the screw cap. Friction in the threads is a common ignition source for dinitropyrazoles.

    • Immediate Solvation: As soon as the mass is confirmed, add the reaction solvent (e.g., Dichloromethane, Acetonitrile) to the receiving vial.[1]

    • Why? Solvated energetics are significantly less sensitive to shock and friction than the dry crystalline solid.

Disposal and Decontamination[1]

Do not use standard chemical destruction methods (e.g., Acid/Base baths) for this compound. Attempting to hydrolyze N-nitro pyrazoles with strong base can be exothermic and release large volumes of gas (


, 

), potentially rupturing the waste container.[1]
Disposal Protocol: "Solvate and Segregate"[1]
  • Dilution: Dissolve any residual MDP in a compatible non-reacting solvent (Acetone or DMSO are excellent for solubility).

  • Labeling: Label the waste bottle clearly: "HIGH ENERGY WASTE - POTENTIAL EXPLOSIVE HAZARD - DINITROPYRAZOLE."

  • Segregation: Do not mix with oxidizers, strong acids, or reducing agents. Keep this waste stream separate from general organic waste.

  • Hand-off: Contact your EHS (Environmental Health & Safety) department for a specific "Reactive/Explosive" waste pickup.

Emergency Response

Diagram 2: Incident Response Pathways

This diagram outlines immediate actions based on the type of exposure.

EmergencyResponse Incident Incident Occurs Type Identify Type Incident->Type Spill Spill (Solid/Liquid) Type->Spill Contamination Exposure Personal Exposure Type->Exposure Injury SpillAction 1. Evacuate Lab 2. Do NOT Sweep (Friction) 3. Wet with Acetone/Water mist Spill->SpillAction Skin Skin Contact: 15min Drench (Remove Laminate Gloves last) Exposure->Skin Chemical Blast Blast Injury: Tourniquet if bleeding Call Emergency Services Exposure->Blast Physical

Caption: Triage workflow for spills versus physical injury, highlighting the "No Sweep" rule for energetic powders.

References

  • Energetic Properties of Dinitropyrazoles

    • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[2] Molecules, 2020.[3]

    • [1]

  • Handling N-Nitro Compounds

    • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 2023.[1]

    • [1]

  • Electrostatic Discharge (ESD)

    • Electrostatic Discharge Sensitivity and Electrical Conductivity of Composite Energetic Materials.
  • General Laboratory Safety for Explosives

    • DOE Explosives Safety Standards (DOE-STD-1212-2019). U.S. Department of Energy.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.